L-Rhamnose
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-JFNONXLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019197 | |
| Record name | L-Rhamnopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73-34-7, 10485-94-6, 3615-41-6 | |
| Record name | 6-Deoxy-L-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Rhamnopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the L-Rhamnose Biosynthesis Pathway in Pseudomonas aeruginosa
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Beyond the Textbook Pathway
Pseudomonas aeruginosa represents a formidable challenge in both clinical and industrial settings. Its metabolic plasticity and arsenal of virulence factors make it a leading cause of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis. A cornerstone of its pathogenicity is the production of rhamnolipids, potent biosurfactants that play critical roles in motility, biofilm formation, and host tissue damage. The synthesis of these molecules is entirely dependent on a steady supply of an activated sugar: deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).
This guide moves beyond a simple recitation of enzymatic steps. It is designed to provide researchers and drug developers with a field-proven understanding of the L-rhamnose biosynthesis pathway, framed from the perspective of a senior application scientist. We will dissect not only the "what" but the "why"—the causal logic behind the pathway's architecture, its intricate regulation, and its validation as a high-value therapeutic target. Here, we treat the pathway not as a static diagram, but as a dynamic, regulated, and exploitable system.
Part 1: The Core Engine: Biosynthesis of dTDP-L-Rhamnose
The production of dTDP-L-rhamnose is the central, non-negotiable prerequisite for rhamnolipid synthesis. This four-step enzymatic cascade begins with a substrate derived from central glucose metabolism, Glucose-1-Phosphate (Glc-1-P). The genes encoding these core enzymes—rmlA, rmlB, rmlC, and rmlD—are typically organized into a conserved rmlBDAC operon, ensuring coordinated expression.[1][2] Deletion or disruption of this pathway is often lethal to the bacterium, underscoring its fundamental importance.[3][4]
The initial substrate, Glc-1-P, is itself a key metabolic node. Its generation from Glucose-6-Phosphate is catalyzed by the enzyme AlgC.[5][6] This is a critical insight: AlgC is a multifunctional enzyme also involved in the synthesis of alginate and lipopolysaccharide (LPS).[5] This positions AlgC as a central gatekeeper, channeling carbon flux towards three of the most important virulence-associated polysaccharides in P. aeruginosa.
The core pathway proceeds as follows:
-
Activation (RmlA): The pathway is initiated by Glucose-1-phosphate thymidylyltransferase (RmlA), which activates Glc-1-P by transferring a deoxythymidine monophosphate (dTMP) group from deoxythymidine triphosphate (dTTP). This forms dTDP-D-glucose and pyrophosphate.[2] This nucleotidyl transfer is a common strategy in sugar metabolism to "prime" the molecule for subsequent enzymatic modifications.
-
Dehydration (RmlB): The second step is catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). This enzyme removes a water molecule from dTDP-D-glucose, creating the intermediate dTDP-4-keto-6-deoxy-D-glucose.[2]
-
Epimerization (RmlC): Next, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) rearranges the stereochemistry of the intermediate, converting it to dTDP-4-keto-6-deoxy-L-rhamnose.[2] This epimerization step is crucial for establishing the correct "L" configuration of the final rhamnose sugar.
-
Reduction (RmlD): In the final step, dTDP-4-keto-L-rhamnose reductase (RmlD) uses NADPH as a cofactor to reduce the keto group at the C4 position, yielding the final product: dTDP-L-rhamnose.[2]
Caption: The enzymatic cascade for dTDP-L-Rhamnose synthesis.
Data Summary: Core Pathway Enzymes
| Gene | Enzyme | EC Number | Function |
| algC | Phosphoglucomutase / Phosphomannomutase | 5.4.2.2 / 5.4.2.8 | Isomerization of Glucose-6-P to Glucose-1-P[5][6] |
| rmlA | Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from Glc-1-P and dTTP[2] |
| rmlB | dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | Dehydration of dTDP-D-glucose[2] |
| rmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | 5.1.3.13 | Epimerization to form the L-sugar intermediate[2] |
| rmlD | dTDP-4-keto-L-rhamnose reductase | 1.1.1.133 | NADPH-dependent reduction to yield dTDP-L-rhamnose[2] |
Part 2: Downstream Applications: Assembly of Virulence Factors
The dTDP-L-rhamnose synthesized by the core pathway is not an end product but a critical building block for several macromolecules essential for P. aeruginosa's survival and virulence.
Rhamnolipid Synthesis: The Primary Sink
The most well-characterized fate of dTDP-L-rhamnose is its incorporation into rhamnolipids. This process links the sugar biosynthetic pathway with the fatty acid de novo synthesis pathway.
-
HAA Formation (RhlA): The enzyme RhlA catalyzes the formation of a fatty acid dimer, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), which forms the lipid tail of the rhamnolipid molecule.[7][8]
-
Mono-rhamnolipid Synthesis (RhlB): The rhamnosyltransferase RhlB then attaches the first rhamnose moiety by transferring it from dTDP-L-rhamnose to the HAA precursor, forming a mono-rhamnolipid.[7][8]
-
Di-rhamnolipid Synthesis (RhlC): For the production of the more common di-rhamnolipids, a second rhamnosyltransferase, RhlC, adds another rhamnose molecule (again from dTDP-L-rhamnose) to the mono-rhamnolipid.[1][7]
These rhamnolipids are directly implicated in the pathogenesis of P. aeruginosa infections, contributing to the breakdown of host tissues and the structural integrity of biofilms.[9][10]
Caption: Integration of this compound into Rhamnolipid Synthesis.
Other Fates of this compound
While rhamnolipid production is a major consumer of dTDP-L-rhamnose, it is not the only one. This precursor is also utilized for:
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Lipopolysaccharide (LPS): this compound is a common component of the O-antigen portion of LPS, which is crucial for serum resistance and protection against phagocytosis.[9]
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Protein Rhamnosylation: P. aeruginosa employs a specialized rhamnosyltransferase, EarP, to covalently attach this compound to specific arginine residues on the translation elongation factor P (EF-P).[2] This post-translational modification is critical for proper protein synthesis and overall bacterial fitness and pathogenicity.[2]
Part 3: The Regulatory Network: A Symphony of Control
The production of this compound and, consequently, rhamnolipids, is not constitutive. It is tightly controlled by a complex, multi-layered regulatory network that integrates signals related to population density and environmental stress. This ensures that these metabolically expensive virulence factors are produced only when they provide a survival advantage.
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Quorum Sensing (QS) at the Helm: The primary level of control is exerted by the hierarchical quorum sensing system. The rhl QS system, composed of the autoinducer synthase RhlI and the transcriptional regulator RhlR, is the direct activator. When the cell population reaches a critical density, the autoinducer C4-HSL binds to RhlR. This complex then directly binds to the promoter regions of the rhlAB operon and the rmlBDAC operon, strongly inducing their transcription.[9]
-
Global Stress Response: The stationary phase alternative sigma factor, RpoS (σS), also plays a key role. RpoS expression is induced under various stress conditions, including nutrient limitation, and it contributes to the activation of the rmlBDAC operon.[9] This links rhamnose synthesis to the general stress response, ensuring resources are available when the bacterium is under pressure.
-
Nutrient Limitation Signals: Under nitrogen-limiting conditions, the alternative sigma factor RpoN (σ54) is involved in the upregulation of genes required for rhamnolipid production.[1] This demonstrates that the pathway is responsive to specific nutritional cues, a common theme in the regulation of secondary metabolism.
Caption: Key Regulators of this compound and Rhamnolipid Synthesis.
Part 4: A Prime Therapeutic Target
The this compound biosynthesis pathway is an exemplary target for the development of novel anti-pseudomonal therapeutics. The rationale for this is threefold:
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Essential for Virulence: The pathway is indispensable for producing key virulence factors. Inhibiting it would effectively "disarm" the pathogen, making it more susceptible to host immune clearance.
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Bacterial-Specific: The enzymes and the pathway itself are absent in humans.[2][11] This provides a clear therapeutic window, minimizing the potential for off-target effects and toxicity in the host.
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Potentially Lethal Target: Evidence suggests that complete disruption of the rml pathway is lethal to P. aeruginosa, raising the possibility of developing bactericidal, not just anti-virulence, agents.[3][4]
Enzymes such as RmlA and RmlC have been identified as particularly promising targets due to their unique catalytic mechanisms and high substrate specificity.[2] The development of small molecule inhibitors against these enzymes represents a promising strategy to combat the growing threat of antibiotic-resistant P. aeruginosa.
Part 5: Field Guide: Experimental Validation Workflow
In drug discovery and basic research, it is imperative to validate the function of target genes. The following protocol outlines a self-validating system to confirm the role of a gene in the this compound pathway, using rmlA as an example. The causality is clear: if rmlA is essential for the first step, its deletion should abolish the production of all downstream products (dTDP-L-rhamnose, rhamnolipids) and impact associated phenotypes.
Protocol: Knockout and Phenotypic Analysis of rmlA
Objective: To create a markerless deletion of the rmlA gene in P. aeruginosa PAO1 and analyze the resulting phenotype to confirm its role in rhamnolipid synthesis.
Methodology: Two-step homologous recombination using a suicide vector (e.g., pEXG2-based system with sacB counter-selection).
Step-by-Step Workflow:
-
Construct Generation (Molecular Biology):
-
Amplify ~500 bp regions upstream ("Up") and downstream ("Down") of the rmlA gene from PAO1 genomic DNA via PCR.
-
Use overlap extension PCR to stitch the "Up" and "Down" fragments together, creating a single fragment that represents the deletion allele.
-
Clone this Up-Down fragment into a suicide vector containing a selectable marker (e.g., Gentamicin resistance) and a counter-selectable marker (sacB, which confers sucrose sensitivity).
-
Transform the resulting plasmid into a conjugation-competent E. coli strain (e.g., SM10).
-
-
Conjugation & First Recombination (Genetic Manipulation):
-
Mate the E. coli donor strain with the recipient P. aeruginosa PAO1 strain.
-
Select for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous crossover event. This is done by plating on media containing a Pseudomonas-selective antibiotic (e.g., Irgasan) and the plasmid's antibiotic marker (Gentamicin).
-
Causality Check: Colonies should be Gentamicin-resistant.
-
-
Counter-selection & Second Recombination (Isolate Deletion Mutant):
-
Inoculate single-crossover integrants into a rich medium without antibiotics to allow for a second recombination event to occur.
-
Plate the culture onto a medium containing 5-10% sucrose. The sacB gene product converts sucrose into a toxic substrate, so only cells that have excised the plasmid backbone from their chromosome will survive.
-
Causality Check: Colonies that grow on sucrose have undergone the second crossover. These will be either a wild-type revertant or the desired deletion mutant.
-
-
Verification (Validation):
-
Screen sucrose-resistant, Gentamicin-sensitive colonies by PCR using primers that flank the rmlA gene locus.
-
The wild-type strain will yield a larger PCR product (~1.9 kb for the entire rmlA gene plus flanking regions).
-
The ΔrmlA mutant will yield a smaller product (~1 kb, representing only the flanking regions).
-
Confirm the deletion by Sanger sequencing the PCR product.
-
-
Phenotypic Analysis (Functional Confirmation):
-
Rhamnolipid Production: Streak the wild-type and ΔrmlA strains on a cetrimide agar plate containing methylene blue. Wild-type strains produce a halo of blue-green precipitate (rhamnolipids), while the mutant should show no halo. Quantify production using methods like the orcinol assay or LC-MS. The expected result is a complete absence of rhamnolipids in the mutant.
-
Swarming Motility: Inoculate the center of a soft agar plate (e.g., 0.5% agar). Wild-type P. aeruginosa will swarm across the surface, a phenotype dependent on rhamnolipids. The ΔrmlA mutant is expected to show significantly reduced or no swarming motility.
-
LPS Profile: Analyze LPS extracts by SDS-PAGE and silver staining. The mutant may show an altered LPS profile due to the lack of rhamnose in the O-antigen.
-
Caption: Workflow for Gene Knockout and Phenotypic Validation.
Conclusion and Future Outlook
The this compound biosynthesis pathway in Pseudomonas aeruginosa is a masterclass in metabolic efficiency and regulatory precision. It serves as a critical hub that links central metabolism to the production of key virulence factors, all under the tight control of the cell's environmental sensing machinery. For researchers, it offers a fascinating model of bacterial adaptation and pathogenesis. For drug development professionals, its essentiality and absence in humans make it an exceptionally promising target for novel therapeutics.
Future research will likely focus on developing high-potency, specific inhibitors for the Rml enzymes and further unraveling the cross-talk between the rhamnose pathway and other virulence-related networks. Understanding how P. aeruginosa prioritizes carbon flux between alginate, LPS, and rhamnolipids under different host conditions remains a key question. Answering it will be pivotal in our ongoing battle against this resilient pathogen.
References
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Irorere, V. U., et al. (2017). Gene regulation of rhamnolipid production in Pseudomonas aeruginosa - a review. Biotechnology and Genetic Engineering Reviews, 33(1), 1-19. [Link]
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Soberón-Chávez, G., et al. (2021). Rhamnolipids produced by Pseudomonas: from molecular genetics to the market. Microbial Biotechnology, 14(1), 136-146. [Link]
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Wang, Q., et al. (2020). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 25(21), 5173. [Link]
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Gutiérrez-Gómez, U., et al. (2024). Synthesis of di-rhamnolipids by the avirulent, mono-rhamnolipid producing strain Pseudomonas aeruginosa ATCC 9027. Biotechnology Letters. [Link]
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Randhawa, K. K. S., & Rahman, P. K. S. M. (2022). Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach. Molecules, 27(13), 3989. [Link]
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Zhao, F., et al. (2020). Anaerobic biosynthesis of rhamnolipids by Pseudomonas aeruginosa: performance, mechanism and its application potential for enhanced oil recovery. Biotechnology for Biofuels, 13(1), 1-15. [Link]
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Abdel-Mawgoud, A. M., et al. (2010). Gene regulation of rhamnolipid production in Pseudomonas aeruginosa—a review. Applied Microbiology and Biotechnology, 88(4), 827-837. [Link]
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Nasir, N., et al. (2024). Genetically engineered Pseudomonas aeruginosa with lipase regulation for production of rhamnolipids from waste frying oil. Frontiers in Bioengineering and Biotechnology, 12, 1369569. [Link]
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Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both. bioRxiv. [Link]
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Ho, Y.-C., et al. (2024). Optimizing Rhamnolipid Performance by Modulating the Expression of Fatty Acid Synthesis Genes fabA and fabZ in Pseudomonas aeruginosa PAO1. International Journal of Molecular Sciences, 25(6), 3298. [Link]
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Ochsner, U. A., et al. (1995). Production of Pseudomonas aeruginosa Rhamnolipid Biosurfactants in Heterologous Hosts. Applied and Environmental Microbiology, 61(9), 3503-3506. [Link]
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Tiso, T., et al. (2020). Recombinant Production of Pseudomonas aeruginosa Rhamnolipids in P. putida KT2440 on Acetobacterium woodii Cultures Grown Chemo-Autotrophically with Carbon Dioxide and Hydrogen. Fermentation, 6(3), 82. [Link]
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Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound. bioRxiv. [Link]
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Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound. bioRxiv. [Link]
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De Faria, A. F., et al. (2011). Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa. RSC Advances, 1(8), 1313-1324. [Link]
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Al-Wrafy, F., et al. (2017). Rhamnolipids Are Virulence Factors That Promote Early Infiltration of Primary Human Airway Epithelia by Pseudomonas aeruginosa. Infection and Immunity, 85(5), e00054-17. [Link]
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Mishra, B., & Irorere, V. U. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 20(12), 2931. [Link]
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The Strategic Sourcing and Extraction of L-Rhamnose: A Technical Guide for Scientific Professionals
Introduction: The Rising Significance of L-Rhamnose in Advanced Applications
This compound, a naturally occurring 6-deoxy-L-mannose, has emerged from relative obscurity to become a molecule of significant interest across the pharmaceutical, cosmetic, and nutraceutical industries.[1] Its unique biological activities, including anti-inflammatory, anti-aging, and prebiotic properties, have fueled a growing demand.[1][2][3] Furthermore, this compound serves as a critical building block in the synthesis of complex carbohydrates and as an immunologically relevant component in glycoconjugate vaccines.[1] However, the industrial-scale production of this high-value sugar has been hampered by technical challenges and high costs, with analytical-grade this compound commanding a premium price.[1]
This guide provides an in-depth technical overview of the natural sources of this compound and the methodologies for its extraction and purification. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this compound sourcing and production. We will delve into the causality behind experimental choices, ensuring that the described protocols are understood not merely as a sequence of steps but as self-validating systems grounded in scientific principles.
Part 1: A Survey of Natural this compound Reservoirs
This compound is widely distributed in nature, found in plants, bacteria, fungi, and even some viruses, though it is notably absent in humans and other mammals.[4] It exists primarily as a constituent of complex glycans, including polysaccharides, glycoproteins, and glycolipids, as well as in smaller molecules like flavonoids and saponins.[5]
Plant-Based Sources: A Diverse and Abundant Reservoir
Plants represent a major reservoir of this compound, where it is a key component of pectic polysaccharides (rhamnogalacturonans I and II) in the primary cell walls.[5][6] Additionally, this compound is found in various glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety.
1.1.1. Flavonoid Glycosides:
Several common plant flavonoids are found naturally conjugated to this compound. These include:
-
Rutin: A glycoside of the flavonol quercetin, containing both glucose and rhamnose. It is abundant in sources like buckwheat, asparagus, and citrus fruits.[7][8][9]
-
Hesperidin: A flavanone glycoside found in citrus fruits, composed of the flavanone hesperetin and the disaccharide rutinose (which is made of rhamnose and glucose).[7][8]
-
Quercitrin: Another quercetin glycoside containing rhamnose, found in various plants.[10]
1.1.2. Saponin Glycosides:
-
Quillaja saponaria (Soap Bark Tree): The bark of this tree is a rich source of triterpenoid saponins, many of which contain this compound as part of their complex oligosaccharide chains.[11][12] These saponins have significant commercial applications as emulsifiers and adjuvants in vaccines.[13][14]
1.1.3. Plant Polysaccharides:
-
Green Macroalgae (e.g., Ulva spp.): Certain species of green algae are exceptionally rich in this compound-containing polysaccharides.[1] Marine algae from the Monostromaceae family are also notable sources.[10][15]
-
Sumac (Rhus spp.): Various parts of the sumac plant, including the galls of Rhus semialata, have been shown to contain polysaccharides with a high this compound content.[1]
-
Agro-industrial By-products: Materials such as sea buckthorn residues and sesame cake can also be valuable, sustainable sources of this compound-rich polysaccharides.[1]
Microbial Sources: A Promising Frontier
Microorganisms, particularly bacteria, offer a compelling alternative to plant-based sourcing due to their rapid growth rates and the potential for genetic engineering to optimize production.
1.2.1. Bacterial Cell Wall Polysaccharides:
This compound is a common and often essential component of the cell wall polysaccharides of many Gram-positive bacteria, including species from the genera Streptococcus, Enterococcus, and Lactococcus.[16][17] In these organisms, this compound is incorporated into cell wall-anchored polysaccharides (CWPs) that are crucial for cell wall architecture and, in some pathogenic species, for virulence.[16][17]
1.2.2. Lipopolysaccharides (LPS):
In Gram-negative bacteria such as Salmonella enterica, Shigella flexneri, and Escherichia coli, this compound is a frequent constituent of the O-antigen of lipopolysaccharides.[5]
1.2.3. Microbial Fermentation:
The direct production of this compound through microbial fermentation is an area of active research and development. Certain microorganisms, such as Pseudomonas aeruginosa and Rhizobium leguminosarum, can convert glucose into this compound.[2] Industrial fermentation offers the potential for a consistent and scalable supply of high-purity this compound, independent of seasonal and geographical variations associated with plant sources.[18][19]
Part 2: Extraction and Purification Methodologies
The extraction of this compound from its natural sources invariably involves a multi-step process that begins with the liberation of the sugar from its parent molecule, followed by purification to remove contaminants.
Hydrolysis: The Critical First Step
Since this compound is typically part of a larger polysaccharide or glycoside, hydrolysis is required to break the glycosidic bonds and release the free monosaccharide.
2.1.1. Acid Hydrolysis:
This is a widely used method that employs acids to catalyze the cleavage of glycosidic linkages.
-
Principle: The addition of water across the glycosidic bond, facilitated by H+ ions, breaks the bond.[20]
-
Reagents: Common acids used include trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).[1][15]
-
Conditions: The concentration of the acid, temperature, and reaction time are critical parameters that must be optimized for different starting materials to maximize the yield of this compound while minimizing its degradation. For example, a common protocol for polysaccharide hydrolysis involves treatment with 2 M TFA at 120°C for 90 minutes.[1]
-
Considerations: Acid hydrolysis can be harsh and may lead to the degradation of the released sugars. The subsequent neutralization of the acid introduces high salt concentrations that must be removed in downstream purification steps.[10][15] Hydrothermal hydrolysis, with or without the addition of carbon dioxide to form carbonic acid, presents a more environmentally benign alternative.[21]
2.1.2. Enzymatic Hydrolysis:
This method utilizes specific enzymes to cleave the glycosidic bonds, offering a milder and more selective approach.
-
Principle: Enzymes such as α-L-rhamnosidases specifically recognize and hydrolyze terminal α-L-rhamnosidic linkages.
-
Advantages: Enzymatic hydrolysis proceeds under mild conditions (pH and temperature), minimizing the degradation of the target sugar and the formation of byproducts. It is also highly specific, which can simplify subsequent purification steps.
-
Challenges: The availability and cost of specific enzymes can be a limiting factor. The complex structure of some polysaccharides may hinder enzyme access to the glycosidic bonds.
Purification and Isolation: Achieving High Purity
Following hydrolysis, the crude extract contains a mixture of this compound, other monosaccharides, salts, and various impurities. A combination of purification techniques is typically employed to isolate this compound.
2.2.1. Chromatographic Techniques:
Chromatography is a cornerstone of sugar purification, separating molecules based on their differential interactions with a stationary and a mobile phase.
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for removing charged molecules, such as salts and uronic acids, from the hydrolysate.[10] Cation and anion exchange resins are used to bind and remove unwanted ions.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate this compound from larger oligosaccharides or residual polysaccharides.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful analytical technique for the separation and quantification of monosaccharides, including this compound.[1] It can also be adapted for preparative-scale purification.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that has shown promise for the separation of monosaccharides from complex mixtures, such as those derived from hydrolyzed sugar beet pulp.[22]
2.2.2. Other Purification Methods:
-
Solvent Extraction: This can be used to remove non-polar impurities. For example, after hydrolysis of rhamnolipids, the lipid portion can be extracted with an organic solvent like ethyl acetate.[19]
-
Activated Carbon Treatment: Activated carbon is effective for removing colored impurities and other organic contaminants.[15]
-
Crystallization: As a final step, purified this compound can be crystallized from a concentrated aqueous solution to yield a high-purity, solid product.[2][15]
Part 3: Experimental Protocols and Workflows
Protocol: Extraction of this compound from Plant Material (e.g., Rhus spp.)
This protocol is adapted from Hu et al. and provides a general framework for the extraction of this compound-rich polysaccharides from plant biomass.[1]
-
Milling and Defatting: The dried plant material is finely powdered. If the material has a high lipid content, it should be defatted using a solvent like ethanol under reflux.[1]
-
Hot Water Extraction: The powdered material is extracted with ultrapure water at an elevated temperature (e.g., 90°C) for several hours with agitation.[1] This step solubilizes the polysaccharides.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the solid plant debris. The supernatant containing the dissolved polysaccharides is collected.[1]
-
Ethanol Precipitation: Cold ethanol is added to the supernatant (typically in a 3:1 v/v ratio) to precipitate the polysaccharides. The mixture is incubated at 4°C overnight to ensure complete precipitation.[1]
-
Recovery and Lyophilization: The precipitated polysaccharides are collected by centrifugation, redissolved in a minimal amount of ultrapure water, and then freeze-dried (lyophilized) to obtain a dry powder.[1]
-
Acid Hydrolysis: The purified polysaccharide powder is hydrolyzed using 2 M TFA at 120°C for 90 minutes.[1]
-
Neutralization and Desalting: The hydrolyzed sample is cooled, and the acid is neutralized. The resulting salt is removed using ion-exchange chromatography.
-
Purification and Analysis: The desalted hydrolysate is further purified using chromatographic methods like HPAEC-PAD to isolate and quantify the this compound.[1]
Workflow for this compound Production via Microbial Fermentation
Caption: A generalized workflow for the production of this compound via microbial fermentation.
Part 4: Data Presentation and Comparative Analysis
Table 1: this compound Content in Various Natural Sources
| Natural Source | Type of Molecule | This compound Content (% of total sugars) | Reference |
| Ulva spp. | Polysaccharide | Up to 44% | [1] |
| Rhus semialata galls | Polysaccharide | Up to 58% | [1] |
| Sea Buckthorn Berry Cake | Polysaccharide | Variable | [1] |
| Monostroma nitidum | Rhamnan Sulfate | High | [10][15] |
| Rutin | Flavonoid Glycoside | Stoichiometric | [7][8] |
| Hesperidin | Flavonoid Glycoside | Stoichiometric | [7][8] |
| Streptococcus spp. | Cell Wall Polysaccharide | Significant component | [16][17] |
Conclusion: A Strategic Approach to this compound Sourcing
The selection of a source and extraction method for this compound is a strategic decision that depends on factors such as desired purity, production scale, cost-effectiveness, and sustainability. While plant-based sources, particularly agro-industrial by-products and certain algae, offer a readily available and diverse supply, microbial fermentation presents a highly controllable and potentially more sustainable long-term solution. Advances in metabolic engineering are likely to further enhance the efficiency of microbial this compound production.
The methodologies outlined in this guide provide a robust framework for the successful extraction and purification of this compound. A thorough understanding of the underlying chemical principles and the careful optimization of each step are paramount to achieving high yields and purity. As the demand for this compound continues to grow, the development of innovative and efficient extraction technologies will be crucial for unlocking the full potential of this versatile and valuable natural sugar.
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L-Rhamnose Metabolism in Escherichia coli: A Technical Guide for Molecular Researchers
Executive Summary
L-rhamnose metabolism in Escherichia coli represents a paradigm of intricate genetic regulation and metabolic efficiency. This system, governed by a sophisticated transcriptional cascade, allows the bacterium to sense and utilize this compound, a common plant-derived deoxyhexose sugar. The core of this system is the rha regulon, which includes structural genes for transport and catabolism (rhaBAD and rhaT) and regulatory genes that form a sensitive activation hierarchy (rhaSR). This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound utilization, detailing the regulatory network, the biochemical pathway, and field-proven experimental protocols for its investigation. Furthermore, it highlights the application of the tightly controlled rhaBAD promoter as a powerful tool in synthetic biology and biotechnology, making this a vital resource for researchers and drug development professionals seeking to understand and harness this elegant biological system.
Introduction: The Significance of the this compound Model System
This compound is a 6-deoxy-L-mannose sugar, an abundant component of plant cell wall pectins and various bacterial polysaccharides. For enteric bacteria like Escherichia coli, the ability to metabolize such alternative sugars provides a significant competitive advantage in diverse environments, from the mammalian gut to soil ecosystems.
The study of this compound metabolism in E. coli has yielded fundamental insights into bacterial gene regulation. It serves as a classic model for understanding transcriptional activation cascades, catabolite repression, and the integration of metabolic signals. The system is characterized by a "cascade" of activation, where the presence of this compound initiates a sequential activation of two regulatory proteins, RhaR and RhaS, which in turn activate the structural genes required for the sugar's uptake and breakdown[1][2]. This multi-layered control ensures that the metabolic machinery is synthesized only when this compound is available and preferred carbon sources, like glucose, are absent. For drug development professionals, understanding such specific bacterial metabolic pathways can offer novel targets for antimicrobial strategies.
A Symphony of Control: The this compound Regulatory Cascade
The expression of genes for this compound metabolism is a tightly orchestrated process involving both a global metabolic sensor and pathway-specific regulators. This ensures that the cell invests energy in producing the relevant enzymes only under the most favorable conditions. The key players are encoded in the rha locus of the E. coli chromosome.
Global Control: Catabolite Repression by cAMP-CRP
Like many other alternative sugar operons, the rha regulon is subject to catabolite repression. When a preferred carbon source like glucose is abundant, intracellular levels of cyclic AMP (cAMP) are low. In the absence of cAMP, the global transcriptional regulator, cAMP Receptor Protein (CRP), remains inactive. However, when glucose is scarce, cAMP levels rise, allowing the formation of the cAMP-CRP complex. This complex binds to specific sites upstream of the rha promoters, acting as a crucial co-activator[3][4]. Without cAMP-CRP binding, transcription from the rha promoters is minimal, even if this compound is present. This mechanism prioritizes the use of the most energy-efficient carbon sources.
The Initial Sensor: RhaR Activation of the rhaSR Operon
The regulatory cascade begins with the rhaSR operon. This operon is controlled by the RhaR protein, a member of the AraC/XylS family of transcriptional regulators[2][5]. RhaR binds to the rhaSR promoter (P_rhaSR)[6]. In the absence of this compound, RhaR has low activity. Upon binding this compound, RhaR undergoes a conformational change that stimulates transcription of the rhaSR operon, leading to the synthesis of more RhaR and, critically, the second activator, RhaS[1][2][7]. This positive feedback loop ensures a robust response once this compound is detected.
The Direct Activator: RhaS Control of Catabolic and Transport Genes
The RhaS protein, also an AraC/XylS family member, is the direct activator of the catabolic and transport genes[1][5]. Once synthesized and in the presence of this compound, RhaS binds to the promoter regions of the rhaBAD operon (P_rhaBAD) and the rhaT gene (P_rhaT)[1][6][8]. The rhaBAD operon encodes the three enzymes necessary for this compound catabolism, while rhaT encodes the specific transporter protein[8][9][10]. RhaS, in conjunction with the cAMP-CRP complex, robustly activates transcription, leading to the production of the machinery needed to import and metabolize this compound[3][11]. The induction process is notably slow, taking 40-50 minutes to reach a steady state, reflecting the time needed for the RhaR-to-RhaS cascade to proceed[1].
Visualizing the Regulatory Network
The hierarchical and synergistic interactions between CRP, RhaR, and RhaS create a sophisticated logical AND gate. High-level expression of the catabolic genes requires two conditions to be met: (1) absence of glucose (signaled by high cAMP-CRP) AND (2) presence of this compound (signaled by active RhaR and RhaS).
The Biochemical Pathway: From Uptake to Central Metabolism
Once the regulatory network has activated gene expression, the cell is equipped with the proteins necessary to transport and catabolize this compound. The pathway consists of four key steps that convert this compound into intermediates of central metabolism.
Step 1: Transport
This compound is actively transported into the E. coli cytoplasm by the RhaT protein, an this compound-H+ symporter.[5][9][12] This process uses the proton motive force to move rhamnose against its concentration gradient.
Step 2: Isomerization
Inside the cell, this compound is converted to L-rhamnulose by the enzyme This compound isomerase , encoded by the rhaA gene.[13][14][15] This is a reversible aldose-ketose isomerization.
Step 3: Phosphorylation
Next, L-rhamnulose kinase , the product of the rhaB gene, phosphorylates L-rhamnulose at the C1 position, using ATP to produce L-rhamnulose-1-phosphate.[13][14][15] This step traps the sugar inside the cell and prepares it for cleavage.
Step 4: Aldol Cleavage
The final enzymatic step is the cleavage of L-rhamnulose-1-phosphate by L-rhamnulose-1-phosphate aldolase (rhaD gene product).[13][14][16] This reaction yields two products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[7]
Fate of the Products
DHAP is a direct intermediate of glycolysis and is readily funneled into central metabolism to generate energy. The fate of L-lactaldehyde is dependent on the aerobic state of the cell.
-
Aerobic conditions: L-lactaldehyde is oxidized to L-lactate by lactaldehyde dehydrogenase.[17]
-
Anaerobic conditions: L-lactaldehyde is reduced to L-1,2-propanediol by propanediol oxidoreductase.[7][17]
Visualizing the Metabolic Pathway
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A Senior Application Scientist's Guide to the Discovery and Characterization of Novel L-Rhamnose-Containing Natural Products
Foreword: The Rhamnose Renaissance in Drug Discovery
The search for novel bioactive scaffolds is a perpetual challenge in drug development. Among the vast chemical diversity offered by nature, glycosylated natural products represent a particularly rich and complex frontier. Within this class, compounds containing L-rhamnose, a 6-deoxy-L-mannose sugar, are gaining significant attention. This is not by accident. The biosynthesis of this compound is widespread in bacteria and plants but notably absent in humans.[1][2][3][4] This fundamental biological divergence makes the enzymes in the this compound biosynthetic pathway highly attractive targets for therapeutic intervention, as their inhibition would, in theory, have minimal off-target effects in a human host.[1][5][6]
This compound is a key component of the cell wall in many pathogenic bacteria, including Streptococcus mutans and Mycobacterium tuberculosis, where its presence is critical for viability, virulence, and stress protection.[2][5] Furthermore, rhamnosylation of natural product scaffolds can dramatically alter their pharmacological properties, including solubility, stability, and target-binding affinity. Rhamnosides have demonstrated a wide array of biological activities, including anti-inflammatory, anti-viral, antioxidant, and anti-cancer properties.[5]
This guide is designed for researchers, scientists, and drug development professionals. It is not a simple recitation of protocols but an in-depth technical narrative forged from field-proven insights. We will deconstruct the process of discovering these unique molecules, from the foundational genetics of their biosynthesis to the intricate details of their structural elucidation. Our approach emphasizes causality—the "why" behind each experimental choice—to empower you not just to follow a method, but to understand and adapt it.
Section 1: The Genetic Blueprint - Understanding this compound Biosynthesis
The discovery of a novel this compound-containing natural product begins not in a flask, but in the genome. A thorough understanding of the genetic basis for this compound biosynthesis is the cornerstone of any modern discovery campaign, particularly for genome mining-driven approaches.
This compound is not directly available in the cell; it must be synthesized from a common precursor, D-glucose-1-phosphate, and "activated" as a nucleotide sugar donor for a glycosyltransferase to use. The most common pathway in bacteria, our primary focus for novel antibiotic discovery, is the dTDP-L-rhamnose pathway, which is encoded by the highly conserved rmlABCD gene cassette.[7][8]
The causality here is simple: if a bacterial genome contains the rml gene cassette, it has the machinery to produce the dTDP-L-rhamnose building block. If that cassette is located within or near a biosynthetic gene cluster (BGC) for another natural product (e.g., a polyketide or non-ribosomal peptide), it is a strong indicator that the final product is rhamnosylated.
The four-step enzymatic reaction is a model of biochemical efficiency:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the transfer of a thymidylyl group from dTTP to D-glucose-1-phosphate, forming dTDP-D-glucose. This is the commitment step.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Epimerizes the substrate at positions 3 and 5.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group at C4 using NADPH to yield the final product, dTDP-L-rhamnose.[8]
This pathway is a self-validating system; the presence of all four genes is required for the production of dTDP-L-rhamnose, making it a reliable biomarker for genome mining.
Section 2: Modern Discovery Strategies - From Silicon to Flask
The modern workflow for discovering novel rhamnosides is a synergistic blend of computational prediction and targeted experimental validation. This approach is vastly more efficient than traditional brute-force screening.
Genome Mining: The Predictive Powerhouse
The primary directive of our in silico strategy is to identify BGCs that not only contain the rmlABCD cassette but also a putative rhamnosyltransferase (Rha-T) gene and the core enzymes for synthesizing an aglycone scaffold (e.g., Polyketide Synthase [PKS] or Non-Ribosomal Peptide Synthetase [NRPS]).
Experimental Workflow: Genome Mining for Rhamnoside BGCs
Step-by-Step Protocol:
-
Input Data: Obtain high-quality, preferably complete, genome sequences of bacteria known for producing diverse natural products (e.g., Actinomycetes, Pseudomonas, Myxobacteria).
-
BGC Annotation: Process the genomes using a comprehensive annotation tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or BiG-SCAPE for large-scale comparative analysis.[9][10]
-
Causality: These tools use Hidden Markov Models (HMMs) to identify the signature domains of biosynthetic enzymes. They are pre-trained to recognize not only core scaffold enzymes but also tailoring enzymes, including those in the rml pathway.
-
-
Filtering and Prioritization:
-
Self-Validating Query: Search the annotated output for BGCs that contain the full rmlABCD cassette. The presence of all four genes is a stringent filter that minimizes false positives.
-
Rhamnosyltransferase Identification: Within these rml-positive BGCs, search for open reading frames (ORFs) annotated as glycosyltransferases, often of the GT1 family. Their proximity to the rml cassette is a strong indicator of function.
-
Novelty Assessment: Compare the core scaffold genes (PKS/NRPS) to known databases (e.g., MIBiG) to assess the novelty of the potential aglycone. A BGC with the rhamnose machinery and a novel scaffold is a top-tier candidate.
-
-
Output: A ranked list of candidate BGCs prioritized for experimental validation through heterologous expression or targeted isolation.
Heterologous Expression and Targeted Isolation
Once a promising BGC is identified, the goal is to produce the compound. If the native organism is difficult to culture or produces low titers, heterologous expression in a well-characterized host (like Streptomyces coelicolor or E. coli) is the preferred method. Alternatively, if the native strain is tractable, the genomic data can guide a targeted isolation by predicting the compound's general structure and informing the cultivation and extraction conditions.
Section 3: Structural Elucidation - From Mass to Final Structure
Confirming the identity of a novel this compound-containing natural product requires a multi-pronged analytical approach. Mass spectrometry provides the initial detection and mass information, while NMR spectroscopy delivers the definitive structural proof.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled to tandem mass spectrometry (MS/MS) is the workhorse for detecting and tentatively identifying rhamnosides in complex mixtures like crude extracts or culture supernatants.[11][12]
Key Experimental Considerations:
-
Methodology: Reversed-phase chromatography (e.g., C18 column) is typically used. A gradient from water to an organic solvent (acetonitrile or methanol), both often amended with a modifier like formic acid, is employed to elute compounds of varying polarity.
-
Detection: Electrospray ionization (ESI) is the most common ionization source. Rhamnosides can often be detected in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.
-
Fragmentation Analysis (MS/MS): This is where the true detective work begins. The characteristic mass of a rhamnose moiety is 146 Da (as a deoxyhexose). Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) will typically cleave the glycosidic bond, resulting in a neutral loss of 146 Da or the observation of a fragment ion corresponding to the aglycone.[12][13]
-
Expert Insight: Observing this specific neutral loss is a strong piece of evidence for a rhamnoside. For example, if a parent ion at m/z 647 shows a major fragment at m/z 501, the 146 Da difference strongly suggests the presence of a rhamnose sugar. Subtle differences in fragmentation patterns between CID and HCD can sometimes help differentiate between isomers.[13]
-
| Technique | Primary Application | Strengths | Limitations |
| HPLC-MS | Rapid screening, detection, and quantification. | High sensitivity, high throughput, provides accurate mass.[11][14] | Provides limited structural information, cannot definitively determine stereochemistry. |
| MS/MS (CID/HCD) | Structural interrogation, isomer differentiation. | Confirms presence of rhamnose via neutral loss, can reveal aglycone mass.[12][13] | Fragmentation can be complex; linkage position is not always clear. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
While MS provides compelling evidence, only NMR spectroscopy can provide the unequivocal, atom-by-atom structural confirmation of a novel compound, including the stereochemistry of the glycosidic linkage.[15][16]
Step-by-Step Protocol for NMR Characterization:
-
Purification: The compound must be purified to >95% homogeneity, typically via preparative or semi-preparative HPLC. This is a critical, non-negotiable step.
-
Sample Preparation: Dissolve 1-5 mg of the pure compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Data Acquisition: A standard suite of experiments is required:
-
1D ¹H NMR: Provides the initial overview. The anomeric proton (H-1) of rhamnose typically appears as a doublet around 4.5-5.5 ppm. The characteristic methyl group (H-6) appears as a doublet around 1.2-1.3 ppm.[17]
-
1D ¹³C NMR: The anomeric carbon (C-1) is found around 100-105 ppm, and the methyl carbon (C-6) is highly shielded, appearing around 17-18 ppm.[18][19]
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the spin system of the entire rhamnose moiety to be traced from the anomeric proton through to the methyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of all ¹H and ¹³C signals for the sugar.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the rhamnose to the aglycone. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the anomeric proton (H-1) of rhamnose and a carbon on the aglycone definitively establishes the point of attachment.
-
2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry (α or β) of the glycosidic linkage. It detects protons that are close in space. For an α-L-rhamnoside, a key spatial correlation is typically observed between the rhamnose H-1 and H-2 protons. In contrast, for a β-linkage, a correlation between H-1 and both H-3 and H-5 is expected.[19] Comparing these correlations to synthetic standards or known compounds provides a definitive assignment.[13]
-
| NMR Signal | Typical Chemical Shift (ppm) | Key Diagnostic Feature |
| ¹H: Anomeric (H-1) | 4.5 - 5.5 | Small coupling constant (~1-2 Hz) for α-linkage. |
| ¹H: Methyl (H-6) | 1.2 - 1.3 | Doublet, integrates to 3 protons. Highly characteristic. |
| ¹³C: Anomeric (C-1) | 100 - 105 | Position indicates a glycosidic linkage. |
| ¹³C: Methyl (C-6) | 17 - 18 | Highly shielded and easily identifiable carbon signal. |
Section 4: Challenges and Future Outlook
The discovery of novel this compound-containing natural products is not without its challenges. Technical barriers include the often-low titers produced by native or heterologous hosts, the difficulty in purifying complex glycosides, and the chemical complexity that can make structural elucidation non-trivial.[20][21] The high cost of scaling up production is also a significant hurdle for commercialization.[21]
However, the future is bright. Advances in synthetic biology and chemoenzymatic synthesis are paving the way for the production of novel "unnatural" rhamnosides by combining different aglycones with engineered rhamnosyltransferases.[22][23] Machine learning and AI are also beginning to be applied to better predict BGC products from sequence data alone, further accelerating the discovery phase.[23]
By integrating predictive genomics with robust analytical chemistry, we can continue to unlock the vast therapeutic potential held within this unique and valuable class of natural products.
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De Bruyn, A., & Anteunis, M. (1976). 1H-N.m.r. study of this compound, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. PubMed. [Link]
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Kahraman, H. (2019). The Importance of this compound Sugar. Biomedical Journal of Scientific & Technical Research. [Link]
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An In-depth Technical Guide to the Structural Characterization of L-Rhamnose Glycosides
For Researchers, Scientists, and Drug Development Professionals
L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that is a fundamental component of many plant and bacterial polysaccharides.[1] Its presence in glycosidic linkages within a vast array of natural products, including flavonoids, saponins, and bacterial cell wall polysaccharides, makes it a molecule of significant interest in drug development and glycobiology.[2][3][4] The precise structural elucidation of this compound glycosides is paramount, as the stereochemistry of the glycosidic bond, the point of attachment to the aglycone, and the overall conformation of the molecule dictate its biological activity.[1] This guide provides a comprehensive overview of the state-of-the-art techniques and integrated workflows for the unambiguous structural characterization of these vital biomolecules.
Part I: The Glycosidic Challenge: Core Structural Determinants
The complete structural description of an this compound glycoside hinges on three critical features: the anomeric configuration, the position of the glycosidic linkage, and the conformation of the rhamnose ring and its linkage to the aglycone. Each of these elements presents a unique analytical challenge requiring a multi-faceted approach.
-
The Anomeric Center (α vs. β): The formation of the cyclic hemiacetal from the linear form of rhamnose creates a new stereocenter at C1, the anomeric carbon. The resulting diastereomers, designated as α and β, often exhibit profoundly different biological properties.[5]
-
The Glycosidic Linkage Position: The hydroxyl groups on the aglycone to which the this compound unit is attached must be definitively identified. In complex polyhydroxylated aglycones, such as flavonoids, multiple potential sites of glycosylation exist.
-
Conformational Dynamics: The three-dimensional shape of the glycoside, particularly the torsion angles around the glycosidic bond, is crucial for its interaction with biological targets. These conformational preferences are influenced by steric and electronic effects.
Part II: Spectroscopic and Spectrometric Approaches
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of this compound glycoside characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR: Foundational Analysis
-
¹H NMR: The proton NMR spectrum offers initial clues about the structure. The anomeric proton (H-1) signal, typically found in the 4.3-5.9 ppm region, is particularly diagnostic.[5] The α-anomeric proton of this compound generally resonates downfield from the β-anomeric proton.[5] The characteristic methyl group (H-6) of rhamnose appears as a doublet around 1.1-1.3 ppm.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-1) and the carbons involved in the glycosidic linkage, are highly sensitive to the anomeric configuration and linkage position. Methylation of a hydroxyl group induces a downfield shift (α-effect) of the attached carbon by 7-11 ppm and an upfield shift (β-effect) of the adjacent carbons.[7]
| Typical ¹H and ¹³C Chemical Shift Ranges for this compound | |
| Atom | Approximate Chemical Shift (ppm) |
| H-1 (anomeric) | 4.3 - 5.9[5] |
| H-6 (methyl) | 1.1 - 1.3[6] |
| C-1 (anomeric) | 95 - 105 |
| C-6 (methyl) | 17 - 19 |
2D NMR Techniques: Building the Molecular Scaffold
Two-dimensional NMR experiments are indispensable for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton network within the rhamnose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is a key technique for identifying the glycosidic linkage by observing a correlation between the anomeric proton of rhamnose (H-1) and the carbon of the aglycone to which it is attached.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry of the glycosidic linkage and the overall conformation of the molecule.[8][9] For instance, a NOE/ROE correlation between the anomeric proton of rhamnose and a proton on the aglycone can confirm the glycosidic linkage position and provide insight into the preferred conformation around the glycosidic bond.[8][10][11] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[9]
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of paramagnetic impurities. For small molecules, removal of dissolved oxygen by the freeze-pump-thaw method is critical for high-quality NOESY data.[9]
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals of the rhamnose unit and the aglycone using COSY and HSQC data.
-
Identify the glycosidic linkage by analyzing the HMBC spectrum for cross-peaks between the anomeric proton/carbon of rhamnose and the aglycone.
-
Determine the anomeric configuration and conformational preferences by analyzing the NOESY/ROESY spectrum for key through-space correlations.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the molecular weight of the glycoside and, through tandem MS (MS/MS) experiments, valuable information about the sequence and linkage of the sugar units.
-
Ionization Techniques: Electrospray ionization (ESI) is the most common method for analyzing flavonoid glycosides and other polar compounds.[13][14]
-
Fragmentation Analysis: Collision-induced dissociation (CID) of the protonated or deprotonated molecular ion leads to characteristic fragmentation patterns. The cleavage of the glycosidic bond is a dominant fragmentation pathway, resulting in the loss of the rhamnose unit (a neutral loss of 146 Da).[15][16] The fragmentation pattern can also help to differentiate between isomers.[13] For example, the relative abundances of certain fragment ions can be indicative of the glycosylation position on a flavonoid aglycone.[13]
Part III: Definitive Structural Assignment
While spectroscopic methods provide a wealth of information, definitive structural proof often requires additional techniques.
X-ray Crystallography: The Gold Standard
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the complete three-dimensional structure, including the absolute configuration.[17][18][19][20][21]
-
Crystallization: Grow single crystals of the this compound glycoside of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.[17][18]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.[17][18]
Chemical Derivatization and Degradation
Chemical methods, though often more labor-intensive, provide crucial complementary information.
-
Permethylation Analysis: This is a classic and powerful technique for determining glycosidic linkage positions.[22][23] All free hydroxyl groups are methylated, followed by acid hydrolysis to break the glycosidic bonds.[23][24] The resulting partially methylated monosaccharides are then analyzed, typically by GC-MS after reduction and acetylation.[23] The positions of the free hydroxyls on the rhamnose derivative indicate the original points of glycosidic linkage.[25]
-
Acid Hydrolysis: Complete acid hydrolysis of the glycoside releases the constituent monosaccharides, which can be identified and quantified by chromatography (e.g., HPLC or GC) after derivatization.[26][27][28][29][30] This confirms the presence of this compound. The absolute configuration (D or L) can be determined by derivatization with a chiral reagent followed by chromatographic or NMR analysis.[31]
-
Permethylation: Methylate the free hydroxyl groups of the glycoside using a method such as the Ciucanu method, which employs sodium hydroxide and iodomethane in dimethylsulfoxide (DMSO).[22][32]
-
Hydrolysis: Cleave the glycosidic linkages by acid hydrolysis, for example, with trifluoroacetic acid (TFA).[24]
-
Reduction and Acetylation: Reduce the partially methylated monosaccharides with a reducing agent like sodium borohydride, followed by acetylation of the newly formed and previously linkage-involved hydroxyl groups with acetic anhydride.
-
GC-MS Analysis: Analyze the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).[23] The retention times and mass spectra of the PMAAs are compared to standards to identify the linkage positions.
Part IV: Integrated Strategy for Structural Elucidation - A Workflow
A logical and efficient workflow is essential for the successful structural characterization of this compound glycosides.
Caption: Integrated workflow for this compound glycoside structural elucidation.
Part V: Common Pitfalls and Expert Insights
-
Overlapping NMR Signals: In complex glycosides, severe signal overlap in the ¹H NMR spectrum can hinder analysis. High-field NMR spectrometers (≥600 MHz) and advanced NMR techniques like 1D TOCSY and selective 1D NOESY/ROESY can help to resolve individual signals.
-
Ambiguous NOE/ROE Data: The interpretation of NOE/ROE data can be complicated by molecular flexibility.[8] Molecular dynamics simulations can be a valuable tool to complement experimental NMR data and provide a more complete picture of the conformational landscape.[10]
-
Challenges in Crystallization: The inherent flexibility of many glycosides can make them difficult to crystallize. Derivatization or co-crystallization with a protein receptor can sometimes facilitate crystal growth.
By employing the integrated strategies outlined in this guide, researchers can confidently and accurately determine the complete structures of this compound glycosides, paving the way for a deeper understanding of their biological functions and the development of new therapeutic agents.
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Li, A., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(7), 443. Available at: [Link]
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Lee, J. K., et al. (2004). Crystallization and preliminary X-ray diffraction studies of this compound isomerase from Pseudomonas stutzeri. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1312-1314. Available at: [Link]
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MedCrave. (2019). The Importance of this compound Sugar. Available at: [Link]
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Mercade, M., et al. (2022). Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci. Journal of Biological Chemistry, 298(10), 102432. Available at: [Link]
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Zhang, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5345. Available at: [Link]
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D'Souza, F. M. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Rendiconti Lincei. Scienze Fisiche e Naturali, 32(4), 729-747. Available at: [Link]
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Hashimoto, W., et al. (2022). Structural and functional analysis of gum arabic this compound-α-1,4-d-glucuronate lyase establishes a novel polysaccharide lyase family. Journal of Biological Chemistry, 298(1), 101449. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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Manzi, A. E., & Varki, A. (2001). Acid hydrolysis for release of monosaccharides. Current Protocols in Molecular Biology, Chapter 17, Unit 17.18. Available at: [Link]
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Sengkhamparn, N., et al. (2021). Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide. Journal of Applied Phycology, 33(5), 3125-3135. Available at: [Link]
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National Institutes of Health. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]
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Semantic Scholar. (n.d.). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural. Available at: [Link]
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ResearchGate. (n.d.). 13 C and 1 H chemical shifts of the each mannose of M5 [Table]. Available at: [Link]
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Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of L-Rhamnose in Polysaccharide Hydrolysates
Abstract
L-rhamnose, a naturally occurring deoxy sugar, is a critical constituent of various polysaccharides in bacteria, plants, and fungi, playing a significant role in their structural integrity and biological activity. Accurate quantification of this compound in polysaccharide hydrolysates is essential for structural elucidation, quality control in drug development, and understanding biological processes. This document provides a comprehensive guide to the quantification of this compound using High-Performance Liquid Chromatography (HPLC). We explore and contrast three prevalent detection methodologies: Refractive Index (RI) Detection, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV detection, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Detailed, field-proven protocols for sample hydrolysis and HPLC analysis are provided, underpinned by scientific principles to guide researchers in selecting and implementing the most suitable method for their specific applications.
Introduction: The Significance of this compound Quantification
This compound is a methyl-pentose sugar integral to the structure of many biologically important glycans, such as rhamnogalacturonans in plant pectins and the cell walls of various pathogens. The quantity of this compound can directly influence the physicochemical properties and immunological activities of these polysaccharides. Therefore, robust and reliable analytical methods are paramount for researchers in fields ranging from glycobiology and phytochemistry to pharmaceutical development and biofuels.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monosaccharide analysis due to its high resolution, accuracy, and reproducibility. However, the choice of HPLC configuration—particularly the detection method—is critical, as carbohydrates like rhamnose lack a strong native chromophore, making direct UV detection challenging. This guide dissects the most effective HPLC strategies to overcome this limitation.
Strategic Overview: Selecting the Appropriate HPLC Method
The optimal HPLC method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available equipment. Three primary approaches are dominant in the field.
-
Refractive Index (RI) Detection: A universal method for detecting non-UV absorbing compounds. It is straightforward but has limitations in sensitivity and is incompatible with gradient elution.[1][2][3]
-
Pre-column Derivatization with PMP-UV: This involves chemically tagging the sugar with a UV-active label, 1-phenyl-3-methyl-5-pyrazolone (PMP), enabling highly sensitive detection.[4][5][6][7] This is often the method of choice for complex hydrolysates requiring high sensitivity.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A powerful technique that separates carbohydrates as anions at high pH and detects them directly with high sensitivity, eliminating the need for derivatization.[8][9][10]
The logical flow from a polysaccharide sample to a quantified this compound value involves two major stages: hydrolysis and chromatographic analysis.
Caption: General workflow for this compound quantification.
Foundational Step: Polysaccharide Hydrolysis
The prerequisite for quantifying this compound is its liberation from the polysaccharide backbone. Acid hydrolysis is the most common and economical method.[11][12][13] The choice of acid and hydrolysis conditions is a critical balance between achieving complete cleavage of glycosidic bonds and minimizing the degradation of the released monosaccharides.[13]
Protocol 1: Two-Step Acid Hydrolysis for Complex Polysaccharides
This method is particularly effective for polysaccharides containing acid-resistant linkages, such as those involving uronic acids.[11][14]
Rationale: A preliminary, milder hydrolysis step helps to cleave labile bonds, followed by a stronger acid treatment to break more resistant linkages, thereby improving overall yield and reducing degradation of sensitive sugars.[14]
Materials:
-
Trifluoroacetic acid (TFA), 2 M
-
Sulfuric acid (H₂SO₄), 72% (w/w)
-
Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃) for neutralization
-
0.22 µm syringe filters
Procedure:
-
Pre-hydrolysis (Optional, for highly resistant polysaccharides): Weigh 2-5 mg of the dried polysaccharide sample into a screw-cap reaction vial. Add 250 µL of 72% H₂SO₄ and incubate at room temperature for 2-3 hours with occasional vortexing.
-
Primary Hydrolysis: Dilute the pre-hydrolyzed sample by adding deionized water to achieve a final acid concentration of 2 M (e.g., for the optional step above, add water to a final volume that makes the H2SO4 concentration 2M). For samples not requiring pre-hydrolysis, directly add 1 mL of 2 M TFA to 2-5 mg of the sample.[11]
-
Seal the vial tightly and heat at 110-121°C for 2-4 hours. The optimal time should be determined empirically for each polysaccharide type.
-
Neutralization: Cool the vial to room temperature. Add solid calcium carbonate or barium carbonate incrementally until the effervescence ceases (pH ~6.5-7.0).
-
Clarification: Centrifuge the sample at 5,000 x g for 10 minutes to pellet the precipitate (CaSO₄ or BaSO₄).
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
HPLC Methodologies & Protocols
Method A: Refractive Index (RI) Detection
Principle: RI detectors measure the difference in the refractive index between the mobile phase and the sample eluting from the column.[15][16] Because nearly all compounds alter the refractive index of the mobile phase, the RI detector is universal. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its use for complex samples.[1][3]
Best Suited For: Simple hydrolysates where this compound is a major component and high sensitivity is not required.
Protocol 2: this compound Quantification by HPLC-RI
| Parameter | Specification | Causality & Field Insights |
| Column | Amine-modified silica column (e.g., 250 x 4.6 mm, 5 µm) | The amino phase provides normal-phase partitioning, which is effective for separating underivatized sugars based on the number of hydroxyl groups. Rhamnose, a deoxy-hexose, often elutes with pentoses.[1] |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20, v/v) | Isocratic elution is mandatory for RI detection to maintain a stable baseline.[15] The ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns, providing a balance between analysis time and resolution. |
| Column Temp. | 30-35 °C | Strict temperature control is crucial for RI detector stability. Maintaining a constant column temperature minimizes baseline drift.[1] |
| Detector | Refractive Index (RI) Detector | Set the detector temperature to be the same or slightly higher than the column temperature to prevent condensation and ensure stability. |
| Injection Vol. | 10-20 µL | |
| Standard Curve | 0.1 - 2.0 mg/mL this compound in mobile phase | Prepare a series of at least five concentrations to establish linearity. |
Method B: Pre-column Derivatization with PMP and UV Detection
Principle: this compound, a reducing sugar, reacts with PMP under mild alkaline conditions. The resulting PMP-sugar derivative possesses a strong chromophore, allowing for sensitive detection by UV absorbance, typically around 250 nm.[11][17] This method significantly enhances sensitivity and allows for gradient elution, making it ideal for complex samples.[7]
Caption: PMP derivatization workflow.
Protocol 3: this compound Quantification by HPLC-PMP-UV
Derivatization Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the neutralized hydrolysate (or standard solution) with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Reaction: Vortex the mixture and incubate in a water bath at 70°C for 60-100 minutes.[4][18]
-
Neutralization: Cool the reaction to room temperature and neutralize by adding 50 µL of 0.6 M HCl.
-
Extraction: Add 200 µL of chloroform, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes. This step removes excess PMP into the organic phase.
-
Sample Collection: Carefully collect the upper aqueous layer containing the PMP-derivatized sugars and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Specification | Causality & Field Insights |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase is ideal for separating the relatively hydrophobic PMP-sugar derivatives.[7] |
| Mobile Phase A | 50 mM Ammonium Acetate or Phosphate Buffer, pH 6.7-7.0 | A buffered aqueous phase is necessary for reproducible retention times of the derivatives. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the PMP-sugars. |
| Elution | Gradient elution (e.g., 15-25% B over 30 min) | A gradient allows for the separation of multiple monosaccharides in a single run and provides sharper peaks for later-eluting compounds.[6] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detector | UV/Vis or Diode Array Detector (DAD) at 250 nm | This wavelength corresponds to the maximum absorbance of the PMP chromophore attached to the sugar.[17] |
| Injection Vol. | 10 µL | |
| Standard Curve | 1 - 200 µg/mL this compound | The increased sensitivity of this method allows for a much lower concentration range.[19] |
Method C: HPAEC-PAD
Principle: At high pH (>12), the hydroxyl groups of carbohydrates become ionized, allowing them to be separated by high-performance anion-exchange chromatography.[10] Pulsed Amperometric Detection (PAD) provides direct, highly sensitive detection by measuring the current generated from the oxidation of the carbohydrates on a gold electrode surface.[9][10] This method requires no derivatization and is considered the gold standard for carbohydrate analysis.[8]
Best Suited For: Low-level quantification in complex matrices and for labs with dedicated ion chromatography systems.
Protocol 4: this compound Quantification by HPAEC-PAD
| Parameter | Specification | Causality & Field Insights |
| Column | High-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series) | These columns are packed with pellicular anion-exchange resins stable at the high pH required to ionize carbohydrates.[20] |
| Mobile Phase | Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) | Isocratic elution with NaOH (e.g., 16-20 mM) can separate many common monosaccharides. A NaOAc gradient can be added to elute more strongly retained species. Mobile phases must be rigorously degassed with helium to prevent carbonate formation, which compromises separation.[20] |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode | The PAD waveform (a series of applied potentials for detection, cleaning, and equilibration of the electrode) must be optimized for carbohydrate analysis.[8] |
| Injection Vol. | 5-25 µL | |
| Standard Curve | 0.1 - 20 µg/mL this compound | HPAEC-PAD offers sensitivity comparable to or exceeding that of PMP derivatization.[9] |
Method Validation: Ensuring Trustworthy Data
A robust analytical protocol is a self-validating system. Once a method is established, it must be validated to ensure it is fit for its intended purpose.[5] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (using DAD) or comparison of retention times with a pure standard. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[21] | R² (Coefficient of determination) > 0.995 for the calibration curve. |
| Accuracy | The closeness of the test results to the true value.[21] | Determined by spike-recovery experiments; recovery should be within 90-110%.[17] |
| Precision | The degree of agreement among individual test results (repeatability and intermediate precision).[21] | Expressed as Relative Standard Deviation (%RSD); typically <5% for intra-day and <10% for inter-day precision.[11] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected.[22] | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy.[22] | Signal-to-Noise ratio (S/N) of ≥ 10. |
Conclusion
The accurate quantification of this compound in hydrolysates is achievable through several robust HPLC methods. The choice between HPLC-RI, HPLC-PMP-UV, and HPAEC-PAD should be guided by the specific analytical needs, such as required sensitivity, sample complexity, and equipment availability. For high-throughput, sensitive analysis of complex hydrolysates, the PMP derivatization method offers an excellent balance of performance, accessibility, and reliability. HPAEC-PAD remains the most powerful tool for direct and highly sensitive carbohydrate analysis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate accurate and defensible data for their scientific investigations.
References
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MtoZ Biolabs. (n.d.). What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? Retrieved from MtoZ Biolabs website. [Link]
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Lin, X., et al. (2006). An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities. [Link]
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Pacha, J., & Garcia-Villar, L. (1998). Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice. Clinical Chemistry. [Link]
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Springer Nature Experiments. (n.d.). The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved from Springer Nature. [Link]
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Wang, L., et al. (2020). A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. PubMed Central. [Link]
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CORE. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved from CORE. [Link]
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LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved from LCGC International. [Link]
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Corradini, C., et al. (1999). Application of HPAEC-PAD to carbohydrate analysis in food products and fruit juices. ResearchGate. [Link]
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Thermo Fisher Scientific. (2022). Combined Carbohydrate with Dual EGC and 1mm CarboPac Columns Whiteboard Video. Retrieved from Thermo Fisher Scientific. [Link]
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Renard, C. M., et al. (1998). Isolation and structural characterisation of rhamnogalacturonan oligomers generated by controlled acid hydrolysis of sugar-beet pulp. Carbohydrate Research. [Link]
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Wrolstad, R. E., & Hong, V. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry. [Link]
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Li, Y., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. PubMed Central. [Link]
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Geană, E. I., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Semantic Scholar. [Link]
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Zhang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. MDPI. [Link]
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Hang, L. T. T., et al. (2020). A survey on acid hydrolysis in analyzing the monosaccharide composition of exopolysaccharide from Ophiocordyceps sinensis. ThaiScience. [Link]
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Kashiwabara, T., et al. (1994). Identification of Constituent Sugars of Polysaccharide Bioabsorbent from Alcaligenes. J-STAGE. [Link]
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Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from Shimadzu. [Link]
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Shi, F., et al. (2020). Two-step hydrolysis method for monosaccharide composition analysis of natural polysaccharides rich in uronic acids. ResearchGate. [Link]
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Zhang, M., et al. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. PubMed Central. [Link]
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Application Note: Unambiguous Determination of L-Rhamnose Anomeric Configuration using High-Resolution NMR Spectroscopy
Abstract
The stereochemistry of the anomeric center in carbohydrates is a critical determinant of their biological function and physicochemical properties. For L-rhamnose, a deoxyhexose sugar prevalent in plant glycosides and bacterial polysaccharides, the distinction between its α and β anomers is paramount in fields ranging from glycobiology to drug development. This application note provides a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous assignment of the anomeric configuration of this compound. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology. This guide is designed to be a self-validating system for researchers, enabling them to confidently determine the anomeric configuration of this compound in various molecular contexts.
Introduction: The Significance of Anomeric Configuration
Carbohydrates, such as this compound, typically exist in cyclic hemiacetal forms, which introduces a new stereocenter at the anomeric carbon (C-1).[1] This results in the formation of two diastereomers, termed anomers, designated as α and β.[1] The orientation of the hydroxyl group at the anomeric center relative to the stereocenter that defines the D- or L-series (C-5 in hexopyranoses) dictates the anomeric configuration. In this compound, the α-anomer has the C-1 hydroxyl group in an axial orientation, while in the β-anomer, it is equatorial. This seemingly subtle structural difference has profound implications for the molecule's three-dimensional structure, its interactions with enzymes and receptors, and the overall properties of larger glycans in which it is a constituent. Therefore, the precise and reliable determination of anomeric configuration is a fundamental requirement in carbohydrate chemistry and biology.
NMR spectroscopy stands as the most powerful and non-invasive analytical technique for elucidating the detailed structure of carbohydrates in solution.[2][3] Through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can gain a comprehensive understanding of the stereochemistry at the anomeric center.
Theoretical Principles: NMR Fingerprints of Anomers
The differentiation of α- and β-L-rhamnose via NMR is based on several key parameters that are sensitive to the stereochemical environment of the anomeric center.
Chemical Shifts (δ)
-
¹H NMR: The anomeric proton (H-1) is the most deshielded proton in the sugar ring due to its attachment to two oxygen atoms. Its chemical shift typically appears in the range of 4.5-5.5 ppm.[4][5] Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.[1] This is attributed to the anomeric effect, where the axial α-anomer is stabilized by the donation of electron density from the ring oxygen's p-orbital into the σ* anti-bonding orbital of the C1-O1 bond.[3]
-
¹³C NMR: The anomeric carbon (C-1) also exhibits a characteristic chemical shift, typically in the 90-110 ppm region.[4][5] For most sugars, the C-1 of the β-anomer is found at a lower field than the α-anomer. However, for sugars with a manno configuration, like rhamnose, the chemical shift difference between the anomeric carbons of the two anomers can be less pronounced.[6] Therefore, while indicative, ¹³C chemical shifts for anomeric assignment in rhamnose should be used in conjunction with other NMR data.
Vicinal Proton-Proton Coupling Constants (³J(H,H))
The magnitude of the three-bond coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is highly dependent on the dihedral angle between these two protons. This relationship is described by the Karplus equation .[7][8][9]
-
In α-L-rhamnopyranose , H-1 is axial and H-2 is equatorial. The dihedral angle is approximately 60°, resulting in a small ³J(H1,H2) coupling constant, typically in the range of 1-4 Hz .[2]
-
In β-L-rhamnopyranose , both H-1 and H-2 are axial. The dihedral angle is close to 180°, leading to a large ³J(H1,H2) coupling constant, typically around 7-9 Hz .[2][10]
This significant difference in the ³J(H1,H2) coupling constant is often the most definitive single parameter for assigning the anomeric configuration of pyranoses.
Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[11] The intensity of an NOE is inversely proportional to the sixth power of the distance between the two nuclei (1/r⁶), making it extremely sensitive to internuclear distances up to approximately 5 Å.[11] This is particularly useful for confirming anomeric configuration through spatial proximities.
-
In α-L-rhamnopyranose , the axial H-1 is in close spatial proximity to the axial protons at C-3 and C-5. Therefore, strong NOEs are expected between H-1 and H-3, and between H-1 and H-5.
-
In β-L-rhamnopyranose , the axial H-1 is close to the axial H-2. While a strong NOE between H-1 and H-2 is expected, the key distinguishing NOEs will be the absence of strong correlations to H-3 and H-5 that are characteristic of the α-anomer.
A 2D NOESY or ROESY experiment is the preferred method for observing these through-space correlations.[12]
Experimental Protocols
This section provides detailed protocols for the preparation of an this compound sample and the acquisition of the necessary NMR spectra.
Sample Preparation
Rationale: Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of solvent is critical; D₂O is used to minimize the large solvent signal. The concentration should be sufficient for good signal-to-noise, especially for 2D experiments.
Protocol:
-
Weigh 5-10 mg of this compound into a clean, dry microcentrifuge tube.
-
Add 0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Vortex the tube until the sample is completely dissolved.
-
To facilitate the exchange of hydroxyl protons with deuterium, allow the solution to stand for at least 2 hours at room temperature. For complete exchange, lyophilize the sample after initial dissolution in D₂O and redissolve in fresh D₂O.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
Rationale: A suite of 1D and 2D NMR experiments is necessary for a comprehensive and unambiguous assignment. A high-field NMR spectrometer (≥500 MHz) is recommended to achieve better signal dispersion, which is particularly important for carbohydrates where many proton signals overlap.[4]
Recommended Experiments:
-
¹H NMR
-
¹³C NMR
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Typical Acquisition Parameters (500 MHz Spectrometer):
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 12 ppm | To cover the entire proton chemical shift range.[13] |
| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |
| Relaxation Delay | 2 s | To allow for full relaxation of protons. | |
| ¹³C NMR | Spectral Width | 200 ppm | To cover the entire carbon chemical shift range.[14][15] |
| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2 s | ||
| COSY | Spectral Width | 12 ppm in both dimensions | |
| Data Points | 2048 (F2) x 512 (F1) | To achieve good resolution. | |
| Number of Scans | 8-16 per increment | ||
| HSQC | ¹H Spectral Width | 12 ppm | |
| ¹³C Spectral Width | 120 ppm | To focus on the region of protonated carbons. | |
| Data Points | 2048 (F2) x 256 (F1) | ||
| Number of Scans | 16-32 per increment | ||
| NOESY | Spectral Width | 12 ppm in both dimensions | |
| Mixing Time | 300-800 ms | To allow for the build-up of NOEs. The optimal time may need to be determined empirically. | |
| Data Points | 2048 (F2) x 512 (F1) | ||
| Number of Scans | 16-64 per increment |
Data Analysis and Interpretation: A Step-by-Step Guide
Workflow for Anomeric Configuration Assignment
Caption: Workflow for anomeric configuration assignment of this compound using NMR.
Step 1: Analysis of the ¹H NMR Spectrum
-
Identify Anomeric Protons: Locate the signals in the downfield region of the spectrum (typically 4.5-5.5 ppm).[1][4] In a solution where both anomers are present, you will observe two distinct signals in this region.
-
Measure ³J(H1,H2): Expand the anomeric proton signals. The multiplicity of these signals (typically a doublet or a narrow multiplet) is due to coupling with H-2. Carefully measure the coupling constant (in Hz) for each anomeric signal.
-
A small coupling constant (~1-4 Hz) is indicative of the α-anomer .
-
A large coupling constant (~7-9 Hz) is indicative of the β-anomer .[2]
-
Step 2: Confirmation with 2D NMR
-
COSY: The COSY spectrum will show a cross-peak between H-1 and H-2 for each anomer, confirming their scalar coupling. This is a crucial step to ensure the correct proton is being considered for the coupling constant measurement.
-
HSQC: The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the anomeric carbon (C-1) corresponding to each anomeric proton (H-1).
-
NOESY/ROESY: This is the definitive experiment for confirming the stereochemistry.
-
For the signal assigned as α-L-rhamnose , look for NOE cross-peaks between H-1 and protons on the same face of the ring, particularly the axial H-3 and H-5.
-
For the signal assigned as β-L-rhamnose , you will observe a strong NOE to the axial H-2, but weaker or absent NOEs to H-3 and H-5.
-
Key NOE Correlations for Anomeric Assignment
Caption: Diagnostic NOE correlations for α- and β-L-rhamnose.
Summary of Expected NMR Data
The following table summarizes the expected NMR parameters for the anomeric center of this compound in D₂O. Note that exact chemical shift values can vary slightly depending on concentration, temperature, and pH.
| Anomer | ¹H Chemical Shift (H-1) | ¹³C Chemical Shift (C-1) | ³J(H1,H2) | Key NOE Correlations from H-1 |
| α-L-Rhamnose | ~5.1 ppm[1] | ~95 ppm | ~1-4 Hz[2] | Strong to H-3 (axial) and H-5 (axial) |
| β-L-Rhamnose | ~4.5 ppm[1] | ~95 ppm | ~7-9 Hz[2] | Strong to H-2 (axial) |
Conclusion
NMR spectroscopy provides a robust and definitive method for the assignment of the anomeric configuration of this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently distinguish between the α and β anomers. The key diagnostic features are the magnitude of the ³J(H1,H2) coupling constant and the pattern of NOE correlations from the anomeric proton. The protocols and guidelines presented in this application note offer a comprehensive framework for achieving accurate and reliable stereochemical assignments, which is essential for advancing our understanding of the structure-function relationships of this compound-containing glycans in biological systems and for the development of novel carbohydrate-based therapeutics.
References
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
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Cyr, N., & Perlin, A. S. (1979). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Canadian Journal of Chemistry, 57(18), 2504-2511. Retrieved from [Link]
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Tsay, O. H., et al. (2007). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Journal of Magnetic Resonance, 188(2), 269-276. Retrieved from [Link]
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Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Retrieved from [Link]
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ResearchGate. (n.d.). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved from [Link]
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Widmalm, G. (2015). Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. DiVA portal. Retrieved from [Link]
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Hossain, R., et al. (2022). ROESY and 13C NMR to distinguish between D- and this compound in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif. Organic & Biomolecular Chemistry, 20(14), 2964-2980. Retrieved from [Link]
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Richards, G. N., & Angyal, S. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18635–18645. Retrieved from [Link]
- Ibid.
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De Bruyn, A., & Anteunis, M. (1976). 1H-N.m.r. study of this compound, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. Retrieved from [Link]
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Kim, J., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 4015. Retrieved from [Link]
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Beilstein Journals. (n.d.). NMR-prove of configuration. Retrieved from [Link]
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Tafazzoli, M., & Ghiasi, M. (2007). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. Carbohydrate Research, 342(14), 2086-2096. Retrieved from [Link]
-
Li, Y., et al. (2012). Structure of this compound isomerase in complex with l-rhamnopyranose demonstrates the sugar-ring opening mechanism and the role of a substrate sub-binding site. FEBS Letters, 586(23), 4153-4158. Retrieved from [Link]
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ResearchGate. (n.d.). NMR and conformational study of branched oligosaccharides containing 2,3-disubstituted residues of α-L-rhamnose. Retrieved from [Link]
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Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Methods in Enzymology, 650, 1-46. Retrieved from [Link]
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Lu, R., et al. (2001). Structural Analysis of Polysaccharides in Chinese Lacquer by NMR Spectroscopy. Journal of the Adhesion Society of Japan, 37(12), 493-498. Retrieved from [Link]
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ResearchGate. (n.d.). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]
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Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
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ResearchGate. (n.d.). Conventional NOE difference spectrum measured on glucose recorded at.... Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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American Chemical Society. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. Retrieved from [Link]
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CNR-IRIS. (2022). NMR-Based Approaches in the Study of Foods. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0012305). Retrieved from [Link]
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ResearchGate. (n.d.). Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5.... Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Mishra, R. K., & Prestegard, J. H. (2007). Determination of the anomeric configuration in carbohydrates by longitudinal cross-correlated relaxation studies: application to mono- and disaccharides. Magnetic Resonance in Chemistry, 45(9), 734-738. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of the West Indies. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C α and 13 C β chemical shift reference values for use with the program MAPPER. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Application Notes and Protocols for the Enzymatic Synthesis of dTDP-L-rhamnose and its Application in Glycosyltransferase Assays
Introduction: The Critical Role of dTDP-L-rhamnose in Glycobiology
L-rhamnose is a deoxyhexose sugar that is a crucial component of various glycoconjugates in many pathogenic bacteria, including the O-antigen of lipopolysaccharides and other cell wall polysaccharides.[1][2] These structures are vital for bacterial survival, virulence, and interaction with the host immune system.[1][2] The biosynthesis of these rhamnose-containing glycans is dependent on the availability of the activated sugar donor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[3][4] Glycosyltransferases, a large family of enzymes, utilize dTDP-L-rhamnose to transfer the rhamnosyl moiety to specific acceptor molecules.[5]
The study of these glycosyltransferases is paramount for understanding bacterial pathogenesis and for the development of novel therapeutics. However, a significant bottleneck in this research is the limited commercial availability and high cost of dTDP-L-rhamnose.[1] Chemical synthesis of this nucleotide sugar is complex and often low-yielding.[6] Enzymatic synthesis provides a robust, scalable, and cost-effective alternative, mimicking the natural biosynthetic pathway found in bacteria.[1][7]
This comprehensive guide provides detailed protocols for the one-pot enzymatic synthesis of dTDP-L-rhamnose and its subsequent application in glycosyltransferase assays. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.
Part 1: The Enzymatic Cascade for dTDP-L-rhamnose Synthesis
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) is a four-step enzymatic cascade catalyzed by the Rml enzymes (RmlA, RmlB, RmlC, and RmlD).[4][7]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first committed step, the condensation of dTTP and α-D-glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate (PPi).[4]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB then dehydrates dTDP-D-glucose at the C4 and C6 positions, utilizing NAD+ as a cofactor, to produce dTDP-4-keto-6-deoxy-D-glucose.[4]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at C3 and C5 of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[4]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step involves the NADPH-dependent reduction of the C4-keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[4]
Figure 1: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose.
Part 2: One-Pot Synthesis of dTDP-L-rhamnose: A Detailed Protocol
This protocol outlines a one-pot synthesis method where all four Rml enzymes and substrates are combined in a single reaction vessel. This approach is efficient and minimizes handling and purification of intermediates.[1]
Reagents and Materials
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl, pH 8.5 | 1 M | 50 mM |
| MgCl₂ | 1 M | 10 mM |
| Dithiothreitol (DTT) | 1 M | 1 mM |
| Glucose-1-Phosphate (G1P) | 100 mM | 10 mM |
| deoxythymidine triphosphate (dTTP) | 100 mM | 10 mM |
| NAD⁺ | 10 mM | 0.1 mM |
| NADPH | 100 mM | 2 mM |
| RmlA enzyme | 1-5 mg/mL | 0.1 mg/mL |
| RmlB enzyme | 1-5 mg/mL | 0.1 mg/mL |
| RmlC enzyme | 1-5 mg/mL | 0.1 mg/mL |
| RmlD enzyme | 1-5 mg/mL | 0.1 mg/mL |
| Nuclease-free water | - | to final volume |
Note: The optimal concentration of each Rml enzyme may vary depending on the specific activity of the purified protein and should be empirically determined.
Step-by-Step Synthesis Protocol
-
Enzyme Preparation: The coding sequences for RmlA, RmlB, RmlC, and RmlD from a suitable bacterial source (e.g., Escherichia coli, Salmonella enterica) should be cloned into expression vectors and the proteins expressed and purified using standard molecular biology techniques.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reagents in the order listed in the table above. It is recommended to prepare a master mix of the buffer, salts, and cofactors.
-
Initiation: Add the four Rml enzymes to the reaction mixture.
-
Incubation: Incubate the reaction at 30-37°C for 2-4 hours. The optimal temperature and time may need to be determined empirically.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzymes.
-
Clarification: Centrifuge the reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured proteins.
-
Storage: The supernatant containing the synthesized dTDP-L-rhamnose can be stored at -20°C or -80°C for long-term use. For short-term storage (a few days), 4°C is acceptable.[9]
Part 3: Purification and Quantification of dTDP-L-rhamnose
For many applications, particularly detailed kinetic studies of glycosyltransferases, a highly purified preparation of dTDP-L-rhamnose is required. Anion-exchange chromatography is a powerful technique for this purpose.[10][11]
Anion-Exchange Chromatography Protocol
-
Column: Use a strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
Buffers:
-
Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5
-
Buffer B (High Salt): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
-
Equilibration: Equilibrate the column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the clarified supernatant from the synthesis reaction onto the column.
-
Wash: Wash the column with Buffer A to remove unbound contaminants.
-
Elution: Elute the bound dTDP-L-rhamnose with a linear gradient of Buffer B (e.g., 0-100% over 30 column volumes). dTDP-L-rhamnose is expected to elute at a specific salt concentration, which can be determined by monitoring the absorbance at 267 nm (the absorbance maximum for the thymine base).
-
Fraction Collection: Collect fractions during the elution and analyze them by HPLC or TLC to identify those containing pure dTDP-L-rhamnose.
-
Desalting: Pool the pure fractions and desalt them using a desalting column or dialysis against nuclease-free water.
-
Lyophilization: Lyophilize the desalted solution to obtain a stable powder of dTDP-L-rhamnose.
Quantification of dTDP-L-rhamnose
The concentration of the purified dTDP-L-rhamnose can be accurately determined using UV-Vis spectrophotometry. The molar extinction coefficient of the thymine base at 267 nm in a neutral pH buffer is approximately 9,600 M⁻¹cm⁻¹. The concentration can be calculated using the Beer-Lambert law (A = εcl).
Part 4: Application in Glycosyltransferase Assays
The enzymatically synthesized dTDP-L-rhamnose can be used as a donor substrate to characterize the activity of rhamnosyltransferases. A variety of assay formats are available, each with its own advantages and limitations.[7]
Choosing the Right Assay Format
-
Coupled-Enzyme Assays: These assays couple the release of dTDP to a detectable signal, such as the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[12] They are continuous and allow for real-time kinetic analysis. However, they can be prone to interference from compounds that affect the coupling enzymes.[9]
-
Colorimetric Assays: These assays often rely on the detection of a released product, such as inorganic phosphate after enzymatic cleavage of the dTDP.[6] They are generally robust and suitable for high-throughput screening.
-
Direct Detection Assays: Methods like HPLC or mass spectrometry can directly measure the formation of the glycosylated product or the consumption of dTDP-L-rhamnose. These methods are highly specific and provide detailed information but are generally lower in throughput.
Figure 2: A general workflow for a glycosyltransferase assay.
General Glycosyltransferase Assay Protocol (Coupled-Enzyme Example)
This protocol describes a continuous spectrophotometric assay for a rhamnosyltransferase using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Reaction Mixture: In a UV-transparent microplate well or cuvette, prepare the following reaction mixture:
-
Assay Buffer
-
Acceptor substrate (at a desired concentration)
-
Synthesized dTDP-L-rhamnose (at a desired concentration)
-
Phosphoenolpyruvate (PEP) (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate kinase (PK) (e.g., 10 units/mL)
-
Lactate dehydrogenase (LDH) (e.g., 10 units/mL)
-
-
Initiation: Add the rhamnosyltransferase to the reaction mixture to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of dTDP production by the glycosyltransferase.
-
Controls:
-
Negative Control (No Glycosyltransferase): A reaction mixture without the rhamnosyltransferase to ensure there is no background NADH oxidation.
-
Negative Control (No Acceptor): A reaction mixture without the acceptor substrate to check for any acceptor-independent hydrolysis of dTDP-L-rhamnose.
-
Positive Control: If a known active glycosyltransferase and its substrates are available, they can be used to validate the assay setup.
-
Data Analysis and Interpretation
The specific activity of the glycosyltransferase can be calculated from the initial rate of the reaction (the linear portion of the absorbance vs. time plot). The rate of NADH oxidation can be converted to the rate of product formation using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).
To determine the kinetic parameters (Km and Vmax) for dTDP-L-rhamnose or the acceptor substrate, a series of reactions should be performed with varying concentrations of one substrate while keeping the other at a saturating concentration. The resulting data can be fitted to the Michaelis-Menten equation.
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low or no yield of dTDP-L-rhamnose | 1. Inactive enzyme(s).2. Suboptimal reaction conditions (pH, temp).3. Degradation of substrates or cofactors. | 1. Verify the activity of each Rml enzyme individually.2. Optimize pH and temperature for the one-pot reaction.3. Use fresh, high-quality reagents. |
| Synthesis: Accumulation of an intermediate | 1. One of the Rml enzymes is a bottleneck (rate-limiting). | 1. Increase the concentration of the suspected rate-limiting enzyme.[13] |
| Purification: Poor separation of dTDP-L-rhamnose | 1. Inappropriate column or gradient.2. Sample overload. | 1. Use a high-resolution anion-exchange column and optimize the salt gradient.2. Reduce the amount of sample loaded onto the column. |
| Assay: High background signal in negative control | 1. Contaminating enzymes in the glycosyltransferase preparation.2. Spontaneous hydrolysis of dTDP-L-rhamnose. | 1. Further purify the glycosyltransferase.2. Assess the stability of dTDP-L-rhamnose under the assay conditions. |
| Assay: No or low glycosyltransferase activity | 1. Inactive glycosyltransferase.2. Incorrect assay conditions.3. Inhibitors present in the reaction. | 1. Confirm the activity of the glycosyltransferase with a known substrate if possible.2. Optimize pH, temperature, and cofactor concentrations.3. Check for potential inhibitors in the synthesized dTDP-L-rhamnose preparation or other reagents. |
Conclusion
The enzymatic synthesis of dTDP-L-rhamnose offers a powerful and accessible method for obtaining this crucial sugar donor for glycosyltransferase research. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can reliably produce high-quality dTDP-L-rhamnose and effectively utilize it in a variety of glycosyltransferase assays. This will undoubtedly accelerate the study of bacterial glycobiology and aid in the discovery of new therapeutic agents targeting these essential pathways.
References
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Inhibition of glycosyltransferase activities as the basis for drug development. PubMed. [Link]
-
A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. Semantic Scholar. [Link]
-
Methods for Determining Glycosyltransferase Kinetics. PubMed. [Link]
-
A practical glycosyltransferase assay for the identification of new inhibitor chemotypes | Request PDF. ResearchGate. [Link]
-
Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Publications. [Link]
-
Assays for Glycosyltransferases | Request PDF. ResearchGate. [Link]
-
Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways. Semantic Scholar. [Link]
-
Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways. PubMed. [Link]
-
Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods. Spectrum: Concordia University Research Repository. [Link]
-
Glycosyltransferase Activity Assay Using Colorimetric Methods. PubMed. [Link]
-
Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. PMC. [Link]
-
Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. PMC. [Link]
-
Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers. [Link]
-
Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs. BellBrook Labs. [Link]
-
(PDF) One-Pot Four-Enzyme Synthesis of Deoxythymidinediphosphate-L-rhamnose. ResearchGate. [Link]
-
A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol. [Link]
-
Enzyme Assays and Kinetics. University of Wisconsin-Madison. [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. BosterBio. [Link]
-
Optimization of a reduced enzymatic reaction cascade for the production of L-alanine. mediaTUM. [Link]
-
What is the stability of ~100 mM rhamnose monohydrate aqueous solution (4°C)? ResearchGate. [Link]
-
(PDF) Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. ResearchGate. [Link]
-
Preparative Synthesis of dTDP-L-Rhamnose Through Combined Enzymatic Pathways. Biotechnology and Bioengineering. [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI. [Link]
-
Methods for Separating Sugars. Shimadzu. [Link]
-
To identify pathway bottlenecks, we next determined steady state kinetic. ResearchGate. [Link]
-
NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Portland Press. [Link]
-
Identification of Enzymatic Bottlenecks for the Aerobic Production of Malate from Glycerol by the Systematic Gene Overexpression of Anaplerotic Enzymes in Escherichia coli. PMC. [Link]
-
TLC pattern of rhamnosyltransferase activity assays of the different truncated forms of WsaE using-L-Rha-(133)-L-Rha-(133)D-Gal-(13O)-octyl (III) as substrate. ResearchGate. [Link]
-
Chemical Evolution of Enzyme-Catalyzed Glycosylation. PubMed. [Link]
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Separation of sugars by ion-exclusion chromatography on a cation-exchange resin. PubMed. [Link]
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Glycosyltransferase Co‐Immobilization for Natural Product Glycosylation: Cascade Biosynthesis of the C‐Glucoside Nothofagin with Efficient Reuse of Enzymes. ResearchGate. [Link]
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Polysaccharide Biosynthesis: Glycosyltransferases and Their Complexes. PMC. [Link]
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Application Notes and Protocols for the Metabolic Engineering of Microbes for L-Rhamnose Production
Introduction: The Rising Demand for L-Rhamnose and the Case for Microbial Synthesis
This compound, a naturally occurring 6-deoxy-L-mannose, is a monosaccharide of significant interest in the pharmaceutical, cosmetic, and food industries. Its applications range from serving as a precursor for high-intensity sweeteners to its use in anti-inflammatory and anti-aging cosmeceuticals. Traditionally, this compound is extracted from plant sources such as rutin-containing plants, a process often limited by low yields, seasonal availability, and complex purification procedures.
Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of this compound. By harnessing the cellular machinery of well-characterized microbes like Escherichia coli and the "Generally Regarded as Safe" (GRAS) yeast Saccharomyces cerevisiae, we can develop robust and scalable fermentation processes for high-titer this compound production from simple and renewable feedstocks. This guide provides a comprehensive overview of the metabolic pathways, engineering strategies, and detailed protocols for the development of microbial cell factories for this compound synthesis.
Section 1: Understanding the Biosynthetic Pathways of this compound
The biosynthesis of this compound from central carbon metabolism is a multi-step enzymatic process. The most well-characterized pathway, found in many bacteria, is the Rml pathway which synthesizes dTDP-L-rhamnose from glucose-1-phosphate.[1][2] Eukaryotes, including plants and fungi, utilize a similar pathway that typically starts with UDP-glucose.[3][4]
The Bacterial dTDP-L-Rhamnose Pathway (Rml Pathway)
The canonical bacterial pathway for this compound synthesis involves four key enzymatic steps, starting from the central metabolite glucose-1-phosphate.[1] This pathway is the primary target for heterologous expression in engineered microbes.
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Isomerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose, using NADPH as a cofactor.[3]
Free this compound can then be released from dTDP-L-rhamnose by endogenous or heterologously expressed phosphatases.
Caption: The bacterial dTDP-L-rhamnose (Rml) biosynthetic pathway.
Section 2: Metabolic Engineering Strategies for this compound Production
The successful engineering of a microbial host for this compound production hinges on a multi-pronged approach that includes host selection, pathway construction, and optimization of metabolic fluxes.
Host Selection: E. coli vs. S. cerevisiae
The choice of microbial chassis is a critical first step. Both E. coli and S. cerevisiae have been successfully engineered for the production of various biochemicals and offer distinct advantages.[5][6]
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | High | Moderate |
| Genetic Tools | Extensive and well-established | Well-developed |
| GRAS Status | Strain-dependent | Yes |
| Native Rhamnose Metabolism | Has both biosynthetic and catabolic pathways | Lacks native pathways |
| Fermentation Scalability | High | High |
| Endotoxin Production | Yes (LPS) | No |
For initial proof-of-concept studies and rapid strain development, E. coli is often the host of choice due to its fast growth and the vast array of available genetic tools.[5] For applications in food and pharmaceuticals, the GRAS status of S. cerevisiae makes it a more attractive production host.[6][7]
Engineering Escherichia coli for this compound Production
E. coli possesses the native Rml pathway, but it is tightly regulated and linked to the synthesis of lipopolysaccharides (LPS).[4] Furthermore, wild-type E. coli can catabolize this compound, which would reduce the final product yield.[8] Therefore, a systematic engineering strategy is required.
Key Engineering Steps:
-
Overexpression of the Rml Pathway: To enhance the metabolic flux towards this compound, the genes rmlA, rmlB, rmlC, and rmlD should be overexpressed. This is typically achieved by cloning these genes into a high-copy number plasmid under the control of a strong, inducible promoter (e.g., the T7 or PBAD promoter).
-
Deletion of this compound Catabolic Genes: To prevent the consumption of the produced this compound, the genes responsible for its catabolism (rhaA, rhaB, and rhaD) must be knocked out from the host chromosome.[8][9]
-
Enhancing Precursor Supply: Increasing the intracellular pool of glucose-1-phosphate can further boost this compound production. This can be achieved by overexpressing phosphoglucomutase (pgm), which converts glucose-6-phosphate to glucose-1-phosphate.
-
Cofactor Engineering: The final step of the Rml pathway, catalyzed by RmlD, is NADPH-dependent. Ensuring a sufficient supply of NADPH is crucial for high-yield production. This can be addressed by overexpressing genes of the pentose phosphate pathway (e.g., zwf, gnd) or by expressing a soluble transhydrogenase.
-
Liberation of Free this compound: A suitable phosphatase may need to be overexpressed to efficiently hydrolyze dTDP-L-rhamnose to this compound.
Caption: Workflow for engineering E. coli for this compound production.
Engineering Saccharomyces cerevisiae for this compound Production
S. cerevisiae is an attractive host due to its GRAS status, but it does not possess a native this compound biosynthetic pathway.[7] Therefore, the entire bacterial Rml pathway must be heterologously expressed.
Key Engineering Steps:
-
Codon Optimization and Expression of the Rml Pathway: The bacterial genes rmlA, rmlB, rmlC, and rmlD must be codon-optimized for expression in yeast. These genes are then typically integrated into the yeast genome for stable expression.
-
Enhancing Precursor and Cofactor Supply: Similar to E. coli, strategies to increase the availability of glucose-1-phosphate and NADPH are beneficial.[10] Overexpression of endogenous yeast genes involved in these pathways can be effective.
-
Targeting Protein Expression: To optimize enzyme activity, the Rml enzymes can be targeted to specific cellular compartments, such as the cytosol.
-
Blocking Competing Pathways: Metabolic flux can be redirected towards this compound by downregulating competing pathways that consume glucose-1-phosphate.
Section 3: Fermentation Process Optimization
Once an engineered strain has been constructed, optimizing the fermentation process is critical to maximize this compound titer, yield, and productivity.[11][12]
Key Fermentation Parameters
-
Carbon Source: Glucose is the most common carbon source. The initial concentration and feeding strategy (batch, fed-batch, or continuous) must be optimized.
-
Nitrogen Source: Organic and inorganic nitrogen sources, such as yeast extract, peptone, and ammonium salts, are crucial for cell growth and enzyme production.[11]
-
pH: Maintaining an optimal pH (typically between 6.0 and 7.0 for E. coli) is essential for cell viability and enzyme function. This is usually controlled by the automated addition of an acid or base.[13]
-
Temperature: Each microorganism has an optimal growth temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae).
-
Dissolved Oxygen (DO): For aerobic fermentation, maintaining an adequate DO level is critical for cell growth and energy metabolism. This is controlled by adjusting the agitation speed and aeration rate.[12]
Protocol: Lab-Scale Fed-Batch Fermentation of Engineered E. coli
This protocol provides a general framework for a 1L fed-batch fermentation. Optimization will be required for specific strains and production targets.
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate at 37°C with shaking at 250 rpm for 8-12 hours. c. Use the 5 mL culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask. d. Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
2. Bioreactor Setup: a. Prepare 800 mL of defined fermentation medium in a 1.5 L bioreactor. The medium should contain a limiting amount of glucose (e.g., 20 g/L) and other essential nutrients. b. Autoclave the bioreactor and allow it to cool. c. Calibrate the pH and DO probes. Set the initial pH to 7.0 and the temperature to 37°C.
3. Fermentation: a. Inoculate the bioreactor with the 100 mL seed culture. b. Start the fermentation with an initial agitation of 300 rpm and an aeration rate of 1 vvm (volume of air per volume of liquid per minute). c. Maintain the pH at 7.0 by automatic addition of 2 M H2SO4 and 25% (v/v) NH4OH. d. Monitor the OD600 and glucose concentration. e. When the initial glucose is nearly depleted (indicated by a sharp increase in DO), induce the expression of the Rml pathway genes by adding the appropriate inducer (e.g., IPTG or L-arabinose). f. Simultaneously, start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor (1-5 g/L). g. Continue the fermentation for 48-72 hours, taking samples periodically for analysis of cell density, this compound concentration, and byproduct formation.
Section 4: Analysis of this compound Production
Accurate quantification of this compound in the fermentation broth is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two common methods.
Protocol: this compound Quantification by HPLC
HPLC is a robust method for separating and quantifying sugars in a complex mixture.[14][15]
1. Sample Preparation: a. Centrifuge a 1 mL sample of the fermentation broth at 13,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with ultrapure water to a concentration within the linear range of the standard curve.
2. HPLC Analysis: a. Column: A polymer-based amino column (e.g., Asahipak NH2P-50 4D) or an ion-exchange column is suitable for sugar analysis.[14] b. Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used. c. Flow Rate: Typically 1.0 mL/min. d. Detector: Refractive Index (RI) detector. e. Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 5 g/L) and inject them to generate a standard curve. f. Quantification: Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the standard curve.
Protocol: Enzymatic Assay for this compound Quantification
Enzymatic assays offer high specificity for this compound quantification.[16][17] Commercial kits are available for this purpose.[18]
1. Principle: The assay is based on the conversion of this compound to L-rhamnulose by this compound isomerase. This reaction is coupled to other enzymatic reactions that result in a change in NADH absorbance, which can be measured spectrophotometrically at 340 nm.[16]
2. Procedure (based on a typical kit): a. Prepare samples as described for HPLC analysis (centrifugation and filtration). b. In a 1 cm cuvette, mix buffer solution, NAD+ solution, and the sample.[17] c. Measure the initial absorbance at 340 nm (A1). d. Add the enzyme mixture (containing this compound isomerase and other coupling enzymes) to initiate the reaction. e. Incubate at room temperature for approximately 5 minutes, or until the reaction is complete. f. Measure the final absorbance at 340 nm (A2). g. The change in absorbance (ΔA = A2 - A1) is proportional to the this compound concentration. h. Calculate the this compound concentration based on the ΔA and the extinction coefficient of NADH.
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Zhu, Y., et al. (2018). Disruption of this compound Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Applied and Environmental Microbiology, 84(14), e00632-18. [Link]
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Wang, Y., et al. (2015). Fermentation optimization and kinetic model for high cell density culture of a probiotic microorganism: Lactobacillus rhamnosus LS-8. Journal of Bioscience and Bioengineering, 120(5), 533-539. [Link]
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Balderas-Hernández, V. E., et al. (2014). Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions. Applied and Environmental Microbiology, 80(12), 3774-3783. [Link]
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Krivoruchko, A., & Nielsen, J. (2015). Metabolic Engineering of Wine Strains of Saccharomyces cerevisiae. Applied and Environmental Microbiology, 81(12), 3864-3873. [Link]
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Application Notes and Protocols for Utilizing L-Rhamnose in Rhamnosyltransferase Studies
Introduction: The Significance of Rhamnosylation and the Role of L-Rhamnose
This compound, a naturally occurring 6-deoxy-L-mannose, is a crucial monosaccharide unit found in a diverse array of glycoconjugates across bacteria, plants, and fungi.[1][2][3] Its incorporation into these molecules is catalyzed by a class of enzymes known as rhamnosyltransferases (RhaTs). These enzymes play a pivotal role in the biosynthesis of many biologically significant compounds, including bacterial lipopolysaccharides (LPS) essential for cell wall integrity and pathogenicity, as well as plant flavonoids and saponins with notable pharmacological activities.[1][4][5][6][7]
A fascinating aspect of this compound biochemistry is its conspicuous absence in mammals.[1][6][8] This biological distinction renders the enzymes involved in this compound metabolism, particularly rhamnosyltransferases, highly attractive targets for the development of novel antimicrobial agents and other therapeutics.[6][8][9] Studying these enzymes provides a window into microbial pathogenesis and offers opportunities for bioengineering novel glycosylated molecules.
This guide provides an in-depth exploration of the use of this compound as a substrate for in vitro rhamnosyltransferase studies. It is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed, field-proven protocols to empower robust and reproducible experimental design.
Part 1: The True Substrate - Understanding the Nucleotide-Activated Donor
A common misconception is that free this compound is the direct donor in enzymatic rhamnosylation. In reality, rhamnosyltransferases utilize an "activated" form of this compound, where the sugar is conjugated to a nucleotide diphosphate.[4][5][10] This activation, a concept first elucidated by Nobel laureate Luis F. Leloir, is essential as it provides the necessary free energy for the glycosidic bond formation.[9]
The specific nucleotide carrier can vary depending on the organism:
-
dTDP-β-L-rhamnose: This is the most common rhamnosyl donor in bacteria and is synthesized via the well-characterized RmlA-D enzymatic pathway.[1][4][5][11][12]
-
UDP-β-L-rhamnose: This donor is predominantly found in plants and some fungi.[4][9][13][14]
-
GDP-α-D-rhamnose: A less common variant, primarily observed in certain bacteria like Pseudomonas aeruginosa.[4][5][15]
For any in vitro study of a rhamnosyltransferase, obtaining the correct nucleotide-activated this compound is the first critical step. While some forms are commercially available, enzymatic synthesis is often a practical approach, especially for dTDP-L-rhamnose.[16][17]
Diagram 1: Biosynthesis of dTDP-L-Rhamnose
Caption: A generalized workflow for in vitro RhaT assays.
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for typical rhamnosyltransferase studies. Optimization of each parameter is highly recommended for any new enzyme-substrate pair.
Protocol 1: Basic Rhamnosyltransferase Activity Assay
This protocol is designed to detect the formation of a rhamnosylated product.
1. Reagent Preparation:
- Assay Buffer (10X Stock): 500 mM Tris-HCl, pH 8.0, 100 mM MgCl₂. Store at 4°C.
- NDP-L-Rhamnose (10 mM Stock): Dissolve dTDP-L-rhamnose or UDP-L-rhamnose in nuclease-free water. Aliquot and store at -80°C to minimize degradation.
- Acceptor Substrate (10 mM Stock): Dissolve the acceptor molecule in an appropriate solvent (e.g., DMSO for hydrophobic compounds, water for soluble ones). Store at -20°C.
- Enzyme Stock: Purified rhamnosyltransferase at a known concentration (e.g., 0.5 mg/mL) in a suitable storage buffer. Store at -80°C.
- Quenching Solution: 1 M HCl or an equal volume of ice-cold methanol/acetonitrile.
2. Reaction Setup (50 µL final volume):
- On ice, combine the following in a microcentrifuge tube:
- 5 µL of 10X Assay Buffer
- 2.5 µL of 10 mM Acceptor Substrate (final concentration: 500 µM)
- Water to a volume of 40 µL
- Prepare a "No Enzyme" control by substituting the enzyme volume with storage buffer.
- Prepare a "No Acceptor" control to check for background donor degradation.
3. Reaction Initiation and Incubation:
- Pre-warm the reaction tubes to the desired temperature (e.g., 30°C) for 3 minutes.
- Initiate the reaction by adding:
- 5 µL of 10 mM NDP-L-Rhamnose (final concentration: 1 mM) [18] * 5 µL of enzyme solution (adjust volume based on enzyme concentration to get a linear reaction rate)
- Mix gently and incubate at 30°C for a predetermined time (e.g., 30 minutes). Time course experiments should be run initially to find the linear range.
4. Reaction Termination:
- Stop the reaction by adding 10 µL of 1 M HCl or 50 µL of ice-cold methanol. [19] * Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.
5. Sample Analysis:
- Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Determining Enzyme Kinetic Parameters
To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), vary the concentration of one substrate while keeping the other saturated.
1. Varying the Acceptor Substrate:
- Set up a series of reactions as described in Protocol 1.
- Keep the concentration of NDP-L-Rhamnose constant and saturating (e.g., 5-10 times the expected Kₘ, or ~2 mM if unknown). [20] * Prepare reactions with a range of acceptor substrate concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
- Ensure the reaction time is within the linear range of product formation.
- Measure the initial velocity (product formed per unit time) at each substrate concentration.
- Plot initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software. [21] 2. Varying the NDP-L-Rhamnose Donor:
- Follow the same principle, but keep the acceptor substrate concentration constant and saturating.
- Vary the concentration of NDP-L-Rhamnose across a suitable range.
Representative Kinetic Data:
| Enzyme | Substrate (Acceptor) | Kₘ (µM) | Reference |
| UGT73DY2 | Polyphyllin V | 45.27 | [20] |
| UGT73DY2 | Polyphyllin VI | 80.04 | [20] |
Part 4: Product Detection and Analysis - The Self-Validating System
Accurate detection and quantification of the rhamnosylated product are essential for validating the assay. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standards for this purpose. [22][23][24][25]
HPLC Analysis
HPLC is ideal for separating the product from the substrates and quantifying its formation.
-
Column: A C18 reverse-phase column is typically used for separating small molecule substrates and products. [22][26]* Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is common.
-
Detection:
-
UV-Vis: If the acceptor or product has a chromophore, a UV-Vis detector can be used. [22]The appearance of a new peak with a distinct retention time in the enzyme-containing reaction, which is absent in the controls, is strong evidence of a successful reaction.
-
Derivatization: For products lacking a strong chromophore, pre- or post-column derivatization can be employed to attach a UV-active label. [22][27]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive identification of the product by confirming its mass. [23][24][28]
-
Methodology: The eluent from the HPLC is directed into a mass spectrometer.
-
Validation: The expected product will have a mass equal to the acceptor substrate plus the mass of a deoxyhexose (rhamnose) moiety, which is approximately 146.14 Da (C₆H₁₀O₄). [28]* Tandem MS (MS/MS): For unambiguous structural confirmation, the product ion can be isolated and fragmented (Collision-Induced Dissociation - CID). [24][25]The fragmentation pattern can confirm the identity and sometimes the linkage of the rhamnose unit.
Diagram 3: Analytical Validation Workflow
Caption: A multi-step process for validating RhaT activity.
References
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Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: Detection, Analysis, Biosynthesis, Genetic Regulation, and Bioengineering of Production. Microbiology and Molecular Biology Reviews, 74(1), 1-27. [Link]
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Rhamnose. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
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Abalos, R., Pinazo, A., Infante, M. R., Casals, M., García, F., & Manresa, A. (1999). Liquid chromatography/mass spectrometry analysis of mixtures of rhamnolipids produced by Pseudomonas aeruginosa strain 57RP grown on mannitol or naphthalene. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1440(2-3), 244-252. [Link]
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This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Wagstaff, B. A., Zorzoli, A., & Dorfmueller, H. C. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Journal, 478(4), 685-701. [Link]
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Déziel, E., Lépine, F., & Milot, S. (2011). Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids. Methods in Molecular Biology, 715, 349-360. [Link]
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synthesis of L-rhamnose-conjugated nanoparticles for drug delivery
Application Notes & Protocols
Topic: Synthesis and Application of L-Rhamnose-Conjugated Nanoparticles for Targeted Drug Delivery
Introduction: Leveraging Nature's Specificity for Advanced Drug Delivery
The central challenge in modern therapeutics is not merely the potency of a drug, but its ability to reach its intended target with minimal collateral damage to healthy tissues. Nanoparticle-based drug delivery systems have emerged as a powerful solution, offering capabilities to enhance drug solubility, prolong circulation time, and control release kinetics.[1] However, the true potential of these nanocarriers is unlocked through active targeting—decorating their surface with ligands that recognize and bind to specific markers on diseased cells.[2]
This guide focuses on a particularly elegant and effective targeting strategy: the use of this compound. This compound, a naturally occurring deoxy sugar, serves as a unique molecular beacon. The human body maintains a significant titer of natural anti-L-rhamnose antibodies (IgM and IgG), likely as a result of exposure to gut microbiota.[3] By conjugating this compound to the surface of a nanoparticle, we can co-opt this pre-existing immune surveillance system. These circulating antibodies can bind to the rhamnose-tagged nanoparticles, effectively "opsonizing" them and directing them for potent, immune-mediated clearance of the cells they are attached to, through mechanisms like Complement-Dependent Cytotoxicity (CDC).[4][5] This approach transforms a simple nanocarrier into a sophisticated immunotherapeutic agent.
This document provides a comprehensive overview of the rationale, synthesis, characterization, and application of this compound-conjugated nanoparticles. It is designed for researchers and drug development professionals seeking to develop next-generation targeted therapeutic platforms.
Section 1: Foundational Concepts and Strategic Choices
The Rationale: Why this compound?
The choice of this compound as a targeting moiety is rooted in its unique immunological profile. Unlike many other sugars used for targeting, which often rely on binding to overexpressed lectin receptors on cancer cells (e.g., mannose receptors), this compound primarily leverages the abundant, naturally occurring anti-rhamnose antibodies in human serum.[3][6][7]
This antibody-recruiting strategy offers several advantages:
-
Potent Effector Function: Once anti-rhamnose antibodies bind to the nanoparticle-labeled cell, they can trigger powerful downstream immune pathways, including the complement cascade, leading to direct cell lysis (CDC).[5]
-
Broad Applicability: This strategy is not necessarily dependent on a specific, overexpressed cellular receptor, potentially broadening the range of applicable diseases.
-
Multivalency: The surface of a nanoparticle can be decorated with multiple rhamnose units, leading to a multivalent presentation that significantly enhances the avidity of antibody binding and the subsequent immune response.[8]
Caption: Mechanism of this compound targeted nanoparticle action via antibody recruitment and complement activation.
Selecting the Nanoparticle Core
The choice of nanoparticle material is a critical decision that influences biocompatibility, drug loading capacity, stability, and the ease of surface functionalization.[1] Each platform has distinct advantages and disadvantages that must be weighed against the specific therapeutic goal.
| Nanoparticle Type | Key Advantages | Key Disadvantages | Suitability for Rhamnose Conjugation |
| Liposomes | High biocompatibility; can encapsulate both hydrophilic and hydrophobic drugs; well-established clinical use. | Lower structural stability; potential for premature drug leakage. | Excellent. Amine- or carboxyl-functionalized lipids can be incorporated for straightforward conjugation. |
| Polymeric NPs (e.g., PLGA) | Biodegradable and biocompatible; sustained drug release profiles; tunable properties.[9] | Can be complex to synthesize with uniform size; potential for organic solvent residues. | Excellent. Polymers with functional end-groups (e.g., COOH, NH2) are readily available for covalent attachment. |
| Gold Nanoparticles (AuNPs) | Facile synthesis; unique optical properties for imaging/theranostics; well-defined surface chemistry. | Limited drug loading capacity (surface adsorption); potential for long-term accumulation. | Good. Thiothis compound linkers can be used for direct conjugation to the gold surface. |
| Mesoporous Silica (MSNs) | High surface area and pore volume for exceptional drug loading; tunable pore size.[10] | Slower biodegradability; potential for inducing immune responses. | Good. Surface silanol groups can be readily functionalized with amines for subsequent conjugation. |
Section 2: The Synthetic Workflow: From Core to Targeted Vehicle
The creation of a drug-loaded, this compound-conjugated nanoparticle is a multi-step process that demands precision at each stage. The general workflow involves synthesizing a functionalized nanoparticle core, activating the this compound moiety, covalently conjugating the two, and finally, loading the therapeutic agent.
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Illuminating the Invisible: A Guide to L-Rhamnose Labeling for High-Resolution Polysaccharide Imaging
Introduction: Beyond the Gram Stain to Functional Imaging
For over a century, microbiological research has relied on foundational techniques like the Gram stain to classify bacteria based on their cell wall composition. While indispensable, such methods provide a static snapshot and offer limited insight into the dynamic processes of cell wall synthesis, remodeling, and interaction with the environment. The bacterial cell wall, a complex matrix of polysaccharides, is a critical interface that dictates pathogenicity, antibiotic resistance, and biofilm formation.[1][2] Visualizing these polysaccharides in living bacteria is therefore a key objective for understanding microbial physiology and developing new therapeutic strategies.[3][4]
Metabolic labeling, a powerful technique that introduces subtly modified building blocks into cellular biosynthetic pathways, has emerged as a transformative approach for imaging specific classes of biomolecules.[5][6] This guide focuses on the application of L-rhamnose, a deoxy sugar integral to the cell wall polysaccharides of many important bacteria but absent in mammals, as a specific and versatile metabolic label.[7][8][9] By employing this compound analogs equipped with bioorthogonal "handles," researchers can achieve high-resolution fluorescence imaging of bacterial cell walls, unlocking new avenues to study bacterial growth, division, and host-pathogen interactions.[4][5]
The Scientific Foundation: Why this compound?
The utility of this compound as a metabolic label hinges on two key biological principles: its specific incorporation into bacterial structures and the absence of this pathway in mammalian hosts.[7][9]
Bacterial Rhamnose Biosynthesis and Incorporation
In many bacterial species, including pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa, this compound is synthesized from glucose-1-phosphate through a conserved four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD).[8][9][10] The final product, dTDP-L-rhamnose, is the activated sugar donor used by rhamnosyltransferases to build rhamnose-containing polysaccharides.[9] These polysaccharides are then integrated into the cell wall architecture, such as the arabinogalactan of mycobacteria or the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria.[8][9]
Critically, bacterial biosynthetic pathways are often permissive, meaning they can tolerate and process analogs of their natural substrates. This metabolic plasticity allows researchers to introduce an this compound analog carrying a small, non-native chemical reporter group, such as an azide (-N₃) or an alkyne (-C≡CH). The bacterial enzymes recognize this analog and incorporate it into the cell wall polysaccharides, effectively "tagging" the structure with a unique chemical handle.[5]
The Power of Bioorthogonal Chemistry
The true innovation of this technique lies in the "bioorthogonal" nature of the chemical reporter.[5] Azides and alkynes are chemically inert within the complex milieu of a living cell, meaning they do not react with native functional groups.[11] This allows for a highly specific secondary labeling step. After the azido- or alkynythis compound has been incorporated, a fluorescent probe carrying a complementary reactive group is introduced. This triggers a highly efficient and specific "click chemistry" reaction, covalently attaching the fluorophore to the site of metabolic incorporation.[5][12]
Two primary click reactions are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This rapid and high-yielding reaction joins a terminal alkyne to an azide, forming a stable triazole linkage.[12][13][] While highly efficient, it requires a copper(I) catalyst, which can exhibit toxicity in living systems, though new ligands have been developed to mitigate this.[13][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO) that reacts spontaneously with an azide without the need for a toxic metal catalyst.[11][16][] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, making SPAAC ideal for live-cell imaging applications.[11][18]
The combination of specific metabolic incorporation and a subsequent, highly selective chemical ligation provides a two-layered specificity that enables clean, high-contrast imaging of bacterial polysaccharides.
Visualizing the Workflow
The entire process, from metabolic incorporation to fluorescence imaging, can be conceptualized as a two-stage workflow.
Caption: Workflow for this compound metabolic labeling and imaging.
Data & Reagents: A Comparative Overview
Successful labeling depends on the appropriate choice of metabolic label and fluorescent probe. Peracetylation of the sugar analog (e.g., Ac₄-4-Az-L-Rhamnose) is a common strategy to increase membrane permeability, allowing the probe to enter the bacterial cytoplasm where biosynthesis begins.
| Metabolic Label | Bioorthogonal Handle | Recommended Ligation | Key Features |
| Peracetylated 4-Azido-L-Rhamnose | Azide (-N₃) | SPAAC (with cyclooctynes) | Excellent for live-cell imaging; no copper toxicity.[11][18] |
| Peracetylated 4-Azido-L-Rhamnose | Azide (-N₃) | CuAAC (with terminal alkynes) | Higher reaction kinetics; suitable for fixed cells or in vitro assays.[12] |
| Peracetylated 4-Alkynyl-L-Rhamnose | Alkyne (-C≡CH) | CuAAC (with azide probes) | Alternative for CuAAC; requires azide-functionalized fluorophores. |
| Ligation Chemistry | Reagents | Pros | Cons |
| SPAAC | Azide-labeled cells + Cyclooctyne-Fluorophore | Copper-free, low toxicity, ideal for live cells.[][18] | Reaction kinetics can be slower than CuAAC.[15] |
| CuAAC | Azide-labeled cells + Alkyne-Fluorophore + CuSO₄ + Ligand (e.g., BTTP) + Reductant (e.g., Ascorbate) | Fast kinetics, highly efficient.[12][13] | Potential copper toxicity can affect cell viability.[13][15] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization of concentrations and incubation times is recommended for each new bacterial species and experimental setup.
Protocol 1: Metabolic Labeling of Bacteria with Azido-Rhamnose
This protocol describes the incorporation of a peracetylated azido-rhamnose analog into the cell wall polysaccharides of a target bacterium.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis, Pseudomonas aeruginosa)
-
Appropriate liquid culture medium (e.g., 7H9 broth, LB broth)
-
Peracetylated 4-azido-L-rhamnose (or similar analog) stock solution (e.g., 10-50 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge and tubes
Procedure:
-
Culture Preparation: Grow a liquid culture of the target bacteria to the mid-logarithmic phase of growth. The optimal optical density (OD₆₀₀) will vary by species (typically 0.4-0.8).
-
Metabolic Labeling: Add the azido-rhamnose stock solution to the bacterial culture to a final concentration of 25-100 µM. Rationale: This concentration range is typically sufficient for labeling without inducing significant toxicity. A no-label control (DMSO vehicle only) should always be run in parallel.
-
Incubation: Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a period equivalent to 1-3 cell doubling times. This allows for sufficient incorporation of the analog into newly synthesized polysaccharides.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Washing: Carefully discard the supernatant. Resuspend the cell pellet in an equal volume of sterile PBS. Repeat the centrifugation and resuspension steps two more times. Rationale: Thorough washing is critical to remove any unincorporated azido-sugar, which would otherwise react with the fluorescent probe in solution and cause high background signal.
-
The washed, azide-labeled cells are now ready for bioorthogonal ligation (Protocol 2).
Protocol 2: SPAAC Ligation and Fluorescence Microscopy
This protocol uses the copper-free SPAAC reaction to fluorescently label the azide-modified bacteria for imaging.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-AF488, DIBO-Cy5) stock solution (1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microscopy-grade slides and coverslips
-
(Optional) Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Resuspension: Resuspend the washed, azide-labeled cell pellet in PBS to a desired concentration for imaging (e.g., OD₆₀₀ of 0.5-1.0).
-
Fluorescent Labeling: Add the cyclooctyne-fluorophore stock solution to the cell suspension to a final concentration of 10-50 µM. Rationale: A molar excess of the fluorescent probe ensures efficient labeling of all incorporated azides.
-
Incubation: Incubate the reaction mixture for 30-90 minutes at room temperature or 37°C, protected from light.
-
(Optional) Fixation: If live-cell imaging is not required, cells can be fixed at this stage. Add paraformaldehyde solution and incubate for 15-20 minutes. Fixation can improve image quality and is necessary for long-term storage.
-
Final Washes: Pellet the labeled cells by centrifugation. Wash the pellet 2-3 times with PBS to remove all unbound fluorescent probe. Rationale: This is the most critical step for achieving a high signal-to-noise ratio in the final image.
-
Sample Mounting: Resuspend the final cell pellet in a small volume of PBS. Mount a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and seal.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Caption: Comparison of SPAAC and CuAAC bioorthogonal reactions.
Applications & Field-Proven Insights
-
Visualizing Cell Growth and Division: this compound labeling can be used in pulse-chase experiments to track the synthesis of new cell wall material, providing insights into the spatial and temporal dynamics of bacterial growth. This is particularly valuable for studying asymmetric growth in mycobacteria.[19]
-
Imaging Biofilms: The technique can be applied to visualize the distribution and structure of rhamnose-containing extracellular polymeric substances (EPS) within complex biofilm communities, such as those formed by Pseudomonas aeruginosa.[20][21][22]
-
Host-Pathogen Interactions: By labeling pathogenic bacteria prior to or during infection of host cells, researchers can track the pathogen and visualize its interaction with host cell structures without relying on genetic reporters.[4]
-
Antibiotic Research: The method can be used to assess the impact of antibiotics that target cell wall biosynthesis. A decrease in fluorescent signal after drug treatment can indicate inhibition of polysaccharide synthesis.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Inefficient metabolic incorporation. 2. Bacterial species lacks the this compound pathway. 3. Degraded fluorescent probe. | 1. Increase label concentration or incubation time. Ensure cells are in active growth phase. 2. Verify the presence of Rml enzymes in the genome. Test an alternative metabolic label. 3. Use fresh probe stock; store protected from light. |
| High Background Fluorescence | 1. Insufficient washing after labeling steps. 2. Non-specific binding of the fluorescent probe. | 1. Increase the number and volume of wash steps, especially after the fluorescent probe incubation. 2. Add a blocking agent like BSA to the wash buffer. Reduce probe concentration. |
| Cell Toxicity / Growth Inhibition | 1. Azido-sugar analog is toxic at the concentration used. 2. Copper toxicity (in CuAAC). | 1. Perform a dose-response curve to find the optimal, non-toxic labeling concentration. 2. Switch to SPAAC for live-cell experiments. If CuAAC is necessary, use a biocompatible copper-chelating ligand.[15] |
Conclusion
This compound metabolic labeling, coupled with bioorthogonal click chemistry, represents a significant advancement in our ability to visualize and study bacterial polysaccharides. It offers high specificity, versatility across different bacterial species, and compatibility with live-cell imaging. By providing a dynamic view of cell wall construction and organization, this powerful technique empowers researchers to address fundamental questions in microbiology, infectious disease, and drug development.
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Ritenberg, M., et al. (2016). Imaging Pseudomonas aeruginosa Biofilm Extracellular Polymer Scaffolds with Amphiphilic Carbon Dots. ACS Chemical Biology, 11(7), 1857-1862. [Link]
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Shashkov, A. S., et al. (2024). Labeling of Polysaccharides with Biotin and Fluorescent Dyes. International Journal of Molecular Sciences, 25(1), 322. [Link]
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Ritenberg, M., et al. (2016). Imaging Pseudomonas aeruginosa Biofilm Extracellular Polymer Scaffolds with Amphiphilic Carbon Dots. ACS Chemical Biology, 11(7), 1857-1862. [Link]
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bacteria.guru. (n.d.). GO:0019299: rhamnose metabolic process details. [Link]
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Hsu, Y. P., et al. (2018). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Communications, 54(44), 5539-5542. [Link]
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ResearchGate. (n.d.). Troubleshooting for Possible Issues. [Link]
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Lee, C. L., et al. (2016). Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry. ACS Omega, 1(4), 548-555. [Link]
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Velickovic, D., et al. (2021). Toward Comprehensive Analysis of the 3D Chemistry of Pseudomonas aeruginosa Biofilms. Journal of the American Society for Mass Spectrometry, 32(8), 2056-2066. [Link]
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Uttamapinant, C., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 49(43), 7938-7941. [Link]
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Ciofu, O., et al. (2020). Pseudomonas aeruginosa Biofilms. Pathogens, 9(11), 957. [Link]
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Rodionov, D. A., et al. (2014). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in Microbiology, 5, 407. [Link]
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Meunier, F., & Wilkinson, K. J. (2002). Nonperturbing fluorescent labeling of polysaccharides. Biomacromolecules, 3(4), 857-864. [Link]
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Wishart, D. S. (2011). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Journal of Biomolecular NMR, 51(3), 249-261. [Link]
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Lee, H. J., et al. (2018). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 8(11), 3037-3052. [Link]
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Sauer, K., et al. (2002). Pseudomonas aeruginosa Displays Multiple Phenotypes during Development as a Biofilm. Journal of Bacteriology, 184(4), 1140-1154. [Link]
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Buescher, J. M., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 23(1), 2-9. [Link]
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Winstel, V., et al. (2015). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 39(2), 143-161. [Link]
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Bär, J., et al. (2015). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry, 13(33), 8820-8824. [Link]
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Chapot-Chartier, M. P., & Kulakauskas, S. (2022). Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 46(5). [Link]
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ResearchGate. (n.d.). Experimental workflow. [Link]
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Wang, Y., et al. (2024). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. International Journal of Molecular Sciences, 25(10), 5489. [Link]
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Application Notes and Protocols: Leveraging L-Rhamnose in Biofilm Formation Studies
Introduction: The Dichotomous Role of L-Rhamnose in Microbial Biofilms
This compound, a naturally occurring deoxy sugar, is a fascinating molecule in the study of microbial biofilms, exhibiting a paradoxical role that is dependent on the bacterial species, environmental conditions, and the specific context of its presence.[1][2][3][4][5] It is a fundamental component of the cell wall in many pathogenic bacteria and a key constituent of the extracellular polymeric substance (EPS) that forms the structural scaffold of biofilms in organisms like Pseudomonas aeruginosa.[6][7][8][9] Conversely, this compound can also act as a signaling molecule that modulates gene expression, often leading to the inhibition of biofilm formation and promoting a planktonic, or free-swimming, state in bacteria such as Escherichia coli.[1][2][3][4] This dual nature makes this compound a powerful tool for researchers and drug development professionals aiming to understand and control biofilm-associated infections and industrial biofouling.
These application notes provide a comprehensive guide to utilizing this compound in biofilm research. We will explore its mechanistic roles, provide detailed protocols for key experimental assays, and offer insights into the interpretation of results.
Part 1: Mechanistic Insights into this compound Function
This compound as a Structural Component and Biofilm Modulator
In several bacterial species, this compound is an integral part of the biofilm matrix. For instance, in Pseudomonas aeruginosa, it is a key component of the Psl exopolysaccharide, which is crucial for the initial attachment and structural integrity of the biofilm.[6] Furthermore, this compound is a sugar moiety in rhamnolipids, biosurfactants produced by P. aeruginosa that play a complex role in biofilm development, maturation, and dispersal.[2][3] Understanding this structural role is critical when designing experiments to disrupt biofilms, as targeting this compound-containing components can be an effective anti-biofilm strategy.[7][8][9]
This compound as a Signaling Molecule and Biofilm Inhibitor
In contrast to its structural role, this compound can also act as an environmental cue that influences bacterial behavior. In E. coli, the presence of this compound can lead to a significant reduction in biofilm formation.[1][3] Transcriptomic studies have revealed that this compound upregulates genes involved in its own transport and metabolism while downregulating genes associated with adhesion and biofilm formation.[1][2][4] This signaling pathway promotes a planktonic lifestyle, effectively inhibiting the establishment of a biofilm community. This inhibitory effect is being explored for the development of novel anti-biofilm agents.[2]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments in the study of this compound and biofilm formation.
Quantification of Biofilm Formation: The Crystal Violet Assay
The crystal violet assay is a simple, high-throughput method to quantify the total biomass of a biofilm.
Protocol:
-
Preparation of Bacterial Cultures: Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal temperature with shaking.
-
Experimental Setup: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. In a 96-well microtiter plate, add 200 µL of the diluted culture to each well. For testing the effect of this compound, supplement the medium with varying concentrations of this compound (e.g., 0.1%, 0.5% w/v).[2] Include control wells with uninoculated medium (blank) and inoculated medium without this compound.
-
Biofilm Formation: Incubate the plate under static conditions at the optimal temperature for 24 to 48 hours to allow for biofilm formation.[10]
-
Washing: Carefully discard the planktonic culture from each well. Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or deionized water to remove non-adherent cells.[2] After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Discard the crystal violet solution and wash the wells again with PBS or deionized water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11] Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[10] Measure the absorbance at 590 nm (or a similar wavelength depending on the solubilizing agent) using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from the absorbance of the experimental wells. The resulting absorbance values are directly proportional to the amount of biofilm formed.
| Treatment | This compound Concentration | Mean Absorbance (590 nm) | Standard Deviation |
| Control | 0% | 0.85 | 0.05 |
| Test 1 | 0.1% | 0.42 | 0.03 |
| Test 2 | 0.5% | 0.21 | 0.02 |
Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the spatial distribution of its components.[12]
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or specialized flow cells, following the experimental setup described in section 2.1.
-
Staining:
-
Carefully remove the planktonic culture and gently wash the biofilm with PBS.
-
For visualizing the overall biofilm structure, a fluorescent dye such as SYTO 9 (stains live cells green) can be used in conjunction with propidium iodide (stains dead cells red).
-
To visualize specific EPS components, fluorescently labeled lectins that bind to specific sugar residues (including rhamnose) can be employed.
-
Incubate the biofilm with the fluorescent stain(s) according to the manufacturer's instructions, typically in the dark for 15-30 minutes.
-
-
Washing: Gently wash the biofilm with PBS to remove excess stain.
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Use appropriate laser lines and emission filters for the chosen fluorescent dyes.
-
Acquire a series of z-stack images through the entire thickness of the biofilm.
-
-
Image Analysis:
Analysis of Gene Expression: Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a powerful technique to quantify the expression levels of specific genes involved in biofilm formation in response to this compound.[14][15][16]
Protocol:
-
RNA Extraction:
-
Grow planktonic and biofilm cultures with and without this compound as described previously.
-
Harvest the bacterial cells. For biofilms, scrape the cells from the surface.
-
Extract total RNA using a commercially available RNA extraction kit or a customized protocol, ensuring the removal of contaminating DNA with a DNase treatment.[17] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[17]
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., genes involved in adhesion, EPS production, or quorum sensing) and a housekeeping gene (for normalization, e.g., 16S rRNA).[15][16]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each condition.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound treated samples to the untreated control.[17]
-
| Gene | Function | Fold Change (with this compound) |
| csgA | Curli fimbriae subunit | -3.5 |
| pgaA | PGA synthesis | -2.8 |
| rhaB | Rhamnose metabolism | +5.2 |
Part 3: Visualizing Pathways and Workflows
Signaling Pathway of this compound in E. coli
Caption: Workflow for studying this compound's effect on biofilms.
Conclusion
This compound presents a compelling area of study in biofilm research due to its multifaceted roles. By understanding the underlying mechanisms and employing robust experimental protocols, researchers can effectively investigate its potential as both a target for biofilm disruption and a tool for biofilm control. The methodologies outlined in these application notes provide a solid foundation for advancing our knowledge of this versatile sugar and its implications for human health and industry.
References
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PubMed. (n.d.). Comparing Gene Expression Between Planktonic and Biofilm Cells of Foodborne Bacterial Pathogens Through RT-qPCR. Retrieved January 21, 2026, from [Link]
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Bio-protocol. (2020). Biofilm analyses by confocal laser scanning microscopy. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2024). (PDF) this compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. Retrieved January 21, 2026, from [Link]
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MDPI. (2024). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. Retrieved January 21, 2026, from [Link]
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PubMed. (2024). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. Retrieved January 21, 2026, from [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved January 21, 2026, from [Link]
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ibidi. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. Retrieved January 21, 2026, from [Link]
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ScienceDirect. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Retrieved January 21, 2026, from [Link]
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iGEM. (2018). Crystal Violet Biofilm Assay. Retrieved January 21, 2026, from [Link]
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Bio-protocol. (n.d.). Confocal laser scanning microscopy analysis of biofilm. Retrieved January 21, 2026, from [Link]
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MDPI. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]
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PubMed. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Retrieved January 21, 2026, from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved January 21, 2026, from [Link]
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Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Retrieved January 21, 2026, from [Link]
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Ology Press. (2019). Lactobacillus rhamnosus versus Staphylococcus aureus: influence on growth and expression of virulence factors. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Retrieved January 21, 2026, from [Link]
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BiomedGrid. (2019). The Importance of this compound Sugar. Retrieved January 21, 2026, from [Link]
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Frontiers. (n.d.). Ellagic Acid Rhamnoside as Anti-biofilm Agent. Retrieved January 21, 2026, from [Link]
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MDPI. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Rhamnolipids from Pseudomonas aeruginosa Rn19a Modifies the Biofilm Formation over a Borosilicate Surface by Clinical Isolates. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Disruption of this compound Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Retrieved January 21, 2026, from [Link]
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PLOS One. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2021). Anti-biofilm Activity of Rhamnolipid Extracted From Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]
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JoVE. (2022). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. Retrieved January 21, 2026, from [Link]
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PubMed. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent-Targeting Biofilm of Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2013). (PDF) Quantitative PCR Analysis of Genes Expressed During Biofilm Development of Methicillin Resistant Staphylococcus aureus (MRSA). Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Effect of different L. rhamnosus GG biofilm extracts collected over a 7.... Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Rhamnolipids from Pseudomonas aeruginosa disperse the biofilms of sulfate-reducing bacteria. Retrieved January 21, 2026, from [Link]
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SIMBA project. (n.d.). Deliverable 3.1 Protocols for analysis of biofilm formation in water and soil substrates. Retrieved January 21, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing L-rhamnose Inducible Promoter Expression Levels
Welcome to the technical support center for the L-rhamnose inducible promoter system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help you achieve optimal protein expression levels in your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Understanding the this compound Inducible System: A Foundation for Success
The this compound inducible expression system is a powerful tool for regulating gene expression in various host organisms, particularly Escherichia coli. Its tight regulation and tunable expression make it an excellent choice for producing a wide range of proteins, from enzymes to therapeutics.[1][2][3] The system's core components are the rhaBAD promoter (PrhaBAD) and the transcriptional activators RhaR and RhaS.[1][4][5][6]
In the presence of this compound, the regulatory cascade is initiated. This compound binds to the RhaR protein, which then activates the transcription of the rhaSR operon, leading to the production of both RhaR and RhaS.[1][4][5][6] The newly synthesized RhaS, in complex with this compound, then binds to the PrhaBAD promoter, recruiting RNA polymerase and initiating the transcription of your gene of interest.[4][5][6]
A key feature of this system is its susceptibility to catabolite repression by glucose.[2][7] In the presence of glucose, the expression from the PrhaBAD promoter is repressed, providing an additional layer of control to minimize leaky expression.[2][8]
Troubleshooting Guide: A Q&A Approach to Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Protein Expression After Induction
Question: I've induced my culture with this compound, but I'm seeing very little or no expression of my target protein. What could be the problem?
Answer: Low or no protein expression can stem from several factors, ranging from suboptimal induction conditions to issues with your construct or host strain. Let's break down the potential causes and solutions.
Troubleshooting Steps:
-
Verify Your Construct:
-
Sequencing: Always sequence your final construct to ensure the gene of interest is in the correct frame and free of mutations.
-
Codon Usage: Analyze the codon usage of your target gene. Rare codons can lead to truncated or non-functional proteins.[9] Consider codon optimization for your specific expression host.
-
-
Optimize this compound Concentration:
-
The optimal this compound concentration can vary depending on the protein being expressed, the expression vector, and the host strain.[7] A titration of this compound concentrations is highly recommended to identify the optimal level for your specific system.[7]
-
Recommended Starting Range: Begin with a range of this compound concentrations, for example, from 0.002% to 0.2% (w/v).[7]
-
-
Optimize Induction Time and Temperature:
-
Induction Time: The optimal induction time can range from a few hours to overnight.[7] Perform a time-course experiment, taking samples at various time points post-induction (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak expression level.
-
Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) can sometimes enhance the expression of soluble protein, although it may require a longer induction period (up to 24 hours).[7]
-
-
Check Host Strain Compatibility:
-
Ensure your chosen host strain is compatible with the this compound inducible system. While many common E. coli strains are suitable, some may have mutations affecting rhamnose metabolism or transport.
-
-
Consider Protein Toxicity:
-
If your protein is toxic to the host cells, even low levels of leaky expression can inhibit growth and subsequent protein production.[10] Refer to the troubleshooting section on leaky expression for mitigation strategies.
-
Issue 2: Leaky Expression (Basal Expression Without Inducer)
Question: I'm observing expression of my protein even before adding this compound. How can I reduce this leaky expression?
Answer: Leaky expression from the PrhaBAD promoter can be problematic, especially when expressing toxic proteins.[2][11] The primary strategy to combat this is to leverage the system's natural catabolite repression mechanism.
Troubleshooting Steps:
-
Utilize Glucose for Repression:
-
The addition of glucose to your culture medium is the most effective way to minimize basal expression.[2][7] Glucose acts as a catabolite repressor, preventing the activation of the PrhaBAD promoter in the absence of this compound.[2][8]
-
Recommended Glucose Concentration: Include 0.2% (w/v) glucose in your overnight cultures and initial growth phase to maintain tight repression.[7][12]
-
-
Optimize Plasmid Copy Number:
-
High-copy-number plasmids can sometimes lead to increased leaky expression.[2] If leakiness is a persistent issue, consider using a lower-copy-number vector.
-
-
Autoinduction Media:
-
Autoinduction media are formulated with a specific ratio of glucose and this compound. The cells will preferentially metabolize the glucose, keeping the promoter repressed. Once the glucose is depleted, the this compound is utilized, automatically inducing protein expression.[7][12] This method can be very effective at minimizing leakiness and achieving high-density cultures.
-
Issue 3: Expressed Protein is Insoluble (Inclusion Bodies)
Question: My protein is expressing at high levels, but it's forming insoluble inclusion bodies. How can I improve its solubility?
Answer: The formation of inclusion bodies is a common challenge in recombinant protein production and is often caused by high expression rates that overwhelm the cell's protein folding machinery.[13][14]
Troubleshooting Steps:
-
Lower Induction Temperature:
-
This is often the most effective strategy. Reducing the induction temperature to 16-25°C slows down the rate of protein synthesis, allowing more time for proper folding.[7] Be prepared to extend the induction time.
-
-
Reduce Inducer Concentration:
-
The tunability of the this compound promoter is a significant advantage here. By lowering the this compound concentration, you can decrease the rate of transcription and, consequently, the amount of protein produced, which can favor proper folding.[15]
-
-
Use a Different Host Strain:
-
Consider using an E. coli strain specifically engineered for enhanced protein folding, such as those that co-express chaperone proteins.
-
-
Co-expression of Chaperones:
-
Plasmids that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can be co-transformed with your expression vector to assist in the proper folding of your target protein.
-
-
Modify Your Protein Construct:
-
Adding a solubility-enhancing fusion tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) to the N- or C-terminus of your protein can sometimes improve its solubility.
-
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a step-by-step guide for determining the optimal this compound concentration for your protein of interest.
-
Inoculation: Inoculate a single colony of your expression strain into 5 mL of LB medium containing the appropriate antibiotic and 0.2% (w/v) glucose. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic (without glucose). Grow at 37°C with shaking until the culture reaches an OD600 of 0.4-0.6.
-
Induction: Aliquot the culture into several smaller flasks. Induce each flask with a different final concentration of this compound (e.g., 0%, 0.002%, 0.02%, 0.2% w/v).
-
Incubation: Continue to incubate the cultures at your desired induction temperature (e.g., 30°C) for a set amount of time (e.g., 4 hours).
-
Analysis: Harvest the cells by centrifugation. Analyze the protein expression levels in each sample by SDS-PAGE and Western blot (if applicable).
Protocol 2: Autoinduction for High-Density Cultures
This protocol is for a convenient, hands-off method of protein expression.
-
Media Preparation: Prepare an autoinduction medium containing your desired base medium (e.g., LB), antibiotic, 0.05% - 0.15% (w/v) glucose, and 0.1% - 0.2% (w/v) this compound.[7][12] The ratio of glucose to this compound can be adjusted to control the timing of induction.[7][12]
-
Inoculation: Inoculate the autoinduction medium with a single colony or a small amount of an overnight culture.
-
Growth and Induction: Grow the culture at your desired temperature (e.g., 25°C or 37°C) for 16-24 hours. The cells will first consume the glucose, and upon its depletion, will start metabolizing the this compound, leading to automatic induction of protein expression.
-
Harvest and Analysis: Harvest the cells and analyze protein expression as described in the previous protocol.
Data Presentation
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| This compound Concentration | 0.2% (w/v)[7] | Titrate from 0.002% to 0.2% (w/v) |
| Glucose Concentration (for repression) | 0.2% (w/v) in pre-culture[7][12] | Maintain in pre-cultures to minimize leakiness |
| Induction Temperature | 37°C | Test lower temperatures (16-30°C) for soluble protein |
| Induction Time | 4-8 hours[7] | Perform a time-course experiment (2-24 hours) |
| OD600 at Induction | 0.4 - 0.6[7] | Consistent OD600 for reproducible results |
Visualizing the Workflow
This compound Induction Pathway
Caption: The this compound induction pathway.
Troubleshooting Workflow for Low Protein Expression
Caption: Troubleshooting workflow for low protein expression.
Frequently Asked Questions (FAQs)
Q1: Can I use autoinduction media for toxic proteins? A1: Yes, autoinduction can be a good option for toxic proteins because the initial presence of glucose keeps the expression tightly repressed during the initial growth phase. This minimizes the toxic effects of basal expression.
Q2: What is the difference between the this compound and the L-arabinose inducible systems? A2: Both are sugar-inducible systems that are subject to catabolite repression. The choice between them often depends on the specific expression vector and host strain you are using, as well as personal preference and experience. Both systems offer tight regulation and tunable expression.
Q3: My protein is secreted into the periplasm. Are there any special considerations? A3: Yes. For secreted proteins, it's crucial to balance the rate of protein synthesis with the capacity of the secretion machinery. Overwhelming the secretion pathway can lead to the accumulation of unprocessed protein in the cytoplasm. In this case, fine-tuning the this compound concentration to achieve a lower, more controlled expression level is often beneficial.
Q4: Can I use a non-metabolizable analog of this compound for induction? A4: While this compound is the natural and most commonly used inducer, some studies have explored the use of non-metabolizable analogs to achieve more sustained induction. However, the availability and effectiveness of these analogs can vary. For most applications, this compound is sufficient and cost-effective.
Q5: How stable is the this compound in my culture medium? A5: this compound is a stable sugar and will not degrade under standard cell culture conditions. However, it will be consumed by the bacteria as a carbon source, which can lead to a decrease in the induction level over time in long-term cultures, unless the host strain is engineered to not metabolize rhamnose.
References
-
Avidity - Protein Production in Avidity Atum Vectors. (n.d.). Retrieved from [Link]
-
Brunner, L., & Sieber, V. (2022). The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans. Frontiers in Microbiology, 13, 981767. [Link]
-
Holcroft, C. C., & Egan, S. M. (2000). Cyclic AMP Receptor Protein and RhaR Synergistically Activate Transcription from the this compound-Responsive rhaSR Promoter in Escherichia coli. Journal of Bacteriology, 182(13), 3529-3535. [Link]
-
ResearchGate - Optimal rhamnose concentration for protein expression in Lemo21(DE3) at... (n.d.). Retrieved from [Link]
-
Bromenshenkel, A. (n.d.). Construction of RhaS and RhaR Overexpression plasmids and the effects of CRP mutants on E.coli this compound Gene Expression. Bemidji State University. Retrieved from [Link]
-
Wagner, S., et al. (2018). Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress. Applied and Environmental Microbiology, 84(12), e00449-18. [Link]
-
Brunner, L., & Sieber, V. (2022). The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans. Frontiers in Microbiology, 13, 981767. [Link]
-
Kelly, C., et al. (2018). A Rhamnose-Inducible System for Precise and Temporal Control of Gene Expression in Cyanobacteria. ACS Synthetic Biology, 7(4), 1056-1066. [Link]
-
iGEM Registry of Standard Biological Parts - Part:BBa_K914003. (n.d.). Retrieved from [Link]
-
Kelly, C., et al. (2016). Synthetic Chemical Inducers and Genetic Decoupling Enable Orthogonal Control of the rhaBAD Promoter. ACS Synthetic Biology, 5(7), 736-745. [Link]
-
Giacalone, M. J., et al. (2006). Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. BioTechniques, 40(4), 455-464. [Link]
-
Brunner, L., & Sieber, V. (2022). The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans. Frontiers in Microbiology, 13, 981767. [Link]
-
Cardinale, J. A., & T-S, W. (2016). The Escherichia coli rhaSR-PrhaBAD Inducible Promoter System Allows Tightly Controlled Gene Expression over a Wide Range in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 82(22), 6654-6664. [Link]
-
Foo, J. L., et al. (2025). Nucleotide-level characterization and improvement of l-arabinose- and this compound-inducible systems in E. coli using a high-throughput approach. Nucleic Acids Research, 53(7), gkaf224. [Link]
-
Foo, J. L., et al. (2025). Nucleotide-level characterization and improvement of l-arabinose- and this compound-inducible systems in E. coli using a high-throughput approach. Nucleic Acids Research, 53(7), gkaf224. [Link]
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Wegerer, A., Sun, T., & Altenbuchner, J. (2008). Optimization of an E. coli this compound-inducible expression vector: test of various genetic module combinations. BMC biotechnology, 8, 2. [Link]
- Google Patents - WO2004050877A1 - this compound-inducible expression systems. (n.d.).
-
ResearchGate - (PDF) Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. (n.d.). Retrieved from [Link]
-
Schlegel, S., et al. (2013). Optimizing heterologous protein production in the periplasm of E. coli by regulating gene expression levels. Microbial Cell Factories, 12, 24. [Link]
-
Rosmalawati, S., et al. (2020). Real-time monitoring of rhamnose induction effect on the expression of mpt64 gene fused with pelB signal peptide in Escherichia coli BL21 (DE3). Journal of Advanced Pharmaceutical Technology & Research, 11(2), 70-74. [Link]
-
Kelly, C., et al. (2017). A rhamnose-inducible system for precise and temporal control of gene expression in cyanobacteria. bioRxiv. [Link]
-
MacCabe, A. P., et al. (2012). This compound induction of Aspergillus nidulans α-L-rhamnosidase genes is glucose repressed via a CreA-independent mechanism acting at the level of inducer uptake. Fungal Genetics and Biology, 49(5), 357-366. [Link]
-
iGEM - Rhamnose and arabinose induction protocol. (n.d.). Retrieved from [Link]
-
BioPharm International. (2015). Optimization of Protein Expression in Escherichia Coli. Retrieved from [Link]
-
Fitz-Gibbon, S., et al. (2021). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
ResearchGate - Can the addition of glucose for reduction of basal cell expression affect later expression? (2019). Retrieved from [Link]
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Technical Support Center: Overcoming Low Yield in Microbial L-Rhamnose Fermentation
Welcome to the technical support center for microbial L-rhamnose fermentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low this compound yields. The following question-and-answer format provides in-depth, field-proven insights to enhance your experimental success.
Section 1: Strain Selection and Metabolic Engineering
Question 1: My E. coli strain is showing poor growth and minimal this compound production. What are the initial steps to troubleshoot this?
Answer: Low yield in a new or underperforming E. coli strain often points to fundamental issues in either the genetic construct or the host's metabolic capacity. Here’s a systematic approach to diagnose the problem:
-
Verify the Expression Cassette: Ensure that all genes in the this compound biosynthesis pathway (rmlA, rmlB, rmlC, rmlD) are correctly cloned and expressed. Sequence verification of your plasmid is a critical first step. Confirm protein expression levels using SDS-PAGE or Western blotting if antibodies are available.
-
Assess Host Strain Compatibility: While E. coli is a common host, not all strains are created equal. Strains like BL21(DE3) are optimized for protein expression but may have metabolic limitations for producing specific compounds. Consider strains with a genomic background that favors precursor availability. For instance, strains engineered for high glycolytic flux can provide more glucose-1-phosphate, the initial precursor for the dTDP-L-rhamnose pathway.[1]
-
Investigate Precursor Drain: The this compound pathway begins with glucose-1-phosphate, a key intermediate in central carbon metabolism.[1] Significant flux towards other pathways, such as glycolysis or glycogen synthesis, can limit the carbon directed towards your desired product. Consider knocking out competing pathways, for example, phosphoglucomutase (pgm) to increase the glucose-1-phosphate pool. However, be aware that such modifications can impact overall cell health and growth.
-
Evaluate this compound Catabolism: Wild-type E. coli can catabolize this compound.[2][3] Ensure your production strain has the this compound catabolic operon (rhaBAD) deleted to prevent degradation of your product.[4] This is a crucial step for achieving high titers.
Question 2: I've confirmed my genetic construct is correct, but the this compound yield is still suboptimal. What metabolic engineering strategies can I employ to boost production?
Answer: Once the basic setup is confirmed, enhancing yield requires a more targeted metabolic engineering approach. The goal is to channel more carbon through the this compound pathway and ensure efficient enzymatic conversion.
-
Overexpression of Pathway Genes: The expression levels of the rml genes should be balanced. Often, one enzyme can be a rate-limiting step. Use tunable promoters (e.g., PrhaBAD, PLtetO-1) to systematically vary the expression of each rml gene and identify bottlenecks.[4][5] For instance, studies have shown that the final reduction step catalyzed by RmlD can be a limiting factor.[1]
-
Enhancing Precursor Supply:
-
dTTP Regeneration: The synthesis of dTDP-L-rhamnose requires deoxythymidine triphosphate (dTTP). Overexpressing key enzymes in the dTTP biosynthesis pathway, such as thymidylate kinase (tmk) and nucleoside diphosphate kinase (ndk), can increase the intracellular dTTP pool and drive the RmlA-catalyzed reaction forward.
-
NADPH Availability: The final step in the pathway, catalyzed by RmlD, is NADPH-dependent.[6] Engineering the central metabolism to favor NADPH production, for example by overexpressing enzymes of the pentose phosphate pathway (e.g., zwf, gnd), can significantly improve this compound yield.
-
-
Eliminating Byproduct Formation: A common issue in E. coli fermentation is the formation of acetate, which is toxic and inhibits cell growth.[7] Deleting genes responsible for acetate production, such as pta and ackA, can redirect carbon flux towards biomass and your product. However, this can also lead to redox imbalances, so it's often combined with other strategies. Another byproduct to consider is 1,2-propanediol, which can be formed from the this compound pathway intermediate lactaldehyde, particularly under oxygen-limiting conditions.[7]
Visualizing the this compound Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps in the bacterial dTDP-L-rhamnose biosynthesis pathway, a key target for metabolic engineering.
Caption: A step-by-step guide to troubleshooting low this compound yield.
Section 3: Analytics and Downstream Processing
Question 6: How can I accurately quantify this compound in my fermentation broth, and could inaccurate measurements be mistaken for low yield?
Answer: Yes, inaccurate quantification can certainly be misleading. It's crucial to have a robust and validated analytical method.
-
Sample Preparation: Fermentation broth is a complex matrix. Before analysis, you must remove cells and proteins. Centrifugation followed by filtration (0.22 µm) is standard. [8]For some samples, a deproteinization step, such as heat treatment (90-95°C for 10 min) or Carrez clarification, might be necessary. [9]
-
Quantification Methods:
-
HPLC with Refractive Index Detection (HPLC-RI): This is a very common and reliable method. An ion-exchange column (e.g., Hi-Plex H) is typically used with a dilute acid mobile phase (e.g., 5 mM H₂SO₄). [10]It allows for the simultaneous quantification of this compound, residual glucose, and major byproducts like acetate.
-
Enzymatic Assays: Commercial kits are available that use this compound dehydrogenase to specifically quantify this compound. [9][11]This method is highly specific and can be useful for broths with many interfering compounds. The assay measures the increase in absorbance at 340 nm due to the formation of NADH. [9] Protocol: Basic Sample Prep for HPLC Analysis
-
-
Withdraw a 1.5 mL sample from the bioreactor into a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 2 minutes to pellet the cells. [8]3. Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. [8]5. Dilute the sample with ultrapure water if the expected this compound concentration is outside the calibration range of your HPLC method.
-
Run the sample on the HPLC system alongside a set of known standards for quantification.
By implementing these systematic troubleshooting steps, you can effectively diagnose the root causes of low this compound yield and significantly improve the performance of your fermentation process.
References
- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology.
- ResearchGate. (n.d.). The L‐rhamnose biosynthetic pathway in prokaryotes and eukaryotes. (A)... ResearchGate.
- ResearchGate. (n.d.). This compound biosynthetic pathways in bacterial and plant cells. In... ResearchGate.
- Hossain, M. S., & Biswas, I. (2012). Disruption of this compound Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Journal of Bacteriology.
- Wagstaff, B. A., Zorzoli, A., & Dorfmueller, H. C. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee.
- Megazyme. (n.d.). This compound Assay Procedure. Megazyme.
- Polak-Berecka, M., Wasko, A., & Targoński, Z. (2009). Optimization of medium composition for enhancing growth of Lactobacillus rhamnosus PEN using response surface methodology. Polish Journal of Microbiology.
- ResearchGate. (n.d.). The effects of temperature (A), pH (B), NADPH concentration (C), and... ResearchGate.
- Ingenza Ltd. (n.d.). Fermentation problems and how to solve them. Ingenza Ltd.
- Hjelm, A., Karyolaimos, A., Zhang, Z., Rujas, E., Hall, O., & de Gier, J. W. (2017). Tailoring Escherichia coli for the this compound PBAD Promoter-Based Production of Membrane and Secretory Proteins. ACS Synthetic Biology.
- Polak-Berecka, M., Wasko, A., & Targoski, Z. (2009). Optimization of medium composition for enhancing growth of Lactobacillus rhamnosus PEN using response surface methodology. Semantic Scholar.
- Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity. Microbial Cell Factories.
- ResearchGate. (n.d.). HPLC method for the quantification of rhamnose. ResearchGate.
- Utrilla, J., Muheim, R., & Zwaig, N. (1979). L-lyxose metabolism employs the this compound pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of Bacteriology.
- ResearchGate. (n.d.). (PDF) Effect of pH And Temperature on the Growth and B-Glucosidase Activity of Lactobacillus Rhamnosus NRRL 442 in Anaerobic Fermentation. ResearchGate.
- ResearchGate. (n.d.). () Effect of the pH and () temperature on the -l-rhamnosidase activity of Pseudoalteromonas sp. 005NJ. ResearchGate.
- Polak-Berecka, M., Waśko, A., & Targoński, Z. (2009). Optimization of Medium Composition for Enhancing Growth of Lactobacillus rhamnosus PEN Using Response Surface Methodology. ResearchGate.
- Zhanghua. (n.d.). Biological Fermenter: Troubleshooting Common Issues. Zhanghua.
- Kok, J. (2012). Effects of pH and Temperature on the Growth and β-Glucosidase Activity of Lactobacillus Rhamnosus NRRL 442 in Anaerobic Fermentation. International Review of Biophysical Chemistry (IREBIC).
- Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017). Strategies for fermentation medium optimization: An in-depth review. Frontiers in Microbiology.
- Environmental Molecular Sciences Laboratory. (n.d.). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory.
- Megazyme. (n.d.). This compound Assay Kit - Rapid Analysis Method. Megazyme.
- Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology.
- Sigma-Aldrich. (n.d.). Rhamnose Broth (Carbohydrate Utilization Broth). Sigma-Aldrich.
- ResearchGate. (n.d.). Tailoring Escherichia coli for the l -Rhamnose P BAD Promoter-Based Production of Membrane and Secretory Proteins | Request PDF. ResearchGate.
- Gautier, V., Monnet, V., & Le Fevre, F. (2018). Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions. mBio.
- ResearchGate. (n.d.). The main catabolic pathway of this compound in E. coli and the proposed... ResearchGate.
- Le, D. T., Yang, Y., Glover, B., & Stein, K. (2022). Investigation on this compound metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates. Frontiers in Microbiology.
- Carter, M. Q., Abdel-Aziz, S. M., Danhof, L., & Melander, C. (2021). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. International Journal of Molecular Sciences.
- Saarela, M., Rantala, M., Hallamaa, K., & Mattila-Sandholm, T. (2009). Effect of the fermentation pH on the storage stability of Lactobacillus rhamnosus preparations and suitability of in vitro analyses of cell physiological functions to predict it. Journal of Applied Microbiology.
- YouTube. (2023). Fed-batch microbial fermentations. YouTube.
- BOC Sciences. (n.d.). Fed-Batch Fermentation Overview. BOC Sciences.
- Blue Flint Ethanol, LLC. (2023). Review of Fermentation Performance. Blue Flint Ethanol, LLC.
- Wu, B., & Chen, L. (2011). Efficient enzymatic synthesis of L-rhamnulose and L-fuculose. Bioorganic & Medicinal Chemistry Letters.
- Wagner, S., Klepsch, M. M., Schlegel, S., Appel, A., Draheim, R., Tarry, M., ... & de Gier, J. W. (2008). Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress. Applied and Environmental Microbiology.
- Becker, J., Kuhl, M., Bücker, D., & Wittmann, C. (2018). Zero-growth bioprocesses: A challenge for microbial production strains and bioprocess engineering. Current Opinion in Biotechnology.
- Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Food Safety.
- ResearchGate. (n.d.). Fed-batch and repeated fed-batch fermentation for lactic acid... ResearchGate.
- Armand, M., Faezi Ghasemi, M., Fazeli, M. R., & Mirpour, M. (2023). PILOT-PLANT SCALE BIOMASS PRODUCTION BY LACTOBACILLUS RHAMNOSUS GG ATCC 53103: A COMPARISON BETWEEN BATCH AND FED-BATCH FERMENTATION. Journal of microbiology, biotechnology and food sciences.
- Eppendorf. (n.d.). A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation. Eppendorf.
- Wang, M., Zhang, Y., Liu, Y., Li, C., & Zhang, G. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology.
- Rahman, M., & Kulkarni, K. A. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound pathways. bioRxiv.
- Li, T., Liu, X. W., & Zhang, Q. (2019). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules.
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troubleshooting L-rhamnose quantification in complex biological samples
Welcome to the technical support center for L-rhamnose quantification. This guide is designed for researchers, scientists, and drug development professionals who are working with complex biological samples. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of accurately measuring this compound.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound quantification experiments. Each issue is broken down by probable cause and a step-by-step resolution.
Issue 1: Poor Peak Resolution or Co-elution in HPLC/GC Analysis
You're observing broad, tailing peaks, or your this compound peak is not fully separated from other monosaccharides or matrix components.
Probable Cause: This is often due to suboptimal chromatographic conditions, improper column selection, or inadequate sample cleanup. For gas chromatography (GC), incomplete or inconsistent derivatization can also be a major factor.[1][2]
Step-by-Step Resolution:
-
Optimize Chromatographic Method:
-
HPLC: For High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Chromatography (HILIC), adjust the gradient elution of acetonitrile and water to improve separation.[1] Experiment with different gradient slopes and holding times. Consider switching to a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system, which is highly effective for separating carbohydrates without derivatization.[3][4][5]
-
GC: For Gas Chromatography (GC), ensure your temperature ramp is optimal. A slower ramp rate can often improve the separation of closely eluting sugar derivatives.
-
-
Verify Column Integrity:
-
Check the column's theoretical plates and backpressure. A significant deviation from the manufacturer's specifications may indicate a void in the column or contamination.
-
If using a HILIC or reversed-phase column for HPLC, ensure it is properly equilibrated before each run.
-
-
Refine Derivatization (for GC and some LC-MS):
-
Monosaccharides require derivatization to become volatile for GC analysis.[1] Silylation is a common method.[6]
-
Ensure the derivatization reaction goes to completion. Incomplete reactions can result in multiple derivative products for a single sugar, leading to split or broad peaks.[2] Consider a two-step methoximation followed by trimethylsilylation protocol, especially for metabolomics applications, to prevent the formation of multiple derivatives.[6]
-
Use fresh derivatization reagents, as they can degrade with exposure to moisture.
-
-
Enhance Sample Cleanup:
Issue 2: Inconsistent Quantification and Poor Reproducibility in LC-MS
You're experiencing significant variability in your quantitative results across replicate injections or different sample preparations, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS).
Probable Cause: This issue is very commonly caused by matrix effects , where components in the biological sample co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer's source.[7][11][12][13][14] Analyte stability can also be a contributing factor.[11]
Step-by-Step Resolution:
-
Assess and Quantify Matrix Effects:
-
Perform a post-extraction addition experiment. Analyze a blank, extracted matrix spiked with a known concentration of this compound and compare the signal intensity to a pure standard of the same concentration. A significant difference indicates the presence of matrix effects.[13]
-
-
Implement an Internal Standard:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C-L-rhamnose). The SIL internal standard will co-elute and experience the same ionization effects as the analyte, allowing for reliable quantification based on the analyte-to-internal standard ratio.[7][13]
-
If a SIL standard is unavailable, a structurally similar compound that does not occur naturally in the sample can be used, though this is less ideal.
-
-
Improve Sample Preparation:
-
Protein Precipitation: For samples like plasma or serum, a simple protein precipitation step can remove a large portion of the matrix.
-
Solid-Phase Extraction (SPE): This is a more targeted approach to clean up your sample.[8][9][15][16] Different SPE sorbents (e.g., C18, HLB) can be tested to find the most effective one for your specific matrix.[10]
-
Dilution: A simple but sometimes effective strategy is to dilute the sample. This can reduce the concentration of interfering matrix components, but you must ensure your this compound concentration remains above the limit of quantification.[14]
-
-
Optimize Chromatography:
-
Adjust your chromatographic method to better separate this compound from the regions where ion suppression is most severe. A post-column infusion experiment can help identify these regions.[14]
-
Issue 3: Low or No Signal in Enzymatic Assays
You are using a commercial enzymatic assay kit for this compound, but you are getting readings at or near the background level, even when you expect rhamnose to be present.
Probable Cause: This can be due to several factors including enzyme inhibition by components in your sample, incorrect sample pH, or the presence of the this compound in a form that is not accessible to the enzyme (e.g., as part of a larger polysaccharide).
Step-by-Step Resolution:
-
Check for Enzyme Inhibition:
-
Run a spike-recovery experiment. Add a known amount of this compound standard to your sample and to a clean buffer. If the recovery in your sample is significantly lower than in the buffer, an inhibitor is likely present.
-
If inhibition is confirmed, you may need to perform a sample cleanup step (like SPE) or simply dilute the sample to reduce the inhibitor concentration.
-
-
Verify Sample pH and Buffer Compatibility:
-
Ensure the final pH of the reaction mixture is within the optimal range for the enzyme, as specified in the kit protocol. Biological samples can have buffering capacity that alters the final pH.
-
High salt concentrations in your sample can also inhibit enzyme activity. Dilution may be necessary.
-
-
Ensure Release of this compound from Glycoconjugates:
-
Enzymatic assays measure free this compound.[17][18] If your this compound is part of a polysaccharide or glycoprotein, you must first perform a hydrolysis step to release it.[1][18] Mild acid hydrolysis (e.g., with HCl) is a common method.[1] Be sure to neutralize the sample before adding it to the enzymatic assay.
-
-
Confirm Reagent and Standard Integrity:
Issue 4: Non-specific Signal in Colorimetric Assays
Your colorimetric assay is giving a positive signal in blank samples or the results seem erroneously high.
Probable Cause: Colorimetric assays for sugars can sometimes suffer from a lack of specificity.[19] Other compounds in your complex biological matrix may react with the assay reagents, leading to a false positive signal.[20]
Step-by-Step Resolution:
-
Run a Matrix Blank:
-
Prepare a sample using the same biological matrix but known to not contain this compound (if possible). This will tell you the level of background interference.
-
-
Improve Sample Cleanup:
-
Use SPE or other chromatographic techniques to remove interfering substances before performing the colorimetric assay.
-
-
Consider an Alternative Method:
-
If non-specific binding is a persistent issue, a more specific method like an enzymatic assay or a chromatographic method (HPLC, GC-MS) is highly recommended for complex samples.[1][17][18] Enzymatic assays, for instance, often use highly specific enzymes like this compound isomerase or this compound dehydrogenase.[1][21]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to quantify this compound in bacterial cell walls?
For quantifying this compound within the complex polysaccharides of bacterial cell walls, a multi-step approach is required:
-
Hydrolysis: First, you must hydrolyze the polysaccharides to release the individual monosaccharides. Mild acid hydrolysis is a standard procedure.[1]
-
Quantification: Following hydrolysis, HPAEC-PAD is an excellent choice as it provides high sensitivity and separates common monosaccharides without the need for derivatization.[3][22][23] Alternatively, GC-MS after derivatization offers high sensitivity and specificity.[1]
Q2: How do I prepare plasma samples for this compound analysis by LC-MS?
A robust sample preparation workflow for plasma is crucial to minimize matrix effects:
-
Protein Precipitation: Begin by precipitating proteins using a solvent like acetonitrile or methanol.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Supernatant Cleanup (SPE): Pass the supernatant through a Solid-Phase Extraction (SPE) cartridge to remove salts, phospholipids, and other interferences. A reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point.[10]
-
Evaporation and Reconstitution: Dry the cleaned extract and reconstitute it in a solvent compatible with your LC mobile phase.
Q3: Can I use an enzymatic assay for fermentation broth samples?
Yes, enzymatic assays are suitable for fermentation samples, but with some precautions.[18][21]
-
Inactivate Endogenous Enzymes: Heat the sample (e.g., 90-95°C for 10 minutes) to deactivate any enzymes present in the broth that could interfere with the assay.[21]
-
Dilution: Fermentation broths can be complex. Diluting the sample may be necessary to bring the this compound concentration into the linear range of the assay and to minimize potential enzyme inhibition from other components in the broth.[17][21]
Q4: My GC-MS analysis of sugars shows multiple peaks for a single standard. Why?
This is a common phenomenon for reducing sugars like rhamnose. In solution, they exist as an equilibrium of different isomers (anomers), which can each form a derivative, leading to multiple peaks.[2]
-
Solution: To simplify the chromatogram, use a two-step derivatization process. First, perform an oximation reaction (e.g., with methoxyamine hydrochloride) to convert the cyclic forms to a single open-chain oxime. Then, proceed with silylation (e.g., with MSTFA).[2] This will result in a single, sharp peak for each sugar.
Section 3: Key Experimental Protocols & Data
Protocol 1: General Workflow for Sample Preparation and Analysis
This diagram outlines a typical workflow for this compound quantification from a complex biological source.
Caption: General workflow for this compound analysis.
Protocol 2: Troubleshooting Matrix Effects in LC-MS
This decision tree guides the user through diagnosing and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
Table 1: Comparison of this compound Quantification Methods
| Method | Derivatization Required? | Specificity | Throughput | Common Issues |
| GC-MS | Yes (Mandatory) | High | Medium | Derivatization artifacts, thermal degradation.[1][2] |
| LC-MS/MS | Sometimes | Very High | High | Matrix effects (ion suppression/enhancement).[7][12] |
| HPAEC-PAD | No | High | Medium | Requires specialized (non-MS compatible) system.[3][5] |
| Enzymatic Assay | No | Very High | High | Enzyme inhibition by matrix components.[17][21] |
| Colorimetric Assay | No | Low-Medium | Very High | Interference from other reducing sugars/compounds.[19][20] |
References
-
LIBIOS. Rhamnose (L-) - Enzymatic assay kit. [Link]
-
Hu, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Mei, H., et al. (2021). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF. [Link]
-
Sun, Y., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Chemistry Central Journal. [Link]
-
Megazyme. This compound Assay Kit - Rapid Analysis Method. [Link]
-
Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Rapid Communications in Mass Spectrometry. [Link]
-
Li, T., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS ONE. [Link]
-
Megazyme. This compound Assay Kit Booklet. [Link]
-
ResearchGate. Dionex HPAEC-PAD rhamnose ramp. Chromatogram from HPLC analysis of... | Download Scientific Diagram. [Link]
-
Creative Biolabs. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]
-
Stewart, G. C., et al. (2017). Disruption of this compound Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Applied and Environmental Microbiology. [Link]
-
ResearchGate. HPAEC-PAD of samples after acid hydrolysis. [Link]
-
Polgári, E., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
ResearchGate. Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method | Request PDF. [Link]
-
ResearchGate. HPAEC-PAD chromatogram showing separation of rhamnose, arabinose, glucose, galactose, xylose, and mannose. [Link]
-
ResearchGate. HPLC method for the quantification of rhamnose. [Link]
-
Dische, Z. (1947). The colorimetric determination of rhamnose. Journal of Biological Chemistry. [Link]
- Google Patents.
-
Al-Sanea, M. M., & Abdel-Salam, R. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon. [Link]
-
Chen, S., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Frontiers in Oncology. [Link]
-
LCGC International. (2022). Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography. [Link]
-
Rudden, M., et al. (2014). Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids. Journal of the American Society for Mass Spectrometry. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
Dallas, D. C., et al. (2021). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. Foods. [Link]
-
This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. (2023). bioRxiv. [Link]
-
ResearchGate. (PDF) Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: Comparison of HPLC-ELSD, LC-ESI-MS/MS and GC–MS. [Link]
-
Wagstaff, B. A., et al. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee. [Link]
-
Heux, S., et al. (2017). Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions. Journal of Bacteriology. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Wagstaff, B. A., et al. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Society Transactions. [Link]
-
Phenomenex. (2018). Solid Phase Extraction (SPE) Tutorial. YouTube. [Link]
-
Gallacher, G., & Harding, L. K. (1984). Interference in colorimetric reactions for measuring hydrogen peroxide. Annals of Clinical Biochemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
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- 10. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 19. The colorimetric determination of rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference in colorimetric reactions for measuring hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. equl.cn [equl.cn]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing L-rhamnose Isomerase Stability for Industrial Applications
Welcome to the technical support center for L-rhamnose isomerase (L-RI). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the stability of L-RI for robust industrial applications. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and offer step-by-step protocols to enhance the performance of this versatile enzyme.
This compound isomerase (L-RI) is a key enzyme in microbial this compound metabolism, catalyzing the reversible isomerization of this compound to L-rhamnulose.[1][2] Its broad substrate specificity has garnered significant attention for the biotechnological production of valuable rare sugars, such as D-allose, which has applications in the food and pharmaceutical industries.[2][3][4] However, the industrial viability of L-RI is often hampered by issues of stability, particularly under the harsh conditions of large-scale bioprocessing.[1][3][5] This guide will address these challenges head-on, providing practical solutions grounded in scientific principles.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding this compound isomerase stability.
Q1: My this compound isomerase loses activity rapidly at the desired reaction temperature. What are the likely causes and how can I improve its thermostability?
A1: Rapid loss of activity at elevated temperatures is a common issue and is typically due to the thermal denaturation of the enzyme. Several factors can contribute to this, including the inherent properties of the specific L-RI variant and the reaction conditions.
-
Underlying Causes:
-
Enzyme Origin: L-RIs from mesophilic organisms often have lower thermostability compared to those from thermophilic or hyperthermophilic organisms.[5][6]
-
Structural Flexibility: Certain regions of the enzyme, such as flexible loops, can be prone to unfolding at higher temperatures, initiating the denaturation process.[1][3]
-
Reaction Conditions: Sub-optimal pH, lack of essential cofactors (metal ions), or the presence of denaturing agents in the reaction mixture can exacerbate thermal instability.
-
-
Solutions to Enhance Thermostability:
-
Enzyme Selection: Source L-RI from thermophilic organisms like Thermotoga maritima or Caldicellulosiruptor obsidiansis, which are naturally more heat-stable.[5][6]
-
Protein Engineering:
-
Site-Directed Mutagenesis: Introduce specific mutations (e.g., substituting flexible residues with more rigid ones like proline, or adding disulfide bonds) to stabilize the enzyme structure.[7] Targeting flexible loop regions is a common strategy.[1][3]
-
Rational Design: Utilize computational tools to identify unstable regions and design stabilizing mutations.[4] For instance, truncating "helix-breaker" regions has been shown to improve thermostability.[4]
-
-
Immobilization: Immobilizing the enzyme on a solid support can restrict its conformational changes, thereby increasing its resistance to thermal denaturation.[8][9]
-
Additive Engineering: The addition of stabilizing agents such as polyols (e.g., sorbitol, glycerol), salts (e.g., ammonium sulfate), or specific metal ions (e.g., Co²⁺, Mn²⁺) can help maintain the enzyme's folded state.[6]
-
Q2: I am observing significant by-product formation in my reaction, particularly at the optimal pH of my L-RI. How can I mitigate this?
A2: By-product formation is often linked to the pH of the reaction. Many L-RIs have a neutral to alkaline optimal pH (7.0-9.0), which can promote undesirable side reactions like the Maillard reaction, especially at high temperatures.[5]
-
Underlying Cause: Alkaline conditions can catalyze the non-enzymatic isomerization of sugars, leading to a complex mixture of products and reducing the yield of the desired rare sugar.[1]
-
Solutions to Reduce By-products:
-
pH Optimization: While operating at the enzyme's optimal pH is generally recommended for activity, a slight shift to a more acidic pH where the enzyme retains reasonable activity can significantly reduce alkaline-induced by-products.
-
Protein Engineering for pH Profile Alteration: Modify the enzyme through protein engineering to shift its optimal pH to a more acidic range. This is a more advanced but highly effective strategy.[1]
-
Reaction Time: Minimize the reaction time to what is necessary for optimal conversion to reduce the exposure of sugars to alkaline conditions.
-
Q3: My L-RI shows low catalytic efficiency with my target substrate. How can I improve its activity?
A3: Low catalytic efficiency can be a major bottleneck in achieving commercially viable production of rare sugars.[1]
-
Underlying Causes:
-
Substrate Specificity: The active site of the L-RI may not be perfectly suited for your target substrate, resulting in a high Michaelis constant (Km) or a low turnover number (kcat).
-
Inhibitors: The presence of inhibitors in your substrate feed or reaction buffer can reduce the enzyme's activity.
-
-
Solutions to Enhance Catalytic Efficiency:
-
Protein Engineering:
-
Site-Directed Mutagenesis: Modify amino acid residues in the active site to improve substrate binding and catalysis.[10] For example, altering the hydrophobicity of the substrate-binding pocket can enhance activity on specific substrates.[7]
-
Directed Evolution: Employ random mutagenesis and screening to select for variants with improved catalytic efficiency.
-
-
Reaction Condition Optimization: Ensure the presence of necessary cofactors, such as Mn²⁺ or Co²⁺, which are often required for L-RI activity.[5][6] Also, check for and remove any potential inhibitors from your reaction mixture.
-
Q4: The high concentration of my substrate seems to be inhibiting the enzyme. Is this expected, and what can be done?
A4: Yes, this phenomenon, known as substrate inhibition, can occur. High substrate concentrations can lead to increased viscosity of the reaction mixture, which can hinder the substrate's access to the enzyme's active site.[5] It can also sometimes have a negative impact on the structural integrity of the enzyme.[5]
-
Solutions to Address Substrate Inhibition:
-
Fed-Batch Reaction: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually can maintain a lower, non-inhibitory concentration.
-
Enzyme Immobilization: Immobilization can sometimes alter the microenvironment of the enzyme, potentially reducing the effects of substrate inhibition.
-
Protein Engineering: In some cases, mutations outside the active site can improve the enzyme's tolerance to high substrate concentrations.
-
II. Troubleshooting Guide
This section provides a more detailed, issue-specific troubleshooting guide in a question-and-answer format.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Precipitation/Aggregation of L-RI during reaction | - High temperature leading to irreversible denaturation and aggregation.- Incorrect buffer pH or ionic strength.- High enzyme concentration. | 1. Lower the reaction temperature: Find a balance between activity and stability.2. Optimize buffer conditions: Screen different pH values and salt concentrations to find the optimal conditions for stability.3. Add stabilizing excipients: Include glycerol, sorbitol, or other osmoprotectants in the reaction buffer.4. Immobilize the enzyme: This can prevent protein-protein aggregation. |
| Inconsistent batch-to-batch performance | - Inconsistent enzyme purity or concentration.- Variation in substrate quality.- Fluctuation in reaction parameters (temperature, pH). | 1. Ensure consistent enzyme preparation: Use a standardized purification protocol and accurately determine the enzyme concentration for each batch.2. Use high-purity substrate: Impurities in the substrate can act as inhibitors.3. Calibrate and monitor reaction equipment: Ensure accurate control of temperature and pH. |
| Loss of activity after immobilization | - Denaturation of the enzyme during the immobilization process.- Steric hindrance of the active site by the support material.- Mass transfer limitations. | 1. Use a milder immobilization method: Explore different immobilization chemistries and conditions.2. Introduce a spacer arm: This can distance the enzyme from the support, reducing steric hindrance.3. Optimize support properties: Use a support with a larger pore size to reduce mass transfer limitations. |
III. Experimental Protocols & Workflows
Protocol 1: Enhancing Thermostability via Site-Directed Mutagenesis
This protocol outlines a general workflow for improving the thermostability of L-RI using site-directed mutagenesis, focusing on a flexible loop region.
1. Identification of Target Residues:
- Rationale: Flexible regions are often the starting points for thermal unfolding. Identifying and rigidifying these areas can enhance overall stability.
- Procedure:
- Obtain the 3D structure of your L-RI (either experimentally via X-ray crystallography or NMR, or computationally via homology modeling).
- Perform molecular dynamics simulations to identify regions with high B-factors or root-mean-square fluctuations (RMSF), indicating flexibility.[4]
- Align the amino acid sequence of your L-RI with sequences of known thermostable homologs to identify potential stabilizing mutations.
2. Primer Design and Mutagenesis:
- Rationale: Overlap extension PCR is a common method for introducing specific mutations.
- Procedure:
- Design primers containing the desired mutation.
- Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
3. Gene Expression and Protein Purification:
- Procedure:
- Clone the mutated gene into an appropriate expression vector.
- Transform the vector into a suitable expression host (e.g., E. coli).
- Induce protein expression and purify the mutant L-RI using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
4. Thermal Stability Assessment:
- Rationale: The half-life (t₁/₂) at a specific temperature is a key metric for thermostability.
- Procedure:
- Incubate the wild-type and mutant enzymes at a challenging temperature (e.g., 70-80°C).[3][6]
- Take samples at different time points and measure the residual activity using a standard enzyme assay.
- Calculate the half-life by fitting the data to a first-order decay model.
5. Kinetic Characterization:
- Rationale: It is crucial to ensure that the introduced mutations have not negatively impacted the enzyme's catalytic activity.
- Procedure:
- Determine the Km and kcat of the wild-type and mutant enzymes for the target substrate.
- Compare the catalytic efficiencies (kcat/Km) to assess the impact of the mutations.
Workflow for Improving L-RI Thermostability
Caption: Workflow for enhancing L-RI thermostability.
IV. Data Presentation
Table 1: Comparison of Thermostability of this compound Isomerases
| Enzyme Source | Temperature (°C) | Half-life (h) | Reference |
| Clostridium stercorarium | 65 | 22.8 | [3] |
| 70 | 9.5 | [3] | |
| 75 | 1.9 | [3] | |
| Caldicellulosiruptor obsidiansis OB47 | 70 | 24.75 | [6] |
| 75 | 11.55 | [6] | |
| 80 | 4.15 | [6] | |
| Engineered C. stercorarium (Mutant M2-4) | 75 | ~10.8 (5.7-fold increase) | [4] |
V. Concluding Remarks
Improving the stability of this compound isomerase is a critical step towards its successful industrial implementation. A multi-pronged approach that combines the discovery of novel, robust enzymes with rational protein engineering and process optimization is essential. This guide provides a framework for troubleshooting common issues and implementing strategies to enhance the stability and efficiency of your L-RI, ultimately paving the way for more sustainable and cost-effective production of valuable rare sugars.
References
-
A novel thermotolerant this compound isomerase variant for biocatalytic conversion of d-allulose to d-allose. (2024). National Institutes of Health. [Link]
-
This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. (2024). National Institutes of Health. [Link]
-
Biochemical and kinetic properties of this compound isomerase from various organisms. (n.d.). ResearchGate. [Link]
-
Enhanced Thermostability of an this compound Isomerase for d-Allose Synthesis by Computation-Based Rational Redesign of Flexible Regions. (2023). ACS Publications. [Link]
-
Characterization of a thermostable recombinant this compound isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose. (2018). PubMed. [Link]
-
Altering the substrate specificity of recombinant this compound isomerase from Thermoanaerobacterium saccharolyticum NTOU1 to favor d-allose production. (2022). ResearchGate. [Link]
-
Improved thermostability and robustness of L-arabinose isomerase by C-terminal elongation and its application in rare sugar production. (2023). PubMed. [Link]
-
Altering the substrate specificity of recombinant this compound isomerase from Thermoanaerobacterium saccharolyticum NTOU1 to favor d-allose production. (2022). PubMed. [Link]
-
This compound isomerase and its use for biotechnological production of rare sugars. (2016). PubMed. [Link]
-
Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production. (2022). MDPI. [Link]
-
This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. (2024). ResearchGate. [Link]
Sources
- 1. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel thermotolerant this compound isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a thermostable recombinant this compound isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved thermostability and robustness of L-arabinose isomerase by C-terminal elongation and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Altering the substrate specificity of recombinant this compound isomerase from Thermoanaerobacterium saccharolyticum NTOU1 to favor d-allose production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity L-Rhamnose Purification Strategies
Welcome to the technical support center for the purification of high-purity L-rhamnose from plant extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable monosaccharide. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.
Introduction to this compound Purification
This compound, a deoxy hexose sugar, is a key component of various plant-based polysaccharides, such as pectins and glycosides.[1][2] Its extraction and purification are critical for applications in pharmaceuticals, flavorings, and fine chemical synthesis. The journey from raw plant material to high-purity crystalline this compound involves several critical steps, each with its own set of potential challenges. The most common source of this compound is from the pectic fraction of plant cell walls, particularly from rhamnogalacturonan I.[1]
This guide provides a structured approach to troubleshoot common issues, from initial extraction and hydrolysis to final crystallization and purity analysis, ensuring you can optimize your purification workflows for the best possible yield and quality.
General Workflow for this compound Purification
The purification of this compound from plant extracts generally follows a multi-step process. Understanding this workflow is essential for diagnosing problems at specific stages.
Caption: General workflow for this compound purification from plant biomass.
Frequently Asked Questions (FAQs)
Extraction & Hydrolysis
Q1: What are the most common plant sources for this compound?
A1: this compound is abundant in the pectic polysaccharides of many plants. Commercially viable sources include citrus peels (containing glycosides like naringin and hesperidin), oak bark (containing quercitrin), and various gums.[2] Marine algae from the family Monostromaceae are also a notable source.[3]
Q2: What is the purpose of acid hydrolysis and what are the critical parameters?
A2: Acid hydrolysis is used to break the glycosidic bonds within polysaccharides, releasing individual monosaccharides, including this compound.[4] Critical parameters include the type of acid (sulfuric or hydrochloric acid are common), acid concentration, temperature, and reaction time.[3] Insufficient hydrolysis will result in a low yield of this compound, while overly harsh conditions can lead to the degradation of the sugar.
Q3: My hydrolyzed extract is very dark. Is this normal?
A3: Yes, a dark color is common after acid hydrolysis due to the formation of degradation products from other sugars and plant materials. This color is typically removed in a subsequent decolorization step using activated carbon.
Purification & Analysis
Q4: Why is desalting necessary after neutralization?
A4: After neutralizing the acidic hydrolysate, a significant amount of salt is formed (e.g., calcium sulfate if sulfuric acid and calcium hydroxide are used).[3][5] These salts can interfere with downstream processes, particularly crystallization, and must be removed. This is often achieved through filtration and ion-exchange chromatography.[3][5]
Q5: What are the recommended methods for analyzing this compound purity?
A5: Several methods can be used to assess the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying sugars.[6]
-
Gas Chromatography (GC): Highly sensitive, but requires derivatization of the sugar to make it volatile.[4]
-
Enzymatic Assays: These assays use this compound dehydrogenase or this compound isomerase for highly specific quantification of this compound.[1][4]
| Analytical Method | Principle | Pros | Cons |
| HPLC | Chromatographic separation based on polarity. | Quantitative, reproducible. | May require specialized columns. |
| GC | Separation of volatile compounds. | High sensitivity. | Requires derivatization. |
| Enzymatic Assay | Specific enzyme-catalyzed reaction. | Highly specific to this compound. | Can be more expensive. |
Troubleshooting Guides
Problem Area: Low Yield
Q: My final yield of crystalline this compound is significantly lower than expected. What are the potential causes?
A: Low yield can stem from several stages of the purification process. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Hydrolysis:
-
Cause: The conditions for acid hydrolysis (time, temperature, or acid concentration) may not have been sufficient to completely liberate this compound from the polysaccharide backbone.
-
Solution: Optimize your hydrolysis conditions. You can perform a time-course experiment and analyze small aliquots via HPLC to determine the point of maximum this compound release before significant degradation occurs.
-
-
Product Loss During Neutralization and Filtration:
-
Cause: this compound can be co-precipitated with or adsorbed onto the large volume of salt cake (e.g., calcium sulfate) generated during neutralization.
-
Solution: Ensure the salt cake is thoroughly washed with hot deionized water after filtration to recover any trapped this compound. Combine the washings with your main filtrate.
-
-
Inefficient Crystallization:
-
Cause: A significant amount of this compound may remain in the mother liquor after crystallization.[7] This can be due to using too much solvent or the presence of impurities that inhibit crystal formation.
-
Solution:
-
Concentrate Further: If the mother liquor is not supersaturated enough, carefully evaporate more of the primary solvent (e.g., water) before adding the anti-solvent (e.g., ethanol).
-
Test the Mother Liquor: After filtration, take a small sample of the mother liquor and try to induce further crystallization by adding more anti-solvent or by cooling it to a lower temperature. If a significant amount of solid precipitates, you may need to adjust your crystallization solvent ratios or perform a second crystallization on the mother liquor.[8]
-
-
Problem Area: Purity Issues
Q: My final this compound product is contaminated with other sugars. How can I improve its purity?
A: Contamination with other sugars (like glucose, xylose, and galactose) is a common problem because plant-based starting materials are heterogeneous.[9]
-
Chromatographic Separation:
-
Cause: Simple crystallization is often not enough to separate structurally similar sugars.
-
Solution: Introduce a chromatography step before crystallization.
-
-
Yeast Fermentation:
-
Cause: Common sugars like glucose are often present in higher concentrations than this compound.
-
Solution: Baker's yeast (Saccharomyces cerevisiae) can be used to selectively ferment and remove common hexose sugars like glucose, while leaving this compound untouched.[3] This can be a highly effective purification step before final crystallization.
-
Problem Area: Crystallization Failures
Q: I am having trouble crystallizing my concentrated this compound solution. It either remains a syrup or "oils out." What should I do?
A: Crystallization is a critical step that is sensitive to purity, solvent composition, and temperature.
Caption: Decision tree for troubleshooting this compound crystallization.
-
Issue: The solution "oils out," forming liquid droplets instead of crystals.
-
Cause: The this compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point.
-
Solution:
-
-
Issue: No crystals form, even after adding an anti-solvent and cooling.
-
Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.
-
Solution:
-
Induce Nucleation:
-
Add Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Increase Supersaturation:
-
If nucleation fails, gently re-heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]
-
Consider lowering the final temperature of your cooling bath.
-
-
-
References
- A Technical Guide to the Natural Occurrence of this compound and D-Rhamnose. Benchchem.
- This compound Assay Kit. Megazyme.
-
Kuivanen, J., & Richard, P. (2016). Engineering a filamentous fungus for this compound extraction. AMB Express, 6(1), 24. Available at: [Link]
- This compound Assay Kit - Rapid Analysis Method. Megazyme.
- Process for preparing this compound. (1988). Google Patents.
- Process for preparing this compound. (1988). Google Patents.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
-
The Importance of this compound Sugar. (2019). Biomed J Sci & Tech Res. Available at: [Link]
- A Comparative Analysis of Rhamnose Monohydrate Purity from Various Suppliers. Benchchem.
- Method for the preparation of rhamnose monohydrate from rhamnolipids. (1996). Google Patents.
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- 2. Engineering a filamentous fungus for this compound extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0273076A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5550227A - Method for the preparation of rhamnose monohydrate from rhamnolipids - Google Patents [patents.google.com]
- 9. biomedres.us [biomedres.us]
addressing plasmid instability in L-rhamnose inducible systems
Technical Support Center: L-Rhamnose Inducible Systems
A Guide for Senior Application Scientists
Welcome to the technical support center for this compound inducible expression systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of this tightly regulated expression system. As your senior application scientist, I've structured this resource to move from high-level frequently asked questions to deep, causation-based troubleshooting guides, complete with detailed protocols. My goal is to not only solve immediate experimental issues but also to provide the foundational knowledge necessary for robust and reproducible results.
The this compound inducible system, centered around the E. colirhaBAD promoter, is renowned for its tight regulation and titratable expression, making it ideal for producing proteins, especially those that may be toxic to the host.[1][2] However, maintaining plasmid stability is a critical challenge that can undermine even the most well-designed experiments. Plasmid instability arises when the metabolic burden of maintaining a plasmid and expressing a foreign protein creates a selective advantage for cells that lose the plasmid.[3][4][5] These plasmid-free cells can replicate faster, eventually dominating the culture and leading to a significant drop in your protein of interest.
This guide will walk you through the common causes of this instability and provide actionable, field-proven solutions to ensure your cultures maintain their plasmids and deliver high, consistent yields.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding plasmid instability.
Q1: What is plasmid instability and why is it a problem in this compound systems?
A1: Plasmid instability is the progressive loss of a plasmid from a bacterial population over time. In this compound systems, this is often driven by the metabolic burden imposed on the host cell by the replication of the plasmid and the expression of the recombinant protein.[3][4] Even low, basal levels of "leaky" expression from the rhaBAD promoter can be toxic, creating a strong selective pressure for cells to discard the plasmid.[1] The result is a culture dominated by non-producing cells, leading to low or non-existent protein yields.
Q2: My protein yield is decreasing with each subculture. Is this plasmid instability?
A2: A gradual decrease in yield over subsequent cultures is a classic symptom of plasmid instability. Without consistent selective pressure, cells that have lost the plasmid will outcompete plasmid-bearing cells. To confirm this, you can perform a Plasmid Stability Assay (see Protocol 1).
Q3: How does "leaky" expression contribute to plasmid instability?
A3: Leaky expression refers to basal transcription of your gene of interest even in the absence of the inducer, this compound.[6][7] While the rhaBAD promoter is known for being very tight, it's not perfect.[1][8] If your protein is toxic, even a minuscule amount of leaky expression can slow cell growth or be lethal. This creates a powerful selective advantage for mutants or cells that have lost the plasmid, leading to instability.[1]
Q4: Can the concentration of this compound affect plasmid stability?
A4: Yes. While this compound itself is generally non-toxic, inducing expression at very high levels can dramatically increase the metabolic load on the cells.[1] This intensified burden can accelerate the rate at which plasmid-free cells take over the culture. It is often a delicate balance; you want enough induction to get your protein, but not so much that you kill the host or create excessive pressure for plasmid loss. Optimizing the inducer concentration is a key step.
Q5: I've added glucose to my media. How does that help?
A5: Adding glucose is a crucial strategy for repressing leaky expression. The rhaBAD promoter is subject to catabolite repression.[9][10] In the presence of a preferred carbon source like glucose, intracellular levels of cyclic AMP (cAMP) are low.[11][12] The cAMP-CRP complex is required for the full activation of the rhaBAD promoter, so its absence in high-glucose conditions adds another layer of repression, minimizing leaky expression and thereby enhancing plasmid stability during the growth phase before induction.[9][10][13]
Part 2: Deep Dive Troubleshooting Guides
This section explores specific experimental problems in a Q&A format, focusing on the underlying causes and providing targeted solutions.
Scenario 1: Poor Growth or Low Cell Density Post-Induction
Q: I've induced my culture with this compound, but the cell growth has stalled, or the culture has lysed. What's happening?
A: This is a strong indication that your expressed protein is toxic to the E. coli host. The induction of a toxic protein can overwhelm cellular processes, leading to growth arrest or cell death. This severe metabolic stress is a primary driver of plasmid instability, as any cell that can lose the plasmid will have a significant survival advantage.
Causality & Solutions:
-
Leaky Expression Pre-Induction: Even before you add rhamnose, basal expression may be high enough to "prime" the culture for failure.
-
Over-Induction: A high concentration of this compound can lead to a rapid and overwhelming accumulation of a toxic protein.
-
Solution: Titrate your this compound concentration. Start with a range from 0.001% to 0.2% (w/v) to find the "sweet spot" that provides adequate protein expression without killing the cells.
-
-
High Temperature: Higher temperatures (like 37°C) accelerate protein synthesis, which can exacerbate toxicity issues.
Scenario 2: Gradual Loss of Protein Expression Over Time
Q: My first expression culture worked great, but when I use a glycerol stock from that culture for a new experiment, the yield is much lower. Why?
A: This is the hallmark of plasmid instability. Your initial culture likely contained a subpopulation of plasmid-free cells. When you create a glycerol stock and then re-grow it without selection, these faster-growing, non-producing cells can quickly dominate the new culture.
Causality & Solutions:
-
Metabolic Burden & High Copy Number: High-copy number plasmids (like those with a ColE1 or pMB1 origin) demand significant cellular resources for replication, imposing a constant metabolic burden.[3] This creates a continuous selective pressure favoring plasmid loss.
| Plasmid Origin | Copy Number | Compatibility Group | Notes |
| pMB1/ColE1 | High (~500-700) | A | Common in many cloning vectors; can be unstable. |
| p15A | Medium (~10-20) | B | Good alternative for reducing metabolic burden. [6] |
| pSC101 | Low (~5) | C | Excellent choice for toxic proteins and high stability. [16] |
-
Ineffective Antibiotic Selection: The antibiotic in your media may be degrading over time, especially ampicillin in liquid culture at 37°C. This removes the selective pressure needed to maintain the plasmid.
-
Solution 1: Use a more stable antibiotic like carbenicillin if you require a beta-lactamase-based selection.
-
Solution 2: Ensure you are using fresh antibiotic stocks and the correct working concentration for your specific plasmid and host strain.
-
-
Lack of a Plasmid Maintenance System: Standard plasmids rely solely on antibiotic selection. For very unstable constructs, this may not be enough.
-
Solution: Employ a plasmid with a "plasmid addiction" or toxin-antitoxin (TA) system.[17][18][19] These systems encode a stable toxin and an unstable antitoxin on the plasmid. If a daughter cell fails to inherit the plasmid, the unstable antitoxin degrades, leaving the stable toxin to kill the cell.[18][19] This ensures that only plasmid-bearing cells survive.
-
Visualization of the this compound Induction Pathway
Understanding the regulatory pathway is key to troubleshooting. The diagram below illustrates how this compound activates the rhaBAD promoter and where glucose exerts its repressive effect.
Caption: this compound induction cascade and catabolite repression by glucose.
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for the essential experiments discussed in this guide.
Protocol 1: Plasmid Stability Assay
This protocol quantifies the percentage of cells in a culture that still retain the expression plasmid after a period of non-selective growth.
Workflow Diagram:
Caption: Workflow for conducting a quantitative plasmid stability assay.
Methodology:
-
Initial Culture: Inoculate a single colony into 5 mL of selective media (e.g., LB + appropriate antibiotic). Grow overnight at 37°C.
-
Non-Selective Growth: Dilute the overnight culture 1:1,000,000 into a larger volume (e.g., 50 mL) of non-selective media (LB without antibiotic). This high dilution ensures that the carryover of antibiotic is negligible.
-
Growth Period: Incubate the culture at 37°C for a defined period, typically allowing for 10-20 generations of growth (e.g., 8-12 hours).
-
Serial Dilution: After the growth period, create a series of 10-fold serial dilutions of the culture in a sterile buffer (like PBS or M9 salts).
-
Plating: Plate 100 µL from appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto two sets of plates:
-
Set A: Non-selective agar plates (e.g., LB agar).
-
Set B: Selective agar plates (e.g., LB agar + antibiotic).
-
-
Incubation: Incubate all plates overnight at 37°C.
-
Calculation:
-
Count the number of Colony Forming Units (CFUs) on both types of plates.
-
The non-selective plates give the total number of viable cells .
-
The selective plates give the number of plasmid-bearing cells .
-
% Plasmid Retention = (CFU on Selective Plate / CFU on Non-Selective Plate) x 100
-
A retention rate below 90% after this period indicates a significant stability problem that needs to be addressed.
References
-
Kelly, C., et al. (2018). A Rhamnose-Inducible System for Precise and Temporal Control of Gene Expression in Cyanobacteria. ACS Synthetic Biology. [Link]
-
Ko, Y., et al. (2023). Nucleotide-level characterization and improvement of l-arabinose- and this compound-inducible systems in E. coli using a high-throughput approach. Nucleic Acids Research. [Link]
-
iGEM Foundation. (2012). Part:BBa K914003. parts.igem.org. [Link]
-
Kelly, C., et al. (2016). Synthetic Chemical Inducers and Genetic Decoupling Enable Orthogonal Control of the rhaBAD Promoter. ACS Synthetic Biology. [Link]
-
Fricke, P., et al. (2022). The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans. Frontiers in Bioengineering and Biotechnology. [Link]
-
Permatasari, D., et al. (2020). Real-time monitoring of rhamnose induction effect on the expression of mpt64 gene fused with pelB signal peptide in Escherichia coli BL21 (DE3). Journal of Physics: Conference Series. [Link]
-
Fricke, P. M., et al. (2022). The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans. National Center for Biotechnology Information. [Link]
-
Cardona, S., et al. (2021). Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp. Applied and Environmental Microbiology. [Link]
-
Bitesize Bio. (2022). How to Master Protein Expression Using the pBAD Promoter. bitesizebio.com. [Link]
-
Kroll, J., et al. (2010). Plasmid addiction systems: perspectives and applications in biotechnology. Microbial Biotechnology. [Link]
-
ResearchGate. (2015). What are people's opinion on high vs low copy number for protein expression in E. coli?. researchgate.net. [Link]
-
ResearchGate. (n.d.). Optimal rhamnose concentration for protein expression in Lemo21(DE3) at 37°C. researchgate.net. [Link]
-
Hernández-García, E., et al. (2021). Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria. Bio-protocol. [Link]
-
Rocha, E. P., & Gonçalves, G. A. (2012). Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli. Biotechnology Advances. [Link]
-
ResearchGate. (2012). Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli. researchgate.net. [Link]
-
Schlegel, S., et al. (2018). Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress. Frontiers in Microbiology. [Link]
-
Cegłowski, P., et al. (2001). Mechanisms of plasmid stable maintenance with special focus on plasmid addiction systems. Acta Biochimica Polonica. [Link]
-
Camakaris, H., et al. (1998). Eukaryotic expression vectors that replicate to low copy number in bacteria: transient expression of the Menkes protein. Plasmid. [Link]
-
Novy, R., & Morris, B. (n.d.). Use of glucose to control basal expression in the pET System. emdmillipore.com. [Link]
-
ResearchGate. (2018). Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli. researchgate.net. [Link]
-
Addgene. (2015). Plasmids 101: E. coli Strains for Protein Expression. blog.addgene.org. [Link]
-
Cooper, T. F., & Heinemann, J. A. (2000). Postsegregational killing does not increase plasmid stability but acts to mediate the exclusion of competing plasmids. Proceedings of the National Academy of Sciences. [Link]
-
BioMed Central. (2018). “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli. Microbial Cell Factories. [Link]
-
Protein Expression and Purification Core Facility. (n.d.). Choice of expression plasmids. . [Link]
-
Addgene. (2018). Bacterial Toxin-antitoxin Systems as Molecular Biology Tools. blog.addgene.org. [Link]
-
GenScript. (2018). Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli. genscript.com. [Link]
-
ResearchGate. (2010). Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. researchgate.net. [Link]
-
Harvard Undergraduate Microbiology Society. (2023). Plasmid Addiction Systems: How Bacteria Keep Blueprints on Lock. Medium. [Link]
-
ResearchGate. (2019). Using promoter libraries to reduce metabolic burden due to plasmid-encoded proteins in recombinant Escherichia coli. researchgate.net. [Link]
-
Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. rockland.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 10. The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. neb.com [neb.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Eukaryotic expression vectors that replicate to low copy number in bacteria: transient expression of the Menkes protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasmid addiction systems: perspectives and applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. medium.com [medium.com]
Technical Support Center: Enhancing the Catalytic Efficiency of L-Rhamnose Dehydrogenase
Welcome to the technical support center for L-rhamnose dehydrogenase (RhaDH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments aimed at enhancing the catalytic efficiency of this important enzyme.
Introduction to this compound Dehydrogenase
This compound dehydrogenase (EC 1.1.1.173) is a key enzyme in the non-phosphorylative metabolic pathway of this compound, a deoxyhexose sugar found in plant cell walls.[1] It catalyzes the NAD(P)+-dependent oxidation of this compound to L-rhamnono-1,4-lactone.[2][3] The efficiency of this enzyme is of significant interest for various biotechnological applications, including biofuel production and the synthesis of valuable chemical precursors.[1] This guide will address common challenges and provide strategies to improve its catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate specificity of this compound dehydrogenase and how can it be altered?
A1: this compound dehydrogenase from organisms like Aspergillus niger exhibits high specificity for this compound.[4][5][6][7] It shows negligible activity on other aldoses such as L-fucose or D-glucose.[1] The substrate specificity is determined by the precise arrangement of amino acid residues in the active site that recognize and bind to the this compound molecule.[2][3] Specifically, residues that interact with the C5-OH and C6-methyl groups of this compound are crucial for this specificity.[2]
Altering substrate specificity can be achieved through protein engineering techniques such as site-directed mutagenesis or directed evolution.[8][9] By targeting residues in the active site, it is possible to broaden or change the substrate range. For instance, mutating residues involved in hydrophobic contact with the C6-methyl group could potentially allow the enzyme to accommodate other sugars.
Q2: What are the key kinetic parameters of this compound dehydrogenase and what do they signify?
A2: The key kinetic parameters for this compound dehydrogenase, like any enzyme, are the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km).
-
Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[10] A lower Km value indicates a higher affinity of the enzyme for its substrate. For example, the this compound dehydrogenase from A. niger has a reported Km of 2.4 mM for this compound.[1]
-
kcat (Catalytic Constant or Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.[11] A higher kcat signifies a faster catalytic rate. The A. niger enzyme has a kcat of 2149 min⁻¹.[1]
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the effectiveness of different enzymes or the same enzyme with different substrates.
Q3: What factors can influence the activity and stability of this compound dehydrogenase?
A3: Several factors can impact the performance of this compound dehydrogenase:
-
pH: Like most enzymes, RhaDH has an optimal pH range for activity. For dehydrogenases, this is often in the neutral to slightly alkaline range.[12] Deviations from the optimal pH can lead to a decrease in activity due to changes in the ionization state of active site residues.
-
Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity.[13]
-
Cofactor Availability: this compound dehydrogenase is dependent on a nicotinamide cofactor, either NAD⁺ or NADP⁺, depending on the source organism.[1][2][14] The concentration and availability of the correct cofactor are critical for enzyme activity.
-
Inhibitors: Certain molecules can inhibit enzyme activity. These can be competitive inhibitors that bind to the active site or non-competitive inhibitors that bind elsewhere on the enzyme.[15] Product inhibition by NADH or L-rhamnono-1,4-lactone can also occur.
Troubleshooting Guide
This section addresses common problems encountered during experiments to enhance the catalytic efficiency of this compound dehydrogenase.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity after purification | 1. Incorrect protein folding. 2. Absence or degradation of the cofactor. 3. Inactive enzyme due to improper storage. 4. Issues with the assay conditions (pH, temperature). | 1. Optimize expression conditions (e.g., lower temperature, different expression host). 2. Ensure the presence of the appropriate cofactor (NAD⁺ or NADP⁺) in the assay buffer. 3. Store the purified enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. 4. Verify and optimize the pH and temperature of the assay buffer.[16] |
| High Km value (low substrate affinity) | 1. Mutations in the active site affecting substrate binding. 2. Sub-optimal assay conditions. 3. Presence of a competitive inhibitor in the sample. | 1. Analyze the crystal structure to identify key binding residues and design mutations to enhance affinity.[2] 2. Systematically vary pH and ionic strength of the assay buffer. 3. Purify the enzyme further to remove any potential inhibitors. |
| Low kcat value (slow turnover rate) | 1. Inefficient catalytic mechanism. 2. Rate-limiting product release. 3. Sub-optimal orientation of the substrate in the active site. | 1. Introduce mutations in the catalytic tetrad (e.g., Asn-Ser-Tyr-Lys) to improve hydride transfer.[1] 2. Engineer the product exit channel to facilitate faster release. 3. Use site-directed mutagenesis to optimize the positioning of the substrate for catalysis. |
| Inconsistent results in kinetic assays | 1. Pipetting errors. 2. Instability of the enzyme or substrate. 3. Incorrect determination of the initial reaction rate. 4. Spectrophotometer malfunction. | 1. Use calibrated pipettes and ensure proper mixing. 2. Prepare fresh enzyme and substrate solutions for each experiment. 3. Ensure that the initial rate is measured in the linear phase of the reaction progress curve.[17] Consider using progress-curve analysis for fast reactions.[18][19] 4. Calibrate the spectrophotometer and use appropriate blanks. |
| Failed site-directed mutagenesis experiment (no colonies or no mutation) | 1. Poor primer design. 2. Low fidelity of the DNA polymerase. 3. Incomplete digestion of the parental plasmid with DpnI. 4. Low transformation efficiency. | 1. Design primers with a Tm of at least 78°C and center the mutation.[20] 2. Use a high-fidelity polymerase to avoid unwanted mutations.[20] 3. Ensure complete DpnI digestion to remove the template plasmid.[20] 4. Use high-efficiency competent cells for transformation.[21] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound Dehydrogenase
This protocol is based on the QuikChange method and is suitable for introducing point mutations to enhance catalytic efficiency.[20]
1. Primer Design:
- Design two complementary primers, each containing the desired mutation.
- The mutation should be in the center of the primers.
- The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
- Ensure the primers have a GC content of at least 40% and terminate in one or more C or G bases.
2. PCR Amplification:
- Set up the PCR reaction as follows:
- 5 µL of 10x reaction buffer
- 1 µL of dNTP mix (10 mM)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of plasmid DNA template (10-50 ng)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to a final volume of 50 µL.
- Perform PCR using the following cycling conditions:
- Initial denaturation: 95°C for 2 minutes.
- 18-30 cycles of:
- Denaturation: 95°C for 30 seconds.
- Annealing: 55-60°C for 30 seconds.
- Extension: 68°C for 1 minute/kb of plasmid length.
- Final extension: 68°C for 5 minutes.[22]
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the PCR product.
- Incubate at 37°C for 1 hour to digest the parental, methylated DNA.[20]
4. Transformation:
- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
- Plate on LB agar plates containing the appropriate antibiotic.
- Incubate overnight at 37°C.
5. Verification:
- Pick individual colonies and grow overnight cultures.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Enzyme Kinetic Assay for this compound Dehydrogenase
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound dehydrogenase.[11]
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- Substrate Stock Solution: 1 M this compound in assay buffer.
- Cofactor Stock Solution: 20 mM NAD⁺ in assay buffer.
- Enzyme Solution: Purified this compound dehydrogenase diluted to an appropriate concentration in assay buffer.
2. Assay Procedure:
- Set up a 1 mL reaction in a quartz cuvette.
- Add the following to the cuvette:
- Assay buffer to a final volume of 1 mL.
- 1 mM NAD⁺ (from stock solution).
- Varying concentrations of this compound (e.g., 0.1 mM to 10 mM).
- Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.
- Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10 µL).
- Immediately mix by inverting the cuvette and start monitoring the increase in absorbance at 340 nm (due to the formation of NADH) for 3-5 minutes using a spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
- Plot the initial velocities against the corresponding substrate concentrations.
- Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.[10][23]
- Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Visualizations
Catalytic Cycle of this compound Dehydrogenase
Caption: Workflow for site-directed mutagenesis.
References
- This compound 1-dehydrogenase - Grokipedia. (n.d.).
- Watanabe, S., et al. (2021). Crystal structure of this compound 1-dehydrogenase involved in the nonphosphorylative pathway of this compound metabolism in bacteria. FEBS Letters, 595(5), 637-646.
- G-S, F., et al. (2012). Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site. Journal of Biological Chemistry, 287(38), 31741-31749.
- Site Directed Mutagenesis Protocol. (n.d.). iGEM.
- Watanabe, S., et al. (2021). Crystal structure of L‐rhamnose 1‐dehydrogenase involved in the non‐phosphorylative pathway of L‐rhamnose metabolism in bacteria.
- Yoshida, H., et al. (2024). This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. Applied Microbiology and Biotechnology, 108(1), 1-13.
- Terebieniec, A., et al. (2025). This compound Dehydrogenase LraA of Aspergillus niger Shows High Substrate Specificity Matching Its Expression Profile. Journal of Fungi, 11(301).
- Taylor, C. (2025). Three Approaches to Site-directed Mutagenesis. Bitesize Bio.
- Shen, L., et al. (2025). Enhancing the Catalytic Efficiency of this compound Isomerase for d-Allose Synthesis through Simultaneous Engineering of Noncatalytic and Catalytic Pockets. Journal of Agricultural and Food Chemistry.
- Site Directed Mutagenesis Protocol. (n.d.). Assay Genie.
- Site-Directed Mutagenesis. (n.d.). Şen Lab.
- Site Directed Mutagenesis Protocol. (2025).
- Li, Y., et al. (2024). Targeted Directed Evolution of an α-L-Rhamnosidase on Hesperidin Through Six-Codon Combinatorial Mutagenesis. International Journal of Molecular Sciences, 25(23), 13038.
- Top 4 Strategies To Improve The Stability Of Enzyme. (n.d.). Infinita Biotech.
- MacCabe, A. P., et al. (2022). The Loss-of-Function Mutation aldA67 Leads to Enhanced α-L-Rhamnosidase Production by Aspergillus nidulans. Journal of Fungi, 8(11), 1192.
- Enzyme kinetics. (2024). In Wikipedia.
- Telen, I., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. Biotechnology for Biofuels, 10(1), 1-15.
- Tipton, K. F. (2022). Parameter Reliability and Understanding Enzyme Function. Biomolecules, 12(1), 108.
- Haas, A. L. (n.d.). Enzyme Assays and Kinetics. Department of Biochemistry and Molecular Biology.
- Enzyme Kinetics. (n.d.). Creative Enzymes.
- What Are Enzyme Kinetic Assays? (2024). Tip Biosystems.
- Terebieniec, A., et al. (2025). (PDF) this compound Dehydrogenase LraA of Aspergillus niger Shows High Substrate Specificity Matching Its Expression Profile.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Specificity of an L-Rhamnose Biosensor
For researchers and drug development professionals, the precise detection of specific monosaccharides like L-rhamnose is critical. This compound is a deoxy sugar integral to the cell walls of many pathogenic bacteria and is a component of plant polysaccharides like pectin.[1][2][3] Its absence in humans makes the this compound metabolic pathway an attractive target for novel therapeutic interventions.[2][3] Whole-cell biosensors, engineered to produce a measurable output in the presence of a target analyte, offer a powerful platform for high-throughput screening and metabolic monitoring. However, the value of any biosensor is fundamentally tied to its specificity. A reliable biosensor must respond robustly to its target while remaining silent in the presence of other, often structurally similar, molecules.
This guide provides an in-depth, technically-grounded framework for validating the specificity of an this compound biosensor. We will move beyond a simple checklist of steps to explain the causal logic behind experimental design, ensuring that the validation process itself is a self-validating system of inquiry.
The Mechanism: How an this compound Biosensor Works
Most this compound biosensors are built upon the native this compound-inducible expression system found in Escherichia coli.[4][5] This system is renowned for its tight regulation, exhibiting minimal basal expression in the absence of this compound and a strong, dose-dependent response upon induction.[6][7][8]
The core of the system is the rhamnose operon, controlled by the tandem regulatory genes, rhaS and rhaR, and the promoter, PrhaB (or PrhaBAD).[9][10][11] The mechanism proceeds as follows:
-
Uptake: this compound is transported into the cell via the RhaT transport system.[5]
-
Activation Cascade: Inside the cell, this compound interacts with the transcriptional activator proteins RhaR and RhaS.[10][12] In the presence of this compound, RhaR activates the transcription of both rhaR and rhaS, leading to an accumulation of the RhaS protein.[5]
-
Promoter Induction: The RhaS protein, complexed with this compound, then binds to the PrhaB promoter, strongly activating the transcription of downstream genes.[5][13]
-
Signal Generation: In a biosensor context, the native metabolic genes are replaced with a reporter gene, such as Green Fluorescent Protein (GFP) or a luciferase operon (luxCDABE), translating the presence of this compound into a measurable fluorescent or luminescent signal.[14]
The Core Task: Designing the Specificity Assay
The central question in validation is: does the biosensor only respond to this compound? To answer this, we must challenge the biosensor with a carefully selected panel of alternative sugars. The choice of these interferents is not random; it is a systematic exploration of molecular structures that could potentially cause cross-reactivity.
Rationale for Selecting Interfering Sugars:
-
Structural Analogs: Sugars with high structural similarity are the most likely to cause false-positive signals. For this compound (a 6-deoxy-L-mannose), key analogs include:
-
L-Fucose: Another 6-deoxyhexose, differing only in the stereochemistry at the C4 position.
-
L-Mannose: The parent hexose of this compound, without the 6-deoxy modification.
-
D-Glucose: The most common cellular sugar, serving as a crucial negative control and a test for catabolite repression.[6]
-
-
Common Monosaccharides: Other sugars commonly found in biological media or as components of complex carbohydrates should be tested to ensure the biosensor's robustness in complex environments.
-
D-Galactose, D-Fructose, D-Xylose, L-Arabinose: These represent other common hexoses and pentoses.
-
The experimental workflow is designed to be straightforward, robust, and easily reproducible, ensuring that results are trustworthy and comparable across different laboratories.
Comparative Performance Data
Following the protocol outlined below, a typical high-specificity this compound biosensor should yield data similar to that presented in the table below. The key indicator of specificity is the fold-change in signal induced by this compound compared to the negligible response from other sugars. A highly specific biosensor will show a response ratio of 80-fold or higher for this compound compared to other carbohydrates.[14]
| Inducer (1 mM) | Average Normalized Signal (RFU/OD600) | Standard Deviation | Fold Induction vs. No Sugar Control |
| No Sugar (Control) | 150 | ± 25 | 1.0 |
| This compound | 22,500 | ± 1,800 | 150.0 |
| D-Glucose | 145 | ± 30 | ~1.0 |
| L-Fucose | 210 | ± 45 | 1.4 |
| L-Mannose | 195 | ± 35 | 1.3 |
| D-Galactose | 160 | ± 28 | ~1.1 |
| D-Fructose | 155 | ± 32 | ~1.0 |
| L-Arabinose | 175 | ± 40 | 1.2 |
| D-Xylose | 165 | ± 38 | 1.1 |
Note: Data are representative examples for illustrative purposes.
The results clearly demonstrate the biosensor's exquisite specificity for this compound. The response to other sugars, including the structurally similar L-fucose and L-mannose, is statistically indistinguishable from the no-sugar background control. This provides high confidence that the biosensor can be reliably used in complex environments where other sugars are present.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for assessing the specificity of a whole-cell this compound biosensor that uses a fluorescent reporter.
Materials:
-
Biosensor strain (e.g., E. coli DH10B) harboring the this compound biosensor plasmid.
-
Luria-Bertani (LB) medium, supplemented with the appropriate antibiotic for plasmid maintenance.
-
Sterile 14 mL culture tubes and 1 L baffled flask.
-
Sterile black, clear-bottom 96-well microplates.
-
100 mM stock solutions of all test sugars, filter-sterilized.
-
Microplate reader capable of measuring absorbance at 600 nm (OD600) and fluorescence (e.g., Ex: 485 nm, Em: 520 nm for GFP).
-
Incubator shaker set to 37°C and 220 rpm.
Methodology:
-
Day 1: Starter Culture
-
Inoculate 3 mL of LB medium (with antibiotic) with a single colony of the biosensor strain from a fresh agar plate.
-
Incubate overnight (16-18 hours) at 37°C with shaking at 220 rpm.
-
-
Day 2: Induction Experiment
-
Subculturing: Inoculate 25 mL of fresh LB medium (with antibiotic) in a 250 mL baffled flask with the overnight culture to a starting OD600 of 0.05.
-
Growth: Incubate at 37°C with shaking (220 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6). This is crucial as cells are most metabolically active and responsive during this phase.
-
Plate Preparation: While the culture is growing, prepare the sugar dilutions. In a 96-well plate, create a map for your experiment, ensuring at least three replicate wells for each condition (No Sugar, this compound, D-Glucose, etc.).
-
Aliquoting: Once the culture reaches the target OD600, gently mix and aliquot 198 µL of the cell culture into the designated wells of the 96-well plate.
-
Induction: Add 2 µL of the 100 mM sugar stock solutions to the corresponding wells to achieve a final concentration of 1 mM. For the "No Sugar" control, add 2 µL of sterile water.
-
Incubation: Cover the plate with a breathable seal or lid. Incubate at 37°C with shaking (200-220 rpm) for 4-6 hours. This incubation period allows for transcription and translation of the reporter protein.
-
Measurement:
-
Measure the OD600 of each well to determine cell density.
-
Measure the fluorescence of each well using the appropriate excitation and emission wavelengths for your reporter.
-
-
-
Data Analysis
-
Background Subtraction: Subtract the average OD600 and fluorescence values of media-only wells (blanks) from all experimental wells.
-
Normalization: For each well, calculate the normalized fluorescence by dividing the background-subtracted fluorescence value by the background-subtracted OD600 value (Signal / OD600). This normalization accounts for any variations in cell growth between wells.
-
Calculate Fold Induction: For each sugar, divide the average normalized fluorescence by the average normalized fluorescence of the "No Sugar" control wells. This value represents the strength of the induction.
-
Statistical Analysis: Perform a one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) to determine if the response to this compound is statistically significant compared to all other conditions.
-
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Rodionov, D. A., et al. (2012). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in Microbiology. [Link]
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A Scientist's Guide to Comparative Transcriptomics: Unveiling Bacterial Responses to L-Rhamnose vs. Glucose
For researchers in microbiology, metabolic engineering, and drug development, understanding how bacteria adapt their gene expression in response to different carbon sources is fundamental. This guide provides an in-depth comparison of bacterial transcriptomes when grown on L-rhamnose versus the preferred sugar, D-glucose. We will delve into the underlying regulatory networks, provide a detailed experimental and bioinformatic workflow, and present expected data to illustrate the profound impact of carbon source on bacterial physiology.
The Tale of Two Sugars: Why Compare this compound and Glucose?
Glucose is the archetypal carbon source for many bacteria, triggering a global regulatory phenomenon known as carbon catabolite repression (CCR).[1][2] This mechanism ensures the preferential utilization of glucose over other, less readily metabolized sugars. This compound, a deoxyhexose sugar found in plant cell walls, represents one such alternative carbon source.[3] Its metabolism requires the induction of a specific set of genes, the rha operons, which are tightly controlled.
By comparing the transcriptomes of bacteria grown on these two sugars, we can:
-
Elucidate the mechanisms of catabolite repression: Observe the genome-wide transcriptional shutdown of alternative metabolic pathways in the presence of glucose.
-
Identify novel genes involved in this compound metabolism and transport: Uncover previously uncharacterized genes that are specifically induced by this compound.
-
Understand the global physiological shift: Characterize the broader changes in cellular processes, such as motility, biofilm formation, and stress response, that accompany the switch in carbon source.[4][5]
Designing a Robust Comparative Transcriptomics Experiment
A successful comparative transcriptomics study hinges on a well-controlled experimental design. Here, we outline the key steps, emphasizing the rationale behind each choice.
Experimental Workflow
Caption: A standard bioinformatic workflow for RNA-seq data analysis.
Step-by-Step Bioinformatic Protocol
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Employ tools like Trimmomatic or Cutadapt to remove low-quality bases and sequencing adapters.
-
-
Read Mapping:
-
Align the trimmed reads to the reference genome of the chosen bacterial strain using a splice-unaware aligner such as BWA-MEM or Bowtie2. [6]
-
-
Read Counting:
-
Quantify the number of reads that map to each annotated gene using tools like featureCounts or htseq-count. [6]This will generate a count matrix, with genes as rows and samples as columns.
-
-
Differential Gene Expression Analysis:
-
Utilize statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound and glucose conditions. [7][8]These tools normalize the raw counts and perform statistical tests to account for biological variability. The output is typically a list of genes with their corresponding log2 fold changes and adjusted p-values (FDR).
-
-
Pathway Enrichment Analysis:
-
To understand the biological functions of the differentially expressed genes, perform pathway enrichment analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). [9][10]This analysis identifies metabolic and signaling pathways that are over-represented in the set of differentially expressed genes. [11][12]
-
Expected Outcomes: A Glimpse into the Transcriptional Landscape
The comparative transcriptomic analysis is expected to reveal significant differences in gene expression between bacteria grown on this compound and those grown on glucose.
Differentially Expressed Genes
The following table provides an example of the expected output from a differential gene expression analysis.
| Gene | Function | Log2 Fold Change (Rhamnose vs. Glucose) | Adjusted p-value (FDR) |
| rhaB | Rhamnulokinase | 10.5 | < 0.001 |
| rhaA | Rhamnose isomerase | 10.2 | < 0.001 |
| rhaD | Rhamnulose-1-phosphate aldolase | 9.8 | < 0.001 |
| rhaT | Rhamnose transporter | 8.5 | < 0.001 |
| rhaS | Transcriptional activator | 6.1 | < 0.001 |
| ptsG | Glucose-specific PTS permease | -5.2 | < 0.001 |
| cyaA | Adenylate cyclase | -3.0 | < 0.01 |
| crp | Catabolite activator protein | -2.5 | < 0.01 |
| fliC | Flagellin | -4.1 | < 0.001 |
Key Observations:
-
Upregulation of the rha operon: As expected, the genes involved in this compound transport (rhaT) and metabolism (rhaA, rhaB, rhaD) are massively upregulated in the presence of this compound. [3][4]The transcriptional activator rhaS is also induced, consistent with its role in positively regulating the rha operons. [4][13][14]* Downregulation of glucose metabolism genes: The gene encoding the glucose-specific transporter, ptsG, is significantly downregulated in the absence of glucose. [6]* Evidence of catabolite repression: The downregulation of cyaA (adenylate cyclase) and crp (catabolite activator protein) in the glucose condition reflects the mechanism of catabolite repression, where low levels of cAMP-CRP complex prevent the activation of alternative sugar metabolism operons. [4][15]* Pleiotropic effects: The downregulation of genes related to motility, such as fliC, suggests that the choice of carbon source can have far-reaching effects on other cellular processes.
Key Regulatory Pathways
The interplay between this compound induction and glucose repression is governed by a well-defined regulatory network.
Caption: Simplified model of the transcriptional regulation of the rha operon in response to glucose and this compound.
Conclusion
Comparative transcriptomics provides a powerful lens through which to view bacterial adaptation to different nutritional environments. The comparison of gene expression profiles in bacteria grown on this compound versus glucose not only confirms known regulatory circuits, such as the induction of the rha operon and catabolite repression, but also has the potential to reveal novel aspects of bacterial metabolism and physiology. The detailed experimental and bioinformatic workflows provided in this guide offer a robust framework for researchers to conduct their own investigations into the intricate world of bacterial gene regulation.
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Douillard, F. P., et al. (2013). Comparison of the metabolic capacity of L. rhamnosus GG, L. rhamnosus GR-1, and L. rhamnosus LC705. ResearchGate. [Link]
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A Researcher's Guide to Confirming rml Gene Function in L-Rhamnose Biosynthesis via Knockout Studies
For researchers in microbiology, infectious disease, and drug development, understanding the biosynthesis of bacterial cell surface components is paramount. L-rhamnose, a deoxy sugar integral to the lipopolysaccharide (LPS) of many Gram-negative bacteria and cell wall polysaccharides of Gram-positive bacteria, plays a critical role in structural integrity, virulence, and antibiotic resistance. The biosynthesis of the activated precursor, dTDP-L-rhamnose, is predominantly governed by the products of the rml gene cluster (rmlA, rmlB, rmlC, and rmlD). This guide provides an in-depth comparison of experimental strategies to definitively confirm the role of these genes through targeted knockout studies, offering field-proven insights and detailed methodologies for the discerning scientist.
The Critical Role of the rml Gene Cluster in Bacterial Pathogenesis
The dTDP-L-rhamnose biosynthesis pathway is a four-step enzymatic cascade, with each step catalyzed by a specific Rml enzyme. Disruption of this pathway can lead to a truncated LPS core, loss of the O-antigen, and consequently, increased susceptibility to host immune responses and certain antibiotics.[1][2] This makes the Rml enzymes attractive targets for novel antibacterial therapies.
The functions of the four key enzymes are as follows:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Initiates the pathway by converting glucose-1-phosphate and dTTP to dTDP-D-glucose.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Isomerizes the product of RmlB to dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final enzyme in the pathway, which reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.
Genetic knockout of any of the rml genes is hypothesized to abrogate this compound production, leading to predictable and measurable phenotypic changes. The following sections will compare and contrast the primary methodologies for generating and validating these knockout mutants.
Visualizing the this compound Biosynthesis Pathway
Caption: A streamlined workflow for rml gene knockout and analysis.
Detailed Experimental Protocols
Protocol 1: Generation of an rml Gene Knockout Mutant using Lambda Red Recombineering
This protocol is adapted for Escherichia coli but can be modified for other Gram-negative bacteria with appropriate adjustments.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon expressing the Lambda Red recombinase system). [3]* pKD3 or pKD4 plasmid (template for chloramphenicol or kanamycin resistance cassette, respectively).
-
Primers with 5' homology arms (40-50 bp) flanking the target rml gene and 3' priming sites for the resistance cassette.
-
L-arabinose for induction of the recombinase.
-
Appropriate antibiotics for selection.
Procedure:
-
Prepare Electrocompetent Cells:
-
Inoculate a single colony of the E. coli strain harboring pKD46 into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and 10 mM L-arabinose.
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100 µL of ice-cold 10% glycerol.
-
-
Generate the Targeting Cassette:
-
Amplify the resistance cassette from pKD3 or pKD4 using the designed primers with homology arms.
-
Purify the PCR product and treat with DpnI to digest the template plasmid.
-
-
Electroporation and Selection:
-
Add 100-200 ng of the purified PCR product to the electrocompetent cells.
-
Electroporate using standard settings (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and recover at 37°C for 1 hour.
-
Plate on LB agar with the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C overnight.
-
-
Verification of Knockout:
-
Screen colonies by PCR using primers flanking the target rml gene. A successful knockout will result in a larger PCR product corresponding to the size of the resistance cassette insertion.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
Protocol 2: Phenotypic Analysis of rml Knockout Mutants
A. LPS Analysis by SDS-PAGE and Silver Staining
This method allows for the visualization of changes in the LPS profile, specifically the loss of the O-antigen. [4] Materials:
-
Proteinase K
-
SDS-PAGE gels (15% acrylamide is recommended for good resolution of LPS). [5]* Silver staining reagents.
Procedure:
-
LPS Extraction (Crude Method):
-
Grow wild-type and mutant strains to the same optical density.
-
Harvest a defined number of cells by centrifugation.
-
Resuspend the pellet in lysis buffer and treat with proteinase K to digest proteins.
-
Boil the samples to inactivate the proteinase K and denature the LPS.
-
-
SDS-PAGE:
-
Load equal amounts of the prepared LPS samples onto a 15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Silver Staining:
-
Fix the gel in an ethanol/acetic acid solution.
-
Oxidize the gel with periodic acid.
-
Stain with a silver nitrate solution.
-
Develop the gel with a sodium carbonate/formaldehyde solution until bands appear. [6][7] 5. Stop the reaction with acetic acid.
-
Image the gel. The wild-type strain should show a characteristic ladder-like pattern representing the O-antigen, which will be absent in the rml knockout mutant.
-
B. Quantitative Analysis of this compound
This provides a direct measure of the biochemical consequence of the gene knockout.
Procedure:
-
Hydrolyze the purified LPS or whole-cell lysates with acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.
-
Analyze the monosaccharide composition using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the amount of rhamnose in the mutant compared to the wild-type strain.
C. In Vivo Virulence Assay (Mouse Model)
This assay assesses the impact of the rml gene knockout on the bacterium's ability to cause disease. [8][9] Procedure:
-
Grow wild-type and mutant strains to mid-log phase and prepare serial dilutions in a suitable buffer (e.g., PBS).
-
Infect groups of mice (e.g., BALB/c) via a relevant route of infection (e.g., intraperitoneal or intravenous injection) with different doses of the wild-type and mutant bacteria.
-
Monitor the mice for a defined period (e.g., 14 days) and record morbidity and mortality.
-
Calculate the 50% lethal dose (LD50) for both the wild-type and mutant strains. A significant increase in the LD50 for the mutant strain indicates attenuated virulence. [10][11]
Expected Outcomes and Data Interpretation
The successful knockout of an rml gene should result in a clear and quantifiable phenotype.
Table 1: Comparison of Expected Phenotypes in Wild-Type vs. rml Knockout Mutants
| Phenotypic Assay | Wild-Type | rml Knockout Mutant | Rationale for Difference |
| LPS Profile (SDS-PAGE) | Ladder-like pattern of O-antigen repeats. [4] | Loss of the O-antigen ladder, only the core-lipid A band is visible. | Inability to synthesize this compound, a key component of the O-antigen in many bacteria. |
| This compound Content | Detectable levels of this compound. | Undetectable or significantly reduced levels of this compound. | The knockout disrupts the biosynthetic pathway for this compound. |
| Virulence (LD50 in mice) | Lower LD50 value (higher virulence). | Significantly higher LD50 value (attenuated virulence). [1] | The O-antigen is a major virulence factor that protects the bacterium from the host immune system. Its absence in the mutant leads to increased clearance by the host. |
Logical Framework for Confirming Gene Function
Conclusion
The targeted knockout of the rml genes provides an unequivocal method for confirming their essential role in this compound biosynthesis. By employing robust genetic techniques such as homologous recombination or CRISPR-Cas9, and conducting thorough phenotypic analyses, researchers can definitively link genotype to phenotype. This guide provides a comprehensive framework and detailed protocols to empower scientists in their investigation of this critical bacterial pathway, ultimately contributing to the development of novel strategies to combat bacterial infections.
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van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., Chapman, R. N., van Aalten, D. M., & McIver, K. S. (2015). The role of the rmlD gene in the biosynthesis of the group A carbohydrate and virulence of Streptococcus pyogenes. Molecular Microbiology, 98(5), 930-944. [Link]
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A Comparative Guide to the Antimicrobial Activity of L-Rhamnose Analogs
This guide provides a comprehensive evaluation of the antimicrobial properties of L-rhamnose analogs, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed experimental protocols for their assessment. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from multiple studies to support the exploration of these compounds as potential antimicrobial agents.
Introduction: The Promise of this compound Analogs in Antimicrobial Research
This compound, a naturally occurring deoxy sugar, is a crucial component of the cell wall in many pathogenic bacteria.[1][2] Its absence in humans makes the metabolic pathways responsible for its synthesis and incorporation into cellular structures an attractive target for novel antimicrobial therapies.[2] The exploration of this compound analogs has opened up new avenues for the development of compounds that can interfere with essential bacterial processes, offering a potential solution to the growing challenge of antibiotic resistance.
This guide will delve into the antimicrobial performance of various synthetically derived this compound analogs, with a particular focus on acylated derivatives, and compare their activity against a range of pathogenic bacteria and fungi. We will also explore the mechanistic underpinnings of their action, including their role as inhibitors of quorum sensing and biofilm formation.
Comparative Antimicrobial Efficacy of this compound Analogs
The antimicrobial activity of this compound analogs has been investigated in several studies, with a focus on how different chemical modifications to the rhamnose scaffold influence their potency. The data presented below, collated from multiple sources, provides a comparative overview of the performance of various analogs. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental methodologies.
Data Summary: Antimicrobial Activity of this compound Analogs
The following table summarizes the antimicrobial activity of selected this compound analogs, presenting both qualitative (zone of inhibition) and quantitative (Minimum Inhibitory Concentration - MIC) data where available.
| Compound/Analog | Target Microorganism | Antimicrobial Activity (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC in µg/mL) | Reference |
| Methyl 2,3-di-O-acetyl-4-O-pivaloyl-α-L-rhamnopyranoside | Bacillus cereus | 15 | - | [3] |
| Shigella dysenteriae | 14 | - | [3] | |
| Methyl 2,3-di-O-methanesulfonyl-4-O-pivaloyl-α-L-rhamnopyranoside | Bacillus cereus | 16 | - | [3] |
| Shigella dysenteriae | 18 | - | [3] | |
| Benzyl 2,3-di-O-benzoyl-4-O-lauroyl-α-L-rhamnopyranoside | Staphylococcus aureus | 15.5 | - | [4] |
| Bacillus subtilis | 14.2 | - | [4] | |
| Escherichia coli | 13.8 | - | [4] | |
| Pseudomonas aeruginosa | 12.5 | - | [4] | |
| Methyl 4-O-acetyl-2,3-di-O-butanoyl-α-L-rhamnopyranoside | Alternaria alternata | 24 | - | [5] |
| Curvularia lunata | 22 | - | [5] | |
| Methyl 4-O-acetyl-2,3-di-O-hexanoyl-α-L-rhamnopyranoside | Alternaria alternata | 26 | - | [5] |
| Curvularia lunata | 25 | - | [5] | |
| Mono-rhamnolipid (Rha-C10-C10) | Bacillus wiedmannii | >25 | <5 | [6] |
| Alternaria alternata | >25 | <5 | [6] | |
| Di-rhamnolipid (Rha-Rha-C10-C10) | Bacillus wiedmannii | 15-20 | 10-20 | [6] |
| Alternaria alternata | 15-20 | 15-20 | [6] |
Note: The data presented is a compilation from different studies and direct comparisons may be limited by methodological differences.
Mechanism of Action: Beyond Cell Wall Disruption
While the initial interest in this compound analogs stemmed from their potential to interfere with bacterial cell wall synthesis, research has revealed more nuanced mechanisms of action, particularly in the context of bacterial communication and community behavior.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies on a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and the formation of biofilms.[1][7][8] The rhl QS system in P. aeruginosa utilizes N-butanoyl-L-homoserine lactone (C4-HSL) as a signaling molecule, and its regulatory components, RhlR and RhlI, are crucial for its function.[7][8]
This compound analogs, particularly rhamnolipids, have been shown to interfere with the rhl QS system.[9] This interference can lead to a significant reduction in the production of key virulence factors, such as pyocyanin and elastase, thereby attenuating the pathogenicity of P. aeruginosa.[1]
Caption: Inhibition of the rhl quorum sensing system in P. aeruginosa by this compound analogs.
Disruption of Biofilm Formation
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[9] Biofilms provide a protective environment for bacteria, rendering them more resistant to antibiotics and host immune responses.[9] The formation of biofilms is a critical step in the pathogenesis of many chronic infections.
This compound is a key component of the EPS matrix in several bacterial species.[2] this compound analogs can disrupt biofilm formation by interfering with the synthesis or incorporation of rhamnose-containing polysaccharides into the biofilm matrix.[9] Furthermore, by inhibiting quorum sensing, these analogs can downregulate the genes responsible for biofilm development.[10] Studies have shown that certain this compound analogs can significantly reduce biofilm formation and even disperse pre-formed biofilms.[9][11]
Experimental Protocols for Antimicrobial Activity Assessment
To ensure the reproducibility and comparability of results, standardized methods for evaluating antimicrobial activity are essential. This section provides detailed, step-by-step protocols for two widely used assays.
Kirby-Bauer Disc Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a microorganism to a particular antimicrobial agent.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth
-
Paper discs impregnated with known concentrations of this compound analogs
-
Standard antibiotic discs (positive control)
-
Blank discs (negative control)
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Disc Application: Aseptically place the this compound analog-impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate. Ensure the discs are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Caption: Workflow for the Kirby-Bauer disc diffusion assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound analog stock solutions
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound analog stock solution in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound analog dilutions. Also, include a positive control well (broth and inoculum, no analog) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound analog at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Conclusion and Future Directions
The evaluation of this compound analogs as antimicrobial agents presents a promising area of research. The data compiled in this guide indicates that chemical modification of the this compound scaffold, particularly through acylation, can lead to compounds with significant antibacterial and antifungal activity.[12][13] The ability of these analogs to interfere with key bacterial processes such as quorum sensing and biofilm formation highlights their potential as alternatives or adjuncts to conventional antibiotics.
Future research should focus on a more systematic exploration of the structure-activity relationships of a wider range of this compound analogs. Comprehensive studies that directly compare the antimicrobial efficacy of a diverse library of these compounds against a standardized panel of clinically relevant microorganisms are needed to identify lead candidates for further development. Additionally, a deeper understanding of their molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming potential resistance mechanisms.
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- 2. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on antimicrobial activity of mono-rhamnolipid and di-rhamnolipid and exploration of cost-effective antimicrobial agents for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhamnose Binding Protein as an Anti-Bacterial Agent-Targeting Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quorum-Sensing Genes in Pseudomonas aeruginosa Biofilms: Their Role and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Immunogenicity of L-Rhamnose-Containing Polysaccharides
This guide provides a deep-dive comparison into the immunogenic properties of L-rhamnose-containing polysaccharides, offering a valuable resource for researchers, scientists, and professionals in drug development and immunology. We will explore the structural nuances that dictate their interaction with the immune system and present the experimental frameworks necessary to evaluate their potential as vaccine adjuvants, immunomodulators, or standalone immunotherapeutics.
Introduction: The Immunological Significance of this compound
This compound, a deoxyhexose sugar, is a relatively rare monosaccharide in mammals but is a common component of polysaccharides in bacteria, fungi, and plants. This disparity makes this compound-containing structures potent targets for recognition by the innate immune system. The presence of rhamnosylated glycans often serves as a pathogen-associated molecular pattern (PAMP), triggering a cascade of immune responses. Understanding the factors that govern the immunogenicity of these polysaccharides is paramount for harnessing their therapeutic potential.
Structural Determinants of Immunogenicity
The immunogenic potential of an this compound-containing polysaccharide is not solely dictated by the presence of rhamnose. A combination of factors contributes to its ability to stimulate an immune response.
-
Origin and Purity: Polysaccharides from different sources (e.g., bacterial lipopolysaccharides vs. plant-derived pectins) will have vastly different overall structures, which significantly impacts their immunogenicity. The purity of the polysaccharide preparation is also critical, as contaminants like proteins or lipids can influence the observed immune response.
-
Molecular Weight and Complexity: Generally, higher molecular weight polysaccharides exhibit greater immunogenicity. The degree of branching and the overall three-dimensional structure also play a crucial role in receptor recognition and cross-linking.
-
Glycosidic Linkages: The specific anomeric configuration (α or β) and the linkage positions (e.g., 1→2, 1→3, 1→4) of rhamnose residues within the polysaccharide backbone and side chains are critical determinants of its immunogenicity. For instance, the α-L-rhamnopyranosyl linkage is a key feature recognized by certain immune receptors.
-
Associated Moieties: The presence of other sugars (e.g., glucose, galactose, mannose) and non-carbohydrate components (e.g., O-acetyl groups, pyruvic acid ketals) can significantly modulate the immunogenic properties of the polysaccharide.
Immunological Pathways Activated by this compound-Containing Polysaccharides
This compound-containing polysaccharides are primarily recognized by pattern recognition receptors (PRRs) on the surface of innate immune cells, such as macrophages and dendritic cells (DCs). This recognition initiates a signaling cascade leading to the production of cytokines and the activation of adaptive immunity.
Key Pattern Recognition Receptors (PRRs)
-
Toll-like Receptors (TLRs): TLR4, the receptor for lipopolysaccharide (LPS) from Gram-negative bacteria, is a prominent example of a PRR that recognizes a rhamnose-containing polysaccharide. The lipid A moiety of LPS is the primary immunostimulatory component, but the polysaccharide chain, which often contains rhamnose, contributes to the overall immunogenicity.
-
C-type Lectin Receptors (CLRs): CLRs are a family of carbohydrate-binding receptors that play a crucial role in recognizing fungal and bacterial polysaccharides. Specific CLRs that can recognize rhamnose-containing structures include DC-SIGN and Langerin.
Downstream Signaling and Immune Response
Upon receptor binding, a signaling cascade is initiated, typically involving the activation of transcription factors like NF-κB and AP-1. This leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A key mediator of inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and B-cell differentiation.
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.
The activation of DCs by this compound-containing polysaccharides also leads to their maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II. These mature DCs then migrate to lymph nodes to present antigens to T cells, thus bridging the innate and adaptive immune responses.
Figure 1. Simplified signaling pathway of this compound-containing polysaccharide recognition and subsequent immune activation.
Comparative Experimental Data
The following table summarizes the immunogenicity of various this compound-containing polysaccharides based on published data. This comparison highlights the diversity of immune responses elicited by these structurally distinct molecules.
| Polysaccharide Source | Key Structural Features | Primary PRR Target(s) | Major Cytokine Response (in vitro) | In Vivo Effects | Reference |
| Klebsiella pneumoniae O2a | Rhamnan backbone with rhamnose side chains | TLR2, TLR4 | TNF-α, IL-6, IL-10 | Adjuvant effect, enhanced antibody production | |
| Streptococcus pneumoniae | Rhamnose-containing capsular polysaccharide | TLR2 | IL-8, TNF-α | Pro-inflammatory, contributes to pathogenesis | |
| Porphyromonas gingivalis LPS | Mannan-rhamnan polysaccharide linked to Lipid A | TLR4 | TNF-α, IL-1β, IL-6 | Potent inflammatory response, bone resorption | |
| Acer truncatum Bunge (Plant) | Pectin-like rhamnogalacturonan | Unknown, likely CLRs | IL-6, IFN-γ | Immunomodulatory, enhances splenocyte proliferation | |
| Lentinula edodes (Mushroom) | Rhamnose- and xylose-rich polysaccharide | Dectin-1, TLR4 | TNF-α, IL-12 | Anti-tumor activity, activation of NK cells |
Experimental Protocols for Assessing Immunogenicity
A robust evaluation of the immunogenicity of an this compound-containing polysaccharide requires a combination of in vitro and in vivo assays.
In Vitro Assessment of Innate Immune Activation
This protocol outlines a general procedure for stimulating murine bone marrow-derived dendritic cells (BMDCs) to assess the innate immune-stimulating properties of a polysaccharide.
Experimental Workflow:
Figure 3. Workflow for in vivo assessment of the adjuvant properties of a polysaccharide.
Step-by-Step Methodology:
-
Immunization:
-
Use 6-8 week old female C57BL/6 mice.
-
Prepare the immunization formulations:
-
Group 1: PBS
-
Group 2: Ovalbumin (OVA, 20 µg per mouse)
-
Group 3: OVA (20 µg) + this compound polysaccharide (10-50 µg)
-
Group 4: OVA (20 µg) + Alum (positive control adjuvant)
-
-
Administer the formulations via subcutaneous or intraperitoneal injection on day 0.
-
-
Booster Immunization and Sample Collection:
-
On day 14, administer a booster immunization with the same formulations.
-
On day 21, collect blood via cardiac puncture or tail bleed to obtain serum. Euthanize the mice and aseptically remove the spleens.
-
-
Analysis of Humoral Response:
-
Coat a 96-well ELISA plate with OVA.
-
Add serially diluted serum samples and incubate.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a antibodies.
-
Develop the ELISA with a suitable substrate and measure the absorbance.
-
-
Analysis of Cellular Response:
-
Prepare single-cell suspensions of splenocytes.
-
Culture the splenocytes in the presence or absence of OVA (10 µg/mL) for 72 hours.
-
Collect the supernatant and measure the levels of IFN-γ and IL-4 by ELISA to assess the Th1/Th2 polarization of the T-cell response.
-
Conclusion
The immunogenicity of this compound-containing polysaccharides is a complex interplay of their structural features and the host's immune recognition systems. A thorough comparative analysis, utilizing standardized in vitro and in vivo models, is essential for identifying promising candidates for vaccine adjuvants and immunomodulatory therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the immunological properties of these fascinating biomolecules.
References
-
Title: Structural and immunological studies of the O-specific polysaccharide of Klebsiella pneumoniae O2a. Source: Carbohydrate Research URL: [Link]
-
Title: The role of Toll-like receptor 2 in the host response to Streptococcus pneumoniae. Source: The Journal of Infectious Diseases URL: [Link]
-
Title: Porphyromonas gingivalis lipopolysaccharide: a key player in the pathogenesis of periodontitis. Source: Journal of Dental Research URL: [Link]
-
Title: Structural characterization and immunomodulatory activity of a pectic polysaccharide from the leaves of Acer truncatum Bunge. Source: International Journal of Biological Macromolecules URL: [Link]
-
Title: A polysaccharide from Lentinula edodes inhibits the growth of human colon cancer cells and activates the immune response in vivo. Source: Food & Function URL: [Link]
Safety Operating Guide
A Guide to the Proper Disposal of L-Rhamnose: Safety, Compliance, and Best Practices
This guide provides comprehensive, step-by-step procedures for the proper disposal of L-Rhamnose, a naturally occurring deoxy sugar used extensively in biochemistry, microbiology, and drug development. As scientists, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all laboratory materials. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to ensure regulatory compliance, maintain a safe laboratory environment, and uphold our commitment to environmental stewardship.[1][2] This document is designed to provide clarity and expert guidance, empowering your team to handle this compound waste with confidence and integrity.
Foundational Knowledge: Understanding this compound Waste Profile
Effective disposal begins with a thorough understanding of the material's characteristics. This compound is a crystalline solid that, while presenting a low hazard profile, possesses properties that must be managed correctly.
-
Hazard Classification: this compound is not classified as hazardous according to GHS and OSHA's Hazard Communication Standard.[1][2] It is not known to be carcinogenic, mutagenic, or a reproductive toxin.[3]
-
Environmental Profile: The substance is readily biodegradable and is not classified as hazardous to the aquatic environment.[1] However, this does not permit indiscriminate disposal. The guiding principle is to prevent the release of any chemical, regardless of its hazard classification, into drains or waterways.[1][3] This is because even non-hazardous substances can disrupt local ecosystems or interfere with wastewater treatment processes when introduced in sufficient quantities.
-
Physical Hazards: The primary physical hazard associated with this compound is its potential to form combustible dust.[4] Like many fine organic solids, if this compound dust is dispersed in the air in sufficient concentrations and exposed to an ignition source, it can pose a dust explosion hazard.[4] Therefore, all handling and disposal procedures must be designed to minimize dust generation.[5][6]
Key Safety & Disposal Parameters
The following table summarizes the essential characteristics of this compound relevant to its safe disposal.
| Parameter | Classification / Value | Significance for Disposal | Source |
| GHS Classification | Not a hazardous substance | Waste can typically be managed as non-hazardous solid chemical waste, pending local regulations. | [1][2] |
| Physical State | Solid, Crystalline Powder | Requires handling techniques that prevent dust generation (e.g., no dry sweeping of spills). | [5] |
| Combustibility | May be combustible at high temperatures | Fine dust presents a potential explosion hazard. Avoid ignition sources during cleanup and disposal. | [4] |
| Aquatic Hazard | Not classified as hazardous | While low-risk, direct disposal to drains is prohibited to protect water treatment systems. | [1] |
| Biodegradability | Readily biodegradable | Confirms its low environmental persistence but does not override standard chemical disposal protocols. | [1] |
| Incompatibilities | Strong oxidizing agents | Waste should be segregated from oxidizers to prevent potential chemical reactions. | [4][7] |
The Regulatory Framework: Navigating Compliance
Disposal of any laboratory chemical is governed by a multi-tiered regulatory system. While federal regulations provide a baseline, state and local rules are often more stringent.
-
Federal Level (USA): The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[8] The Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes.[9][10] Since this compound is not a listed hazardous waste, it typically falls outside the strictest RCRA requirements.
-
State and Local Level: This is the most critical layer of regulation for laboratory operations. Your institution's Environmental Health and Safety (EHS) office translates these regulations into specific, actionable protocols for your facility. The procedures mandated by your local EHS office supersede any general guidance.
-
The Cardinal Rule: Always consult your institution's EHS department or the appropriate local waste disposal authority.[1] They are the definitive experts on what is permissible in your specific location and will provide guidance on waste container types, labeling, and pickup schedules.
Core Disposal Procedures for this compound Waste
The following procedures are based on established best practices for non-hazardous solid chemical waste and should be adapted to your institution's specific requirements.
Step 1: Waste Characterization and Segregation
The first crucial step is to determine the nature of the this compound waste. This decision dictates the entire disposal pathway.
-
Pure, Uncontaminated this compound: This includes expired product in its original container or unused, non-contaminated solid. This is the most straightforward waste stream.
-
Contaminated this compound: This includes this compound mixed with other substances, such as solvents, reaction byproducts, or biologically active materials. If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste. For example, if it is dissolved in methanol (a flammable and toxic solvent), it must be disposed of in the flammable liquid waste stream.
-
Aqueous Solutions: Solutions of this compound in water are not inherently hazardous. However, they must not be poured down the drain.[1][11] They should be collected in a designated container for non-hazardous aqueous waste.
-
Empty Containers: Completely empty containers can often be recycled after the label has been defaced.[1] However, containers with residual powder must be disposed of in the same manner as the chemical itself.[3]
The causal logic behind segregation is twofold: it prevents dangerous chemical reactions within a waste container and avoids the high cost of disposing of a large volume of non-hazardous material as hazardous waste due to cross-contamination.[12]
Step 2: Spill Management and Cleanup
Accidental spills should be managed immediately to prevent dust dispersal.
-
Ensure Personal Protection: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If a large amount of dust is generated, a dust respirator may be necessary.[4]
-
Control Dust: Do NOT use a dry brush or air hose for cleaning.[6]
-
Mechanical Removal: Carefully sweep up or vacuum the spilled solid.[6] Use a vacuum cleaner approved for dust collection if available. Alternatively, you can gently wet the material to prevent it from becoming airborne before carefully scooping it up.
-
Containerize: Place the collected this compound and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealable container for disposal.[1][6]
-
Final Cleaning: Wipe the spill area with a damp cloth. Dispose of the cloth in the same waste container.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for this compound waste.
Caption: Decision workflow for this compound waste stream determination.
Experimental Protocol: Disposal of Expired Solid this compound
This protocol details the step-by-step methodology for disposing of a 100g container of expired, but uncontaminated, solid this compound.
Objective: To safely package and dispose of solid this compound waste in accordance with standard laboratory safety practices.
Materials:
-
Original container of expired this compound
-
Designated solid chemical waste container (provided by EHS)
-
Waste label
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
-
Spatula or scoop
-
Chemical fume hood or well-ventilated area
Procedure:
-
Preparation: 1.1. Don all required PPE. 1.2. Perform the work in a chemical fume hood or a designated, well-ventilated area to minimize potential dust inhalation.[1] 1.3. Obtain a designated solid waste container from your laboratory's waste accumulation area. Ensure it is clean, dry, and in good condition.[13] 1.4. Prepare a waste label with the full chemical name ("this compound monohydrate"), the quantity, and the date.
-
Waste Transfer (if necessary): 2.1. If the original container is damaged or needs to be consolidated, carefully transfer the solid this compound into the designated waste container. 2.2. Use a spatula to gently scoop the powder, avoiding actions that could create dust clouds. Do not pour from a height. 2.3. If the original container is intact, it may be permissible to place the entire sealed container into the larger waste drum. Consult your EHS for guidance on this "lab packing" method.[14]
-
Container Sealing and Labeling: 3.1. Securely close the lid on the waste container.[13] 3.2. Affix the completed waste label to the outside of the container. The label must be fully visible.
-
Storage and Disposal: 4.1. Place the sealed and labeled container in your laboratory's designated satellite accumulation area for chemical waste. 4.2. Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[4] 4.3. Arrange for waste pickup through your institution's EHS department by submitting a collection request form.[13]
-
Decontamination: 5.1. Wipe down the spatula and the work surface with a damp cloth to remove any residual powder. 5.2. Dispose of the cloth and used gloves in the same solid waste container or as directed by your EHS.
By following this self-validating protocol, you ensure that the waste is handled safely, properly containerized, and correctly identified for final disposal by trained professionals, thereby maintaining a closed loop of chemical stewardship.
References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: L(+)-Rhamnose monohydrate. Retrieved from [Link]
- Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET - L(+)
-
Thermo Fisher Scientific. (2025, September 19). L-(+)-Rhamnose monohydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
New England BioLabs. (2024, November 25). Safety Data Sheet for this compound (B9030) UKM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Sewage Sludge Laws and Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 19). This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. Retrieved from [Link]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
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- 12. danielshealth.com [danielshealth.com]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
